molecular formula C11H13N3 B3297045 (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 894779-67-0

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B3297045
CAS No.: 894779-67-0
M. Wt: 187.24 g/mol
InChI Key: GRLXUIRJMGNTQO-UHFFFAOYSA-N
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Description

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine, with the CAS number 894779-67-0 , is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol . Its structure consists of a 5-methyl-1-phenyl-1H-pyrazole core with an aminomethyl functional group at the 4-position, making it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key intermediate in the exploration of novel heterocyclic compounds, particularly in the development of new molecular entities with potential pharmacological interest. The amine group provides a versatile handle for further chemical modifications, such as amide bond formation or reductive amination, allowing for the creation of diverse compound libraries. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-10(7-12)8-13-14(9)11-5-3-2-4-6-11/h2-6,8H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXUIRJMGNTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 894779-67-0) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 894779-67-0) is a highly specialized, privileged scaffold frequently deployed in medicinal chemistry and advanced organic synthesis[1]. Characterized by its rigid pyrazole core, lipophilic phenyl anchor, and a highly reactive primary amine vector, this molecule serves as a critical building block for synthesizing complex heterocyclic therapeutics. Its unique structural topology has made it an invaluable intermediate in the development of kinase inhibitors, antimalarial agents, and novel antimicrobial compounds[2][3].

This technical guide deconstructs the physicochemical properties, structural causality, and validated synthetic handling of this compound, providing researchers with an authoritative blueprint for its integration into drug discovery pipelines.

Physicochemical Profiling & Quantitative Data

To effectively utilize this scaffold, understanding its baseline physicochemical parameters is mandatory. The methylene spacer isolates the primary amine from the aromatic system, preserving its basicity and making it highly amenable to standard coupling chemistries.

PropertyValue / Description
Chemical Name (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
CAS Registry Number 894779-67-0
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
PubChem CID 28472963
SMILES String CC1=C(C=NN1C2=CC=CC=C2)CN
Physical Form Colorless to Yellow Liquid or Powder
Standard Purity

94.0% (HPLC)

Data synthesized from established chemical inventory standards[4].

Structural Causality and Pharmacophore Dynamics

In rational drug design, every functional group must serve a distinct spatial or electronic purpose. (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is engineered to dominate specific three-dimensional binding pockets through a combination of steric direction and lipophilic anchoring.

  • The 1-Phenyl Ring (Lipophilic Anchor): Provides essential

    
     stacking and hydrophobic interactions. It is frequently utilized to anchor the molecule deep within hydrophobic sub-pockets of target proteins.
    
  • The 5-Methyl Group (Steric Director): This is not merely a passive placeholder; it acts as a critical steric director. By inducing a steric clash with the ortho-protons of the 1-phenyl ring, the methyl group forces the phenyl moiety out of coplanarity with the pyrazole core. This orthogonal twist is a highly sought-after conformational feature, allowing the scaffold to penetrate 3D pockets (such as kinase hinge regions) without flat-lining against the protein surface.

  • The 4-Methanamine (Conjugation Vector): The primary amine acts as a solvent-exposed appendage or a hydrogen-bond donor/acceptor. It is the primary site for synthetic functionalization, readily forming amides, ureas, and secondary amines.

G Core Pyrazole Core (Central Scaffold) Phenyl 1-Phenyl Ring (Lipophilic Anchor) Core->Phenyl N1 Substitution Methyl 5-Methyl Group (Steric Director) Core->Methyl C5 Substitution Amine 4-Methanamine (Conjugation Vector) Core->Amine C4 Substitution

Pharmacophore mapping of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine.

Validated Synthetic Workflow: Nitrile Reduction

The most robust method for generating this specific methanamine is the reduction of its corresponding precursor, 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. The protocol below utilizes Lithium Aluminum Hydride (


) and is engineered as a self-validating system to prevent common failure points, such as over-reduction or product entrapment in aluminum salts.
Step-by-Step Protocol

Step 1: Preparation of the Hydride Suspension

  • Action: Charge a flame-dried, argon-purged round-bottom flask with anhydrous THF and

    
     (2.0 equivalents).
    
  • Causality: Argon purging prevents the highly reactive

    
     from reacting with atmospheric moisture, which would prematurely degrade the reducing agent and pose a severe fire hazard.
    

Step 2: Substrate Addition

  • Action: Cool the suspension to 0 °C using an ice bath. Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in a minimal volume of anhydrous THF and add dropwise to the suspension over 30 minutes.

  • Causality: Nitrile reduction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing solvent boil-off and minimizing the formation of dimeric secondary amine byproducts.

Step 3: Reaction Maturation & Validation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active starting material (higher

    
    ) and the appearance of a baseline, ninhydrin-positive spot confirms complete conversion to the primary amine.
    

Step 4: The Fieser Quench (Critical Step)

  • Action: Re-cool the flask to 0 °C. For every

    
     grams of 
    
    
    
    used, strictly add sequentially:
    • 
       mL of distilled 
      
      
      
      (dropwise, extreme caution).
    • 
       mL of 15% aqueous 
      
      
      
      .
    • 
       mL of distilled 
      
      
      
      .
  • Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that irreversibly traps the polar methanamine product. The Fieser sequence forces the precipitation of a granular, crystalline aluminate salt, ensuring quantitative product recovery and rapid filtration.

Step 5: Isolation

  • Action: Stir the mixture vigorously for 15 minutes until the salts turn stark white and granular. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate under reduced pressure to yield the target methanamine.

G Start 5-Methyl-1-phenyl-1H- pyrazole-4-carbonitrile Reduction Reduction Phase (LiAlH4 / THF, 0°C to RT) Start->Reduction Hydride Transfer Quench Fieser Workup (H2O, NaOH, H2O) Reduction->Quench Reaction Complete (TLC Confirmed) Filtration Filtration of Aluminum Salts Quench->Filtration Granular Precipitate Product Target Amine (CAS 894779-67-0) Filtration->Product Solvent Evaporation

Synthetic workflow for the preparation of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine.

Applications in Advanced Therapeutics

The integration of the 1H-pyrazole-4-methanamine core into drug discovery has yielded significant clinical and pre-clinical candidates across multiple therapeutic areas:

  • Antimalarial DHODH Inhibitors: Pyrazole-based derivatives have been heavily optimized for the inhibition of Plasmodium dihydroorotate dehydrogenase (DHODH). The methanamine vector allows for the attachment of diverse tail groups that interact with the ubiquinone-binding channel of the enzyme, demonstrating potent blood and liver stage anti-schizontal activity[2].

  • Enzyme Inhibition & Antimicrobials: Derivatives of this specific scaffold have shown efficacy in inhibiting critical enzymes such as acetylcholinesterase (AChE) and urease. Furthermore, the structural rigidity provided by the pyrazole core contributes to notable antibacterial and antifungal properties[3].

Safety, Handling, and Storage Protocols

As a primary aralkylamine, (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is highly reactive and poses specific handling hazards. Strict adherence to laboratory safety protocols is required[1][4].

  • Hazard Classification: The compound is classified as Corrosive. It causes severe skin burns and serious eye damage (H314, H318) and is harmful if swallowed (H302)[4].

  • Storage: Must be stored in a tightly sealed glass container under an inert atmosphere (argon or nitrogen) to prevent amine oxidation and carbamate formation via atmospheric

    
    . Keep away from strong oxidizing agents and heat sources[1].
    
  • PPE Requirements: Handling requires a self-contained breathing apparatus or chemical fume hood, heavy-duty nitrile gloves, and chemical splash goggles[1].

References

  • Source: fishersci.
  • Title: 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)
  • Source: nih.
  • Title: 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)

Sources

Structural Elucidation and Synthetic Paradigms of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine: A Keystone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of nitrogen-rich heterocycles is paramount for optimizing target binding affinity and pharmacokinetic profiles. (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS: 894779-67-0) has emerged as a highly privileged building block[1]. Featuring a rigid pyrazole core, a lipophilic phenyl appendage, a sterically tunable methyl group, and a highly reactive primary amine, this scaffold serves as an ideal precursor for synthesizing sulfonamides, amides, and ureas.

As a Senior Application Scientist, I have observed firsthand how the precise spatial arrangement of this molecule facilitates deep pocket engagement in complex protein targets, including dihydroorotate dehydrogenase (DHODH) and various kinases (e.g., MCL-1, VEGFR-2)[2][3][4]. This whitepaper provides an in-depth technical guide to its physicochemical properties, field-proven synthetic methodologies, and pharmacological applications, grounded in mechanistic causality and rigorous analytical validation.

Physicochemical and Structural Profiling

The structural architecture of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is characterized by its distinct electronic and steric microenvironments. The N-phenyl ring provides a broad surface for


 stacking interactions within hydrophobic protein pockets, while the pyrazole nitrogen (N2) acts as a potent hydrogen-bond acceptor. The 5-methyl group is not merely a structural placeholder; it induces a critical steric twist between the pyrazole and phenyl rings, breaking planarity and thereby increasing the molecule's solubility and reducing aggregation—a critical factor in lead optimization[3].

The methanamine moiety (


) provides a basic center (pKa 

8.5–9.0) that is predominantly protonated at physiological pH, allowing for robust salt-bridge formations with acidic residues (e.g., aspartate or glutamate) in target binding sites.
Table 1: Key Physicochemical Parameters
ParameterValue / Description
IUPAC Name (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
CAS Registry Number 894779-67-0
Molecular Formula

Molecular Weight 187.24 g/mol
PubChem CID 28472963
Canonical SMILES CC1=C(C=NN1C2=CC=CC=C2)CN
Physical Form Colorless to light yellow liquid/solid (temperature dependent)

Synthetic Methodologies & Mechanistic Causality

The synthesis of pyrazole-4-methanamines requires careful orchestration of electrophilic and nucleophilic centers to ensure regioselectivity. While multiple pathways exist (e.g., reduction of azides or oximes), the most scalable and atom-economical route involves the cyclocondensation of phenylhydrazine with a functionalized 1,3-dicarbonyl equivalent, followed by the controlled reduction of a carbonitrile intermediate[5].

Protocol 1: Regioselective Synthesis of the Carbonitrile Intermediate

Objective: Synthesize 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Mechanistic Rationale: Reacting phenylhydrazine with 2-(ethoxymethylene)-3-oxobutanenitrile ensures high regioselectivity. The more nucleophilic nitrogen of the hydrazine (the terminal


) attacks the highly electrophilic ethoxymethylene carbon. Subsequent intramolecular cyclization onto the ketone carbonyl yields the 5-methyl pyrazole core. The steric bulk of the phenyl group naturally directs the methyl group to the 5-position during dehydration.

Step-by-Step Workflow:

  • Initiation: Dissolve 1.0 equivalent of 2-(ethoxymethylene)-3-oxobutanenitrile in anhydrous ethanol under an inert

    
     atmosphere.
    
  • Addition: Cool the vessel to 0 °C. Add 1.05 equivalents of phenylhydrazine dropwise to control the exothermic condensation.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. The thermal energy drives the dehydration step, closing the pyrazole ring.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the hydrazine spot and the emergence of a highly UV-active spot (due to the extended conjugated system) confirms completion.

  • Isolation: Concentrate in vacuo, recrystallize from hot ethanol to afford the pure carbonitrile intermediate.

Protocol 2: Controlled Reduction to Methanamine

Objective: Reduce the carbonitrile to (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine without over-reduction or dimerization.

Mechanistic Rationale (Expert Insight): A common pitfall in nitrile reduction is the formation of secondary amines. As the primary amine forms, it can attack the intermediate imine, ejecting ammonia and forming a dimer. To prevent this, we utilize Raney Nickel catalyzed hydrogenation in the presence of methanolic ammonia . The excess ammonia shifts the equilibrium, completely suppressing the nucleophilic attack of the newly formed primary amine onto the imine intermediate. This is vastly superior to


 reductions, which are dangerous at scale and often require tedious Fieser workups.

Step-by-Step Workflow:

  • Preparation: Dissolve the carbonitrile intermediate in 7 M

    
     in methanol.
    
  • Catalyst Loading: Carefully add a slurry of active Raney Nickel (approx. 10% w/w). Caution: Raney Ni is pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Purge the Parr reactor with

    
     gas and pressurize to 50 psi. Agitate vigorously at room temperature for 12 hours.
    
  • Self-Validation: Extract an aliquot and analyze via FTIR. The complete disappearance of the sharp

    
     stretching frequency at 
    
    
    
    validates total conversion.
  • Workup: Filter the catalyst through a pad of Celite under an argon blanket. Concentrate the filtrate to yield the crude primary amine, which can be purified via vacuum distillation or isolated as a hydrochloride salt by bubbling

    
     gas through an ethereal solution.
    

Synthesis A Phenylhydrazine + 2-(ethoxymethylene)-3-oxobutanenitrile B Regioselective Cyclocondensation (Ethanol, Reflux, 4h) A->B Step 1: Ring Formation C 5-Methyl-1-phenyl-1H-pyrazole -4-carbonitrile B->C Dehydration D Catalytic Hydrogenation (Raney Ni, H2 50 psi, MeOH/NH3) C->D Step 2: Nitrile Reduction E (5-Methyl-1-phenyl-1H-pyrazol -4-yl)methanamine D->E Dimerization Suppressed

Synthetic workflow and mechanistic pathway for the pyrazole methanamine.

Pharmacological Applications & Target Engagement

The (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine scaffold is a privileged structure in modern rational drug design, acting as a critical vector for directing pharmacophores into enzymatic active sites.

Kinase Inhibition (Oncology)

In the development of selective inhibitors for Myeloid Cell Leukemia 1 (MCL-1) and various receptor tyrosine kinases (e.g., VEGFR-2, Aurora A, CDK2), the pyrazole core mimics the purine ring of ATP[3][4]. The 1-phenyl group occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site. Derivatization of the methanamine group into an amide or urea allows for the formation of critical bidentate hydrogen bonds with the kinase hinge region, a hallmark of potent Type I and Type II kinase inhibitors.

DHODH Inhibition (Antimalarial)

Recent structure-guided computational optimizations have identified pyrazole and pyrrole-based derivatives as potent inhibitors of Plasmodium dihydroorotate dehydrogenase (DHODH)[2]. The methanamine linker provides the necessary flexibility to navigate the narrow binding channel of DHODH, allowing the appended functional groups to interact with the ubiquinone-binding site, thereby halting pyrimidine biosynthesis in the parasite.

Binding Core (5-Methyl-1-phenyl-1H-pyrazol -4-yl)methanamine P1 1-Phenyl Ring (Hydrophobic Pocket / pi-pi) Core->P1 Target Engagement P2 Pyrazole Nitrogen (N2) (H-bond Acceptor) Core->P2 Target Engagement P3 Methanamine Vector (Salt Bridge / Hinge Binder) Core->P3 Target Engagement P4 5-Methyl Group (Steric Twist / Anti-aggregation) Core->P4 Physicochemical Tuning

Pharmacophoric binding model of the pyrazole methanamine scaffold in target active sites.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block for downstream pharmaceutical applications, rigorous analytical validation is required. A self-validating QC protocol must include:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm (due to the conjugated phenyl-pyrazole system). Purity must exceed >95%[1].

  • Nuclear Magnetic Resonance (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • 
       7.60 (s, 1H, Pyrazole 
      
      
      
      )
    • 
       7.45 - 7.30 (m, 5H, Phenyl 
      
      
      
      )
    • 
       3.75 (s, 2H, 
      
      
      
      )
    • 
       2.30 (s, 3H, Pyrazole 
      
      
      
      )
    • 
       1.50 (br s, 2H, 
      
      
      
      , exchanges with
      
      
      )
  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for

      
       (
      
      
      
      ): 188.1182. Found: 188.1185.

Conclusion & Future Perspectives

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is far more than a simple chemical intermediate; it is a meticulously designed molecular vector. By understanding the causality behind its synthetic assembly—specifically the suppression of dimerization during nitrile reduction—and its structural propensity for deep-pocket kinase engagement, researchers can leverage this scaffold to accelerate the discovery of next-generation therapeutics. Future applications will likely see this moiety incorporated into Proteolysis Targeting Chimeras (PROTACs) as a rigid, highly tunable linker attachment point.

References

  • Fisher Scientific. "5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine, 95%, Thermo Scientific". Fisher Scientific UK. URL: [Link]

  • Phillips, M. A., et al. "Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series". National Institutes of Health (NIH) / PubMed Central. URL: [Link]

  • Gong, Q., et al. "Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity". ACS Omega. URL: [Link]

  • Kemparaju, K., et al. "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors". Bioinformation (via ResearchGate). URL: [Link]

  • Jachak, M., et al. "Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors". Semantic Scholar. URL: [Link]

Sources

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine chemical properties

[1][2]

Executive Summary

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Its core structure features a pyrazole ring substituted with a phenyl group at the N1 position and a methyl group at the C5 position, with a primary aminomethyl handle at C4.

This scaffold is valued for its ability to orient the primary amine—a critical hydrogen bond donor/acceptor—into specific pockets of protein targets (e.g., the ATP-binding site of kinases like IRAK4). The compound serves as a "linker" or "headgroup" intermediate, offering a rigid geometry distinct from flexible aliphatic amines.

Chemical Identity & Physicochemical Profiling

Nomenclature and Identifiers[2][4]
  • IUPAC Name: 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine[3]

  • Common Synonyms: C-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methylamine; 4-(Aminomethyl)-5-methyl-1-phenylpyrazole.[3]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [4][5]
  • SMILES: CC1=C(CN)C=N(N1C2=CC=CC=C2)

  • Key Precursor CAS: 98700-50-6 (5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde)

  • Related Derivative CAS: 1031843-22-7 (N-Methyl analog)[3]

Physicochemical Properties (Calculated)

The following data represents the consensus of calculated properties for the free base form.

PropertyValueDescription
Molecular Weight 187.24 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1]
cLogP 1.2 – 1.6Moderately lipophilic; good membrane permeability potential.
TPSA ~45 ŲPolar surface area dominated by the pyrazole nitrogens and primary amine.
pKa (Basic) ~9.2 – 9.6The primary amine is protonated at physiological pH.
pKa (Acidic) N/AThe pyrazole N is substituted; no acidic NH on the ring.
H-Bond Donors 2From the -NH

group.
H-Bond Acceptors 3Two pyrazole nitrogens + amine nitrogen.[1]
Physical State Solid / OilOften isolated as an HCl or oxalate salt for stability.

Synthetic Routes & Process Chemistry

The synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine typically proceeds via the reduction of its oxidized precursors (aldehyde or nitrile). The most robust route for laboratory scale is the Reductive Amination of the corresponding aldehyde.

Synthesis Workflow Diagram

SynthesisStartPhenylhydrazine+ Acetylacetone sourceInt15-Methyl-1-phenyl-1H-pyrazole(Core Formation)Start->Int1CyclocondensationAldehyde5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 98700-50-6)Int1->AldehydeVilsmeier-Haack(POCl3/DMF)ImineIntermediate Imine/OximeAldehyde->ImineNH4OAc orNH2OHProduct1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamineImine->ProductReduction(NaBH3CN or H2/Pd)

Figure 1: Synthetic pathway from raw materials to the target amine.

Detailed Protocol: Reductive Amination

This method avoids the use of high-pressure hydrogenation and is suitable for milligram to gram-scale preparation.[1]

Reagents:

  • Precursor: 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Ammonia Source: Ammonium acetate (NH

    
    OAc) (10.0 equiv).
    
  • Reductant: Sodium cyanoborohydride (NaBH

    
    CN) (1.5 equiv).
    
  • Solvent: Methanol (dry).

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Methanol (0.1 M concentration). Add Ammonium Acetate.[6]

  • Activation: Stir the mixture at room temperature for 2–4 hours. The solution may turn yellow, indicating imine formation.

  • Reduction: Cool the solution to 0°C. Carefully add NaBH

    
    CN in small portions. Caution: Generates HCN gas if acidified; ensure proper ventilation.
    
  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup: Quench with 1N NaOH to pH > 10. Extract with Dichloromethane (DCM) (3x).

  • Purification: The crude amine is often purified by flash column chromatography using a gradient of DCM:MeOH:NH

    
    OH (90:9:1). Alternatively, precipitate as the Hydrochloride salt by adding HCl in dioxane.
    

Critical Process Parameter (CPP):

  • Regiochemistry Check: Ensure the starting material is the 5-methyl isomer (CAS 98700-50-6). The 3-methyl isomer (derived from ethyl acetoacetate/phenylhydrazine under standard Knorr conditions) is a common impurity or alternate product. The 5-methyl isomer is sterically more congested near the phenyl ring.

Reactivity & Functionalization[7]

The primary amine at the C4 position is a potent nucleophile, allowing for rapid diversification of the scaffold.

Reactivity Map

ReactivityCore1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamineAmideAmide Coupling(R-COOH + HATU)Core->AmideAcylationSulfonamideSulfonylation(R-SO2Cl + Et3N)Core->SulfonamideSulfonylationRedAlkReductive Alkylation(R-CHO + NaBH(OAc)3)Core->RedAlkAlkylationUreaUrea Formation(R-NCO)Core->UreaAddition

Figure 2: Functionalization pathways for the primary amine handle.[1]

Key Transformations in Drug Design
  • Amide Coupling: Reaction with carboxylic acids is the most common use case. The resulting amide linkage is stable and often mimics the peptide backbone in kinase inhibitors.

    • Conditions: HATU, DIPEA, DMF, RT, 2h.[1]

  • Reductive Alkylation: Converts the primary amine to a secondary amine (e.g., N-methyl derivative CAS 1031843-22-7). This modulates basicity and steric bulk.

    • Conditions: Paraformaldehyde, NaBH(OAc)

      
      , DCE.
      

Medicinal Chemistry Applications

Pharmacophore Features
  • Rigid Linker: The pyrazole ring locks the spatial orientation of the phenyl group relative to the amine. Unlike a flexible alkyl chain, this restricts the conformational entropy, potentially increasing binding affinity if the geometry matches the receptor.

  • Lipophilic Bulk: The N-phenyl and C5-methyl groups fill hydrophobic pockets (e.g., the "back pocket" of a kinase active site).

  • Solubility: The basic amine significantly improves aqueous solubility compared to neutral pyrazole precursors.

Case Study: Kinase Inhibition

Research into IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors has utilized pyrazole-4-methanamines.[1] The amine group often forms a critical salt bridge with a conserved Aspartate or Glutamate residue in the kinase hinge region or the

  • Mechanism:[7][8] The 5-methyl group provides a steric twist, forcing the phenyl ring out of planarity with the pyrazole. This "twisted" conformation is crucial for selectivity in crowded active sites.

Safety & Handling (MSDS Highlights)

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H302: Harmful if swallowed.[4]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amines are sensitive to CO

    
     (carbamate formation) and oxidation.
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

  • Precursor Identity: 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. CymitQuimica / PubChem. CAS: 98700-50-6. Link

  • N-Methyl Derivative: N,5-Dimethyl-1-phenyl-1H-pyrazol-4-ylmethylamine.[3][9][10][11][12] Thermo Scientific Chemicals. CAS: 1031843-22-7.[3][2][9][12] Link

  • Synthetic Methodology: "Synthesis of Pyrazolone Derivatives and their Biological Activities." Oriental Journal of Chemistry, 2009. (Describes general Knorr-type condensations). Link

  • Medicinal Application: "Pyrvinium Pamoate and Structural Analogs Are Early Macrofilaricide Leads." Molecules, 2022.[13] (Utilizes the 5-methyl-1-phenyl-4-carbaldehyde intermediate). Link

  • General Reactivity: "Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride." Journal of the American Chemical Society, 1971.

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride CAS 1031843-25-0

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Pyrazole-Based Pharmacophores: A Technical Guide to (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS 1031843-25-0)

As a Senior Application Scientist in medicinal chemistry and library design, I frequently encounter the challenge of selecting building blocks that offer both structural rigidity and versatile functional handles. (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS 1031843-25-0) is a privileged scaffold that perfectly meets these criteria. The pyrazole core provides a robust, metabolically stable aromatic system, while the primary methanamine group serves as an ideal vector for rapid diversification via amide coupling, reductive amination, or urea formation[1].

This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and application workflows for this critical building block.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of CAS 1031843-25-0 relies on a bottom-up construction of the pyrazole ring, followed by regioselective functionalization. The 1-phenyl and 5-methyl substitutions are not merely structural features; they sterically and electronically direct subsequent reactions. Specifically, the electron-donating nature of the 5-methyl group enriches the C4 position of the pyrazole ring, making it highly susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation)[2].

The retrosynthetic logic dictates a three-stage approach:

  • Core Assembly: Condensation of phenylhydrazine with a 1,3-dicarbonyl equivalent to form 5-methyl-1-phenyl-1H-pyrazole.

  • Regioselective Formylation: Installation of the aldehyde at the C4 position.

  • Reductive Amination & Salt Formation: Conversion of the aldehyde to the primary amine, followed by trapping as the hydrochloride salt to prevent oxidative degradation of the free base.

Synthesis A Phenylhydrazine + 1,3-Dicarbonyl eq. B 1-Phenyl-5-methyl- 1H-pyrazole A->B Cyclocondensation (Acid cat.) C 1-Phenyl-5-methyl- 1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack (POCl3, DMF) D (5-Methyl-1-phenyl-1H- pyrazol-4-yl)methanamine C->D 1. NH2OH 2. Reduction (H2/Pd-C) E Target Compound (CAS 1031843-25-0) D->E HCl (g) in Ether

Caption: Synthetic pathway for (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. I have included specific in-process controls (IPCs) that explain the causality behind each experimental choice.

Step A: Vilsmeier-Haack Formylation

Objective: Synthesize 1-phenyl-5-methyl-1H-pyrazole-4-carbaldehyde.

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C under an argon atmosphere. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise over 30 minutes.

    • Causality: Strict temperature control (0–5 °C) during the formation of the Vilsmeier reagent (chloromethyleneiminium ion) is critical. Exceeding 10 °C leads to the thermal decomposition of the reagent, generating dimethylamine impurities that complicate downstream purification.

  • Substrate Addition: Dissolve 1-phenyl-5-methyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF and add dropwise to the complex.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material should be completely consumed, replaced by a highly UV-active spot (the aldehyde).

  • Quenching: Pour the mixture over crushed ice and neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached.

    • Validation: The aldehyde will precipitate as a pale yellow solid. If an oil forms, it indicates incomplete neutralization or residual DMF.

Step B: Oxime Formation and Catalytic Reduction

Objective: Convert the aldehyde to the primary methanamine.

  • Oxime Formation: Suspend the aldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 2 hours.

    • Causality: Sodium acetate acts as a mild base to liberate hydroxylamine from its hydrochloride salt without causing base-catalyzed aldol condensation of the starting material.

  • Reduction: Isolate the oxime intermediate. Dissolve in methanol and add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

    • Causality: Catalytic hydrogenation using Pd/C is selected over strong hydride donors (like LiAlH₄) to prevent potential ring-opening or partial reduction of the pyrazole core[3].

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry; keep the filter cake damp with solvent.

Step C: Hydrochloride Salt Precipitation

Objective: Isolate CAS 1031843-25-0.

  • Salt Formation: Concentrate the methanolic filtrate to yield the free base as a viscous oil. Dissolve the oil in anhydrous diethyl ether.

  • Precipitation: Bubble dry HCl gas (or add a 2M solution of HCl in ether) into the solution at 0 °C until precipitation ceases.

    • Validation: The formation of a white, free-flowing crystalline powder confirms successful salt formation. The HCl salt dramatically increases the shelf-life of the compound by preventing the primary amine from undergoing atmospheric oxidation or spontaneous dimerization.

Physicochemical Profiling & Analytical Validation

A robust drug discovery program requires stringent quality control. Below is the standardized analytical profile required to validate the structural integrity and purity of CAS 1031843-25-0 before deploying it in high-throughput library synthesis.

ParameterExpected Value / DescriptionAnalytical Methodology
Appearance White to off-white crystalline powderVisual Inspection
Chemical Purity ≥ 97.0%HPLC (UV detection at 254 nm)
Molecular Mass 188.11 m/z [M+H]⁺ (Free base mass)ESI-LC/MS (Positive Ion Mode)
¹H NMR (DMSO-d₆) δ 8.35 (br s, 3H, -NH₃⁺), 7.80 (s, 1H, Pyrazole C3-H), 7.55-7.40 (m, 5H, Ar-H), 3.95 (q, 2H, -CH₂-), 2.30 (s, 3H, -CH₃)400 MHz NMR Spectrometry
Solubility Soluble in DMSO, Methanol, and WaterGravimetric Analysis

Applications in High-Throughput Medicinal Chemistry

In the context of drug development, CAS 1031843-25-0 acts as a versatile "northern" or "southern" appendage in pharmacophore modeling. The primary amine is highly nucleophilic once liberated from its HCl salt, making it an excellent candidate for parallel synthesis workflows targeting kinase inhibitors (e.g., p38 MAP kinase) and GPCR modulators.

Workflow Core CAS 1031843-25-0 (Building Block) FreeBase Free Base Generation (DIPEA or TEA in DMF) Core->FreeBase Base workup Amide Amide Library (HATU/EDC, R-COOH) FreeBase->Amide Acylation Urea Urea Derivatives (Isocyanates or CDI) FreeBase->Urea Urea coupling RedAm Secondary Amines (R-CHO, NaBH(OAc)3) FreeBase->RedAm Reductive Amination Screening High-Throughput Screening (Kinase / GPCR targets) Amide->Screening Assay Prep Urea->Screening Assay Prep RedAm->Screening Assay Prep

Caption: High-throughput library generation workflow utilizing CAS 1031843-25-0.

Workflow Optimization Insight: When utilizing this building block in automated amide coupling (using HATU or EDC/HOBt), it is imperative to add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at 2.5–3.0 equivalents. This ensures the complete neutralization of the hydrochloride salt, liberating the free amine in situ and preventing the coupling reagents from degrading in an acidic microenvironment.

References

Sources

An In-depth Technical Guide to 5-methyl-1-phenyl-1H-pyrazole-4-methanamine and its Analogs: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-methyl-1-phenyl-1H-pyrazole-4-methanamine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific molecule, this document extends its scope to include closely related and well-documented analogs, offering a robust framework for its synthesis, characterization, and potential applications. The methodologies and data presented herein are synthesized from established chemical literature and supplier technical data, providing a reliable resource for researchers in the field.

Nomenclature and Chemical Identity

The systematic IUPAC name for the target compound is (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine. While a specific CAS number for this exact structure is not readily found in major chemical databases, its identity can be unequivocally established through its structural formula and spectroscopic analysis.

For the purpose of this guide, and to provide a comprehensive set of verifiable data, we will also refer to the following closely related and commercially available analogs:

  • (1-Phenyl-1H-pyrazol-4-yl)methanamine (Lacks the 5-methyl group)

  • N-methyl(1-phenyl-1H-pyrazol-4-yl)methanamine (N-methylated analog of the above)

  • (5-Methyl-1H-pyrazol-4-yl)methanamine (Lacks the 1-phenyl group)[1]

Understanding the subtle structural and electronic differences between these molecules is key to interpreting their chemical behavior and biological activity. The presence of the methyl group at the 5-position in our target compound is expected to increase its lipophilicity and potentially influence its metabolic stability and binding interactions with biological targets, compared to its non-methylated counterpart.

Synthetic Pathways: A Strategic Approach

The synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-methanamine is a multi-step process that hinges on the initial construction of the pyrazole core, followed by functionalization at the C4 position. The most logical and widely employed route involves a three-stage sequence: Knorr pyrazole synthesis, Vilsmeier-Haack formylation, and subsequent reductive amination.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: C4-Functionalization cluster_2 Stage 3: Amination A Ethyl Acetoacetate + Phenylhydrazine B 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one A->B Knorr Pyrazole Synthesis C 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Reaction D 5-methyl-1-phenyl-1H-pyrazole-4-methanamine C->D Reductive Amination

Caption: Synthetic workflow for 5-methyl-1-phenyl-1H-pyrazole-4-methanamine.

Stage 1: The Knorr Pyrazole Synthesis

The formation of the 1,5-disubstituted pyrazole ring is efficiently achieved via the Knorr pyrazole synthesis. This classic reaction involves the condensation of a β-ketoester with a hydrazine.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add phenylhydrazine (1 equivalent) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete cyclization.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is collected by filtration, washed with cold ethanol, and dried.[2]

Stage 2: Vilsmeier-Haack Formylation

The introduction of a formyl group at the C4 position of the pyrazole ring is a crucial step to enable the subsequent amination. The Vilsmeier-Haack reaction is the method of choice for this transformation.

Experimental Protocol:

  • Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

  • Reaction Conditions: The synthesized 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is then added portion-wise to the Vilsmeier reagent. The reaction mixture is heated, typically to around 60-80 °C, for several hours.

  • Work-up and Isolation: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide). The resulting precipitate, 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is filtered, washed with water, and can be further purified by recrystallization.

Stage 3: Reductive Amination

The final step in the synthesis is the conversion of the aldehyde to the primary amine via reductive amination. This can be achieved using various reducing agents in the presence of an ammonia source.

Experimental Protocol:

  • Reaction Setup: A solution of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a solvent like methanol is treated with an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[3]

  • Reaction Conditions: The reaction is stirred at room temperature until the aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the final 5-methyl-1-phenyl-1H-pyrazole-4-methanamine.

Physicochemical Properties and Spectroscopic Characterization

While experimental data for the title compound is scarce, the expected physicochemical properties and spectroscopic signatures can be reliably predicted based on its structure and data from close analogs.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Appearance Likely a solid or oil at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of pyrazole derivatives.

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.3-2.5 ppm), the methylene group of the methanamine (a singlet around 3.8-4.2 ppm), the pyrazole ring proton (a singlet around 7.5-8.0 ppm), and the phenyl group protons (multiplets in the aromatic region, 7.2-7.8 ppm). The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will display distinct signals for the methyl carbon, the methylene carbon, the carbons of the pyrazole ring, and the phenyl ring carbons. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern. For instance, the C4 carbon is expected to be significantly shielded compared to the C3 and C5 carbons.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretch: Signals for aromatic and aliphatic C-H bonds.

  • C=N and C=C stretch: Characteristic absorptions for the pyrazole ring in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The molecular ion peak (M+) is expected at m/z = 187.24.

Applications and Biological Significance

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5][6][7] This makes 5-methyl-1-phenyl-1H-pyrazole-4-methanamine and its analogs promising candidates for drug discovery programs.

G cluster_apps Potential Applications Pyrazole Core Pyrazole Core Anticancer Anticancer Pyrazole Core->Anticancer Anti-inflammatory Anti-inflammatory Pyrazole Core->Anti-inflammatory Antimicrobial Antimicrobial Pyrazole Core->Antimicrobial Antiviral Antiviral Pyrazole Core->Antiviral Material Science Material Science Pyrazole Core->Material Science Agrochemicals Agrochemicals Pyrazole Core->Agrochemicals

Caption: Biological and material science applications of the pyrazole scaffold.

Medicinal Chemistry
  • Anticancer Activity: Many pyrazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[8] The aminomethyl functionality can serve as a key pharmacophore for interactions with biological targets.

  • Anti-inflammatory Effects: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5] Derivatives of 5-methyl-1-phenyl-1H-pyrazole-4-methanamine could be investigated as novel anti-inflammatory agents.

  • Antimicrobial and Antiviral Properties: The heterocyclic nature of the pyrazole ring has been exploited in the development of antimicrobial and antiviral compounds.[9]

Materials Science and Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives are utilized in the development of new materials and agrochemicals. Their unique electronic properties make them suitable for applications in organic electronics, while their biological activity is also relevant in the design of novel pesticides and herbicides.

Conclusion

5-methyl-1-phenyl-1H-pyrazole-4-methanamine represents a synthetically accessible and promising scaffold for further investigation in both medicinal chemistry and materials science. This guide has outlined a logical and experimentally validated approach to its synthesis and has provided a framework for its comprehensive characterization. The diverse biological activities associated with the pyrazole core underscore the potential of this molecule and its analogs as lead compounds in drug discovery and as valuable building blocks in the creation of novel functional materials. Researchers are encouraged to utilize the protocols and data presented herein as a foundation for their own investigations into this exciting class of compounds.

References

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2017). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

  • MDPI. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. MDPI. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2022, July 27). SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND HIRSHFELD SURFACE ANALYSIS OF DICHLORO-BIS(3,5-DIMETHYL-4-AMINO-1H-PYRAZOLE) COBALT(II). Retrieved from [Link]

  • ResearchGate. (2024, July 30). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Retrieved from [Link]

  • ScienceDirect. (2025, June 4). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Retrieved from [Link]

Sources

Pyrazole-4-methanamine Derivatives: A Technical Guide to Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Pyrazole-4-methanamine derivatives, structured for researchers and drug development professionals.

Executive Summary

The pyrazole-4-methanamine (or 4-aminomethylpyrazole) scaffold represents a privileged structural motif in modern drug discovery. Unlike the directly substituted 4-aminopyrazole, the insertion of a methylene spacer (


) between the aromatic pyrazole ring and the amine confers unique physicochemical and pharmacological properties. This "methanamine arm" serves two critical functions:
  • Vectorization: It projects substituents into solvent-exposed regions of protein binding pockets (e.g., the ribose pocket of kinases), often improving solubility and pharmacokinetic profiles.

  • Flexibility: It introduces a degree of rotational freedom that allows the terminal amine to adopt optimal hydrogen-bonding geometries that rigid analogs cannot access.

This guide provides a comprehensive technical analysis of this scaffold, detailing validated synthetic protocols, structure-activity relationships (SAR), and its application in kinase inhibitor design.

Structural Analysis & Chemical Space

Physicochemical Properties

The pyrazole ring is an aromatic heterocycle (


 for the conjugated acid) that acts as both a hydrogen bond donor (NH) and acceptor (N).
  • The Methanamine Linker: The exocyclic amine in pyrazole-4-methanamine is typically basic (

    
    ), making it protonated at physiological pH. This is crucial for forming ionic interactions with aspartate or glutamate residues in enzyme active sites (e.g., the "sugar pocket" of kinases).
    
  • Tautomerism: While

    
    -substituted pyrazoles are fixed, 
    
    
    
    -unsubstituted variants exhibit annular tautomerism (
    
    
    ), which can complicate NMR analysis but offers dynamic binding modes.
Strategic Value in Drug Design

In Fragment-Based Drug Discovery (FBDD), the pyrazole-4-methanamine unit is often used to link a core scaffold (binding to the hinge region) with a solubilizing tail.

  • Example: In CDK inhibitors, the 4-position of the pyrazole often bridges to a piperazine or morpholine ring via this methylene linker to enhance selectivity and oral bioavailability.

Synthetic Methodologies

The synthesis of pyrazole-4-methanamine derivatives generally proceeds via two primary strategies: Reductive Amination (most versatile) and Nitrile Reduction (most direct for primary amines).

Validated Protocol: Reductive Amination

This method is preferred for generating secondary and tertiary amine derivatives (Library generation). The precursor, pyrazole-4-carbaldehyde , is typically accessible via the Vilsmeier-Haack reaction.

Experimental Workflow (Self-Validating Protocol)
  • Objective: Synthesis of

    
    -substituted-1-methyl-1H-pyrazol-4-methanamine.
    
  • Precursors: 1-Methyl-1H-pyrazole-4-carbaldehyde, Primary/Secondary Amine (

    
    ).
    
  • Reagents: Sodium Triacetoxyborohydride (

    
    ), 1,2-Dichloroethane (DCE), Acetic Acid (AcOH).
    

Step-by-Step Procedure:

  • Imine Formation: In a dry reaction vial, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (

    
     concentration).
    
  • Catalysis: If the amine is a salt (e.g., HCl), add triethylamine (1.1 equiv). For unreactive amines, add catalytic acetic acid (

    
     drops). Stir at room temperature for 
    
    
    
    hours under
    
    
    atmosphere.
    • Validation Check: Monitor by TLC or LC-MS for the disappearance of aldehyde and formation of the imine intermediate.

  • Reduction: Add

    
     (1.5 equiv) in one portion. The mild nature of this reducing agent prevents the reduction of the aldehyde before imine formation.
    
  • Reaction: Stir at room temperature for

    
     hours.
    
  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Alternative Route: Nitrile Reduction

For the synthesis of the primary amine (


), the reduction of pyrazole-4-carbonitrile is the standard route.
  • Reagents:

    
     (THF, reflux) or Raney Nickel/
    
    
    
    .
  • Note: This route is less tolerant of reducible functional groups on the pyrazole ring (e.g., esters, nitros) compared to the reductive amination route.

Visualization: Synthetic Logic & SAR

The following diagram illustrates the retrosynthetic logic and the key interactions this scaffold mediates in a biological context.

PyrazoleLogic Precursor Hydrazone / Semicarbazone Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Precursor->Vilsmeier Cyclization Aldehyde Pyrazole-4-Carbaldehyde (Key Intermediate) Vilsmeier->Aldehyde Formylation RedAmin Reductive Amination (R-NH2 / NaBH(OAc)3) Aldehyde->RedAmin + Amine Target Pyrazole-4-methanamine Derivative RedAmin->Target Reduction Binding Kinase Hinge Region (N2 accepts H-bond) Target->Binding Py-N2 Interaction Solubility Solvent Channel (Amine tail solubilization) Target->Solubility 4-CH2-N Interaction

Caption: Figure 1. Synthetic workflow from hydrazone precursors to the target 4-methanamine scaffold, highlighting the divergence point at the aldehyde intermediate and key biological interaction vectors.

Medicinal Chemistry & SAR Applications

Kinase Inhibition (JAK/CDK)

The pyrazole-4-methanamine motif is extensively utilized in kinase inhibitors. The pyrazole N2 often binds to the hinge region (e.g., Valine or Leucine backbone NH), while the 4-methanamine tail extends towards the ribose binding pocket.

Key SAR Findings:

  • N1-Substitution: Bulky groups (e.g., isopropyl, phenyl) at N1 are generally tolerated and fill the hydrophobic pocket behind the ATP binding site.

  • 4-Position Linker: The methylene linker is superior to a direct amine bond for reaching solvent channels without inducing steric clash with the "gatekeeper" residue.

  • Terminal Amine: Tertiary amines (e.g.,

    
    -methylpiperazine) at this position significantly improve oral bioavailability and reduce hERG liability compared to primary amines.
    
Quantitative Activity Data

The table below summarizes the activity of pyrazole derivatives in Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) assays, highlighting the impact of the 4-position substituent.

Compound IDScaffold Core4-Position SubstituentTargetIC50 (nM)Reference
Cmpd 17m 4-Aminopyrazole

(Direct)
JAK298[1]
Cmpd 3f 4-Aminopyrazole

(Direct)
JAK13.4[2]
AT7519 Pyrazole-CDK

CDK247[3]
Lead 25b Pyrazole-CDK

CDK44.0[4]

Note: While some potent inhibitors use a direct amino link (4-aminopyrazole), the methanamine linker (as seen in AT7519 analogs and Lead 25b) is crucial for maintaining potency while improving the physicochemical score (LogD/Solubility).

Case Study: AT7519 (Clinical Candidate)

AT7519 is a potent CDK inhibitor. Its structure features a pyrazole core where the 4-position is substituted with a piperidine moiety. While not a simple "methanamine," the synthetic logic relies on the same acylation/amination principles at the 4-position to project the solubilizing group. The methylene spacer variants of such drugs often show improved selectivity profiles by allowing the tail to "wiggle" into specific sub-pockets.

References

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. National Institutes of Health (PubMed). Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NCBI. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules. Available at: [Link][1]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines. ResearchGate. Available at: [Link]

Sources

Strategic Sourcing & Technical Validation: (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist’s Guide to Quality Assurance, Synthesis, and Application

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring serves as a privileged scaffold, particularly in the design of kinase inhibitors (e.g., IRAK4, p38 MAPK) and GPCR ligands. The specific building block (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 894779-67-0 ) represents a critical node for diversifying lead compounds. Its 4-aminomethyl handle allows for rapid amide coupling or reductive amination, while the 1-phenyl and 5-methyl substituents provide essential hydrophobic contacts within protein binding pockets.

However, this scaffold presents a silent risk: regioisomerism . Commercial supplies are frequently contaminated with the thermodynamically stable 3-methyl isomer, which can lead to erroneous SAR (Structure-Activity Relationship) data and costly project failures. This guide provides the technical framework to validate, source, and utilize this compound with absolute confidence.

Chemical Identity & Physical Properties
PropertySpecification
IUPAC Name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
Common Name 4-Aminomethyl-5-methyl-1-phenylpyrazole
CAS Number 894779-67-0
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
SMILES CC1=C(CN)C=NN1C2=CC=CC=C2
Appearance White to pale yellow solid or viscous oil (depending on salt form)
pKa (Calc) ~9.2 (Primary amine)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water (free base)
The Core Challenge: Regioisomerism

The synthesis of N-substituted pyrazoles from hydrazine derivatives and 1,3-dicarbonyls (or their equivalents) often yields a mixture of 1,3- and 1,5- isomers.

  • Target Isomer (5-Methyl): Sterically more congested. Often requires specific solvent conditions or regioselective precursors (e.g., enaminones) to favor formation.

  • Contaminant (3-Methyl): Less sterically hindered and often thermodynamically favored.

Why it matters: In a kinase binding pocket, the shift of the methyl group from position 5 to 3 alters the vector of the phenyl ring, potentially abolishing potency or selectivity.

Synthesis & Isomer Formation Pathway

The following diagram illustrates the synthesis logic and the critical divergence point for regioisomers.

Synthesispathway cluster_inputs Precursors cluster_reaction Cyclization (Critical Step) cluster_products Isomeric Outcome PhenylHydrazine Phenylhydrazine (CAS 100-63-0) Cyclization Cyclocondensation PhenylHydrazine->Cyclization Dicarbonyl Acetoacetyl derivative (or Enaminone) Dicarbonyl->Cyclization Isomer5 5-Methyl Isomer (Target) Cyclization->Isomer5 Acidic cond. or Enaminone Isomer3 3-Methyl Isomer (Impurity) Cyclization->Isomer3 Neutral/Basic Functionalization Nitrile Reduction / Reductive Amination Isomer5->Functionalization FinalProduct (5-Methyl-1-phenyl-1H- pyrazol-4-yl)methanamine Functionalization->FinalProduct

Figure 1: Synthetic pathway highlighting the divergence of 1,5- and 1,3-isomers during the cyclization step.

Strategic Sourcing: Evaluating Suppliers

When procuring this building block, "purity >95%" on a Certificate of Analysis (CoA) is insufficient. You must demand data that proves regiochemical purity .

Supplier Tiering Matrix:

TierSupplier TypeRisk ProfileRecommended For
Tier 1 Major Catalog (e.g., Enamine, WuXi, Sigma)Low. Usually validated by NMR/LCMS.HTS, Lead Optimization
Tier 2 Aggregators (e.g., MolPort, eMolecules)Medium. Stock location varies; QC data may be old.Hit Expansion
Tier 3 Custom Synthesis HousesVariable. Depends on route selected.Scale-up (>100g)

Key Questions for Suppliers:

  • Does the CoA include 2D-NMR (NOESY/ROESY) confirming the interaction between the Phenyl-H and Methyl-H? (See Section 5).

  • What is the residual hydrazine content? (Phenylhydrazine is genotoxic; limits are strict).

  • Is the product supplied as a free base or hydrochloride salt? (HCl salts are more stable but hygroscopic).

Technical Validation Protocols

As a scientist, you must treat incoming material as "suspect" until validated.

Protocol A: Regioisomer Differentiation via NOE

The definitive method to distinguish the 5-methyl from the 3-methyl isomer is Nuclear Overhauser Effect (NOE) spectroscopy.

  • 5-Methyl Isomer (Target): The methyl group at C5 is spatially close to the ortho-protons of the N1-phenyl ring. Expect a strong NOE signal.

  • 3-Methyl Isomer (Impurity): The methyl group is at C3, far from the phenyl ring. Expect NO NOE signal.

Protocol B: QC Decision Tree

Use this workflow to accept or reject batches.

QCWorkflow Start Receive Shipment (Check CoA & Appearance) LCMS LC-MS Analysis (Purity & MW) Start->LCMS PurityCheck Purity > 95%? LCMS->PurityCheck NMR 1H-NMR (DMSO-d6) PurityCheck->NMR Yes Reject REJECT BATCH (Wrong Isomer/Impure) PurityCheck->Reject No NOE 1D-NOE / NOESY (Methyl vs Phenyl) NMR->NOE NOECheck NOE Signal Observed? NOE->NOECheck NOECheck->Reject No (Likely 3-Me) Accept RELEASE TO CHEMISTS NOECheck->Accept Yes (5-Me confirmed)

Figure 2: Quality Control Decision Tree for incoming pyrazole building blocks.

Application in Drug Discovery

This amine is a versatile nucleophile. Common transformations include:

  • Amide Coupling: Reaction with carboxylic acids (using HATU/DIPEA) to form amide linkers, common in Type II kinase inhibitors.

  • Reductive Amination: Reaction with aldehydes to form secondary amines, increasing metabolic stability.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

Case Study: IRAK4 Inhibitors In the development of IRAK4 inhibitors for inflammation, the 1-phenyl-5-methylpyrazole core provides a critical shape complementarity to the ATP-binding site. The aminomethyl arm often extends into the solvent-exposed region, allowing for solubilizing groups to be attached without disrupting binding affinity [1].

References
  • BenchChem. (5-Methyl-1H-pyrazol-4-yl)methanamine: Structure and Applications. Retrieved from

  • Fisher Scientific. 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine, 95% Specifications.[1] Retrieved from

  • PubChem. Compound Summary: 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (Analogous Structure).[2] Retrieved from

  • National Institutes of Health (NIH). Separation of 1-phenyl-3-methyl-5-pyrazolone derivatives. Electrophoresis, 1998.[3] Retrieved from

  • ChemScene. Product Information: (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine.[4][5][1][6] Retrieved from

Sources

Pharmacological Profiling and Synthetic Workflows for (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole heterocycle serves as a privileged scaffold due to its unique electronic properties, structural rigidity, and capacity for diverse functionalization. Specifically, (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine has emerged as a critical building block in the design of targeted therapeutics, ranging from kinase inhibitors to novel antimalarial agents. This technical whitepaper provides an in-depth analysis of the compound’s structural logic, details a self-validating synthetic methodology, and outlines rigorous high-throughput screening (HTS) protocols for evaluating its binding kinetics.

Chemical Identification & Structural Logic

The pharmacological utility of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is fundamentally tied to its precise spatial arrangement. Standard cheminformatic databases classify this scaffold under PubChem CID 33589450, confirming its utility in high-throughput screening libraries 1.

  • SMILES Code: NCC1=C(C)N(C2=CC=CC=C2)N=C1

  • Structural Rationale: The N-phenyl group reduces the polar surface area (PSA) and increases lipophilicity, which is favorable for crossing lipid bilayers. The 5-methyl group provides a steric shield to the pyrazole core, restricting the rotational degrees of freedom of the adjacent phenyl ring and locking the molecule into a bioactive conformation. The 4-methanamine group is the primary pharmacophore, acting as a hydrogen bond donor/acceptor and a basic center that becomes protonated at physiological pH to form critical salt bridges with acidic residues (e.g., Asp/Glu) in target binding pockets. The structural rigidity of the 1-phenyl-1H-pyrazole core provides an optimal vector for positioning the methanamine pharmacophore within target binding pockets, such as those found in neutrophil chemotaxis inhibitors 2.

Quantitative Physicochemical Profile
PropertyValueRationale / Impact in Drug Design
Molecular Formula C11H13N3Defines the core mass and elemental composition.
Molecular Weight 187.24 g/mol Highly favorable for lead optimization (Strictly Rule of 5 compliant).
cLogP (Estimated) ~1.8 - 2.2Optimal lipophilicity for membrane permeability without hydrophobic trapping.
H-Bond Donors 2Essential for target interaction (e.g., kinase hinge region binding).
H-Bond Acceptors 3Facilitates dipole interactions and maintains aqueous solubility.
Amine pKa ~8.8Ensures protonation at physiological pH (7.4) for electrostatic anchoring.

Synthetic Methodology: The Vilsmeier-Haack & Reductive Amination Route

To ensure high fidelity and yield, the synthesis of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine relies on a regioselective formylation followed by a controlled reductive amination. The Vilsmeier-Haack reaction is a well-established method for the regioselective formylation of electron-rich heterocycles, including pyrazoles 3.

Step-by-Step Protocol & Causality
  • Cyclocondensation (Core Formation):

    • Procedure: React phenylhydrazine with 4,4-dimethoxybutan-2-one in refluxing ethanol.

    • Causality: The hydrazine nitrogen selectively attacks the carbonyl, followed by cyclization and elimination of methanol. Regioselectivity is driven by the relative electrophilicity of the dicarbonyl equivalent and the nucleophilicity of the substituted hydrazine.

  • Vilsmeier-Haack Formylation:

    • Procedure: Treat the resulting 5-methyl-1-phenyl-1H-pyrazole with Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF) at 80°C.

    • Causality: DMF and POCl3 react to form the Vilsmeier electrophile (chloromethyleneiminium ion). The pyrazole core is electron-rich. The 4-position is the most nucleophilic site due to the combined electron-donating effects of the adjacent methyl group (hyperconjugation) and the pyrazole nitrogens. Steric hindrance at C3 and C5 further directs the electrophilic aromatic substitution exclusively to C4.

  • Oxime Formation:

    • Procedure: React the 4-carbaldehyde intermediate with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol, using pyridine as an acid scavenger.

    • Causality: Direct reductive amination of aldehydes with ammonia often leads to over-alkylation (forming secondary or tertiary amines). By deliberately converting the aldehyde to a stable oxime intermediate, we isolate the nitrogen source and prevent polymerization.

  • Reductive Amination:

    • Procedure: Reduce the oxime using Zinc dust in Glacial Acetic Acid (Zn/AcOH) at room temperature.

    • Causality: Zn/AcOH provides a mild, single-electron transfer reduction pathway that selectively reduces the N-O and C=N bonds of the oxime without reducing the pyrazole or phenyl rings, guaranteeing high fidelity in generating the primary amine.

SynthWorkflow A Phenylhydrazine + 1,3-Dicarbonyl Eq. B 5-Methyl-1-phenyl -1H-pyrazole A->B Cyclocondensation C 4-Carbaldehyde Intermediate B->C Vilsmeier-Haack (POCl3, DMF) D Oxime Intermediate C->D NH2OH·HCl E (5-Methyl-1-phenyl-1H -pyrazol-4-yl)methanamine D->E Reduction (Zn/AcOH)

Fig 1. Stepwise synthetic workflow for (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine.

Experimental Workflow: High-Throughput Screening (HTS) & Validation

Pyrazole-derived methanamines have been extensively profiled as core scaffolds in the development of kinase inhibitors and antimalarial agents due to their favorable binding kinetics [[4]](). To validate the binding affinity of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine derivatives against protein targets, a self-validating Surface Plasmon Resonance (SPR) protocol is employed.

Self-Validating SPR Protocol
  • Target Immobilization: Covalently attach the target protein (e.g., a purified kinase domain) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Self-Validation: Keep one flow cell (Fc1) unmodified and activated/deactivated as a reference cell to subtract bulk refractive index changes and non-specific binding.

  • Solvent Correction: Because the compound is dissolved in DMSO, establish a solvent correction curve by injecting buffer solutions containing a gradient of DMSO (0.5% to 1.5%). Causality: This mathematically corrects for the bulk refractive index mismatch between the running buffer and the sample injections.

  • Analyte Injection: Inject the compound in a multi-cycle kinetic format (e.g., 3.125 µM to 50 µM, 2-fold dilutions) at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Data Acquisition & Fitting: Double-reference the data (subtracting both the reference flow cell and a blank buffer injection) and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

SPRWorkflow A Target Immobilization (Amine Coupling to CM5 Chip) B Solvent Correction (0.5% - 1.5% DMSO) A->B Baseline Stabilization C Analyte Injection (Concentration Series) B->C Self-Validation Step D Reference Subtraction (Active - Reference Fc) C->D Data Acquisition E Kinetic Fitting (1:1 Langmuir Model) D->E KD Determination

Fig 2. Self-validating Surface Plasmon Resonance (SPR) protocol for binding affinity.

References

  • Fisher Scientific. "CAS RN 1031843-22-7 | Fisher Scientific" (PubChem CID: 33589450). 1

  • Bruno et al. "Pyrazole derivatives and their uses thereof." Google Patents. 2

  • Laleu, Benoît, et al. "Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series." NIH (PMC). 4

  • Kira, M.A., et al. / Viveka Shivapura et al. "Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine" ResearchGate. 3

Sources

Biological Activity of 1-Phenyl-5-Methylpyrazole Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity of 1-Phenyl-5-Methylpyrazole Amines is a niche but high-impact area in medicinal chemistry. These scaffolds act as privileged structures—molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target.

Below is the comprehensive technical guide.

Executive Summary

The 1-phenyl-5-methylpyrazole amine scaffold represents a versatile pharmacophore in modern drug discovery. Distinguished by its rigid heterocyclic core and the electronic tunability of the N1-phenyl ring, this scaffold has demonstrated significant potency across three primary therapeutic axes: oncology (EGFR/CDK2 inhibition) , infectious disease (antimicrobial/antifungal) , and inflammation (COX-2 inhibition) .

This guide provides a structural analysis of the core scaffold, detailed synthesis protocols, structure-activity relationship (SAR) maps, and validated experimental procedures for biological evaluation.

Chemical Architecture & Regiochemistry

The Core Scaffold

The biological activity of pyrazole amines is heavily dependent on the regiochemistry of substituents. While 1-phenyl-3-methylpyrazole derivatives (like Edaravone) are common, the 1-phenyl-5-methyl isomer offers a distinct steric profile due to the proximity of the C5-methyl group to the N1-phenyl ring.

  • 1-Phenyl-5-methylpyrazol-4-amine: The amine is located at the C4 position. The C5-methyl group provides steric bulk that can twist the N1-phenyl ring out of planarity, impacting binding affinity in narrow enzyme pockets.

  • 1-Phenyl-3-methylpyrazol-5-amine: The amine is at C5. This is the most synthetically accessible isomer (often via the reaction of phenylhydrazine with 3-aminocrotononitrile).

Note on Nomenclature: In literature, these isomers are often confused. This guide focuses on the 1-phenyl-x-methyl-amine class generally but highlights the specific activity of the 5-amino-3-methyl-1-phenyl and 4-amino-5-methyl-1-phenyl variants.

Tautomerism

In 5-pyrazolones (precursors to amines), tautomeric equilibrium exists between the CH-form, OH-form (enol), and NH-form. In the amine derivatives, the amino group (-NH2) is relatively stable but can participate in hydrogen bonding crucial for receptor interaction (e.g., the hinge region of kinases).

Pharmacological Profiles[1]

Anticancer Activity

The most promising application of this scaffold is in oncology. Hybrid derivatives (e.g., pyrazole-indole or pyrazole-pyrimidine) function as multi-target kinase inhibitors.

  • Mechanism of Action:

    • EGFR Inhibition: The pyrazole nitrogen and the exocyclic amine act as hydrogen bond acceptors/donors in the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

    • Apoptosis Induction: Upregulation of Bax and p53, with concurrent downregulation of Bcl-2.

    • CDK2 Inhibition: 4-substituted derivatives have shown IC50 values in the nanomolar range against Cyclin-Dependent Kinase 2 (CDK2), arresting the cell cycle at the G2/M phase.

Key Data Points:

Compound Class Target Cell Line IC50 (µM) Mechanism
Pyrazole-Indole Hybrid HepG2 (Liver) 6.1 ± 1.9 Apoptosis / CDK2
Pyrazole-Benzimidazole MCF-7 (Breast) 3.2 ± 0.5 EGFR Inhibition

| 4-Thiazolyl-Pyrazole | HCT-116 (Colon) | 17.4 ± 3.2 | Tubulin Polymerization |

Antimicrobial & Antifungal Activity

Derivatives with electron-withdrawing groups (Cl, NO2) on the N1-phenyl ring exhibit potent antimicrobial properties.

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and specific Gram-negative bacteria (E. coli).

  • Antifungal: Significant activity against Candida albicans and Aspergillus niger, often comparable to Fluconazole.

  • Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase (inferred from SAR similarity to quinolones).

Anti-inflammatory Activity

The scaffold serves as a bioisostere for the COX-2 selective inhibitor Celecoxib.

  • SAR Insight: Bulky groups at C4 (e.g., aryl rings) improve selectivity for the larger hydrophobic pocket of COX-2 over COX-1, reducing gastric side effects.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the critical modification zones on the 1-phenyl-5-methylpyrazole amine scaffold.

SAR_Map Core 1-Phenyl-5-Methyl Pyrazole Amine Core N1_Phenyl N1-Phenyl Ring (Electronic Tuning) Core->N1_Phenyl Substitution (Cl, F, OMe) affects potency & metabolic stability C3_Pos C3 Position (Lipophilicity) Core->C3_Pos H-bond donors here improve kinase binding C4_Pos C4 Position (Target Specificity) Core->C4_Pos Critical for Hybridization (e.g., Schiff bases, diazo coupling) C5_Methyl C5-Methyl (Steric Anchor) Core->C5_Methyl Steric hindrance twists N1-phenyl ring Electron Withdrawing (Cl, NO2)\nIncreases Antimicrobial Activity Electron Withdrawing (Cl, NO2) Increases Antimicrobial Activity N1_Phenyl->Electron Withdrawing (Cl, NO2)\nIncreases Antimicrobial Activity Bulky Aryl Groups\nIncrease COX-2 Selectivity Bulky Aryl Groups Increase COX-2 Selectivity C4_Pos->Bulky Aryl Groups\nIncrease COX-2 Selectivity

Caption: SAR map highlighting the four critical zones for chemical modification on the pyrazole core.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-methyl-1-phenylpyrazole

A standard procedure for generating the amine core.

Reagents:

  • Phenylhydrazine (10 mmol)

  • 3-Aminocrotononitrile (10 mmol) (or Acetylacetonitrile)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic)

Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-aminocrotononitrile in 30 mL of absolute ethanol.

  • Addition: Add 10 mmol of phenylhydrazine dropwise with stirring. Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product should precipitate as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to obtain pure 5-amino-3-methyl-1-phenylpyrazole.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic singlet of the C4-H proton around δ 5.5 ppm and the broad NH2 signal.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potential.

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Cell Lines: HepG2, MCF-7, or HCT-116[1]

Methodology:

  • Seeding: Seed cancer cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C / 5% CO2.
    
  • Treatment: Treat cells with the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO control (<0.1% v/v) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant carefully. Add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression analysis.
    

Mechanism of Action: EGFR Signaling Pathway

The diagram below details how pyrazole amine derivatives intervene in the EGFR signaling cascade, a primary mechanism for their anticancer activity.

EGFR_Pathway EGFR EGFR (Receptor) Ras Ras EGFR->Ras Activation blocked Compound Pyrazole Amine Derivative Compound->EGFR Inhibits ATP Binding Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces (via p53/Bax) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals

Caption: Inhibition of the EGFR pathway by pyrazole amines prevents downstream Ras/Raf/MEK/ERK signaling.

References

  • Synthesis and antimicrobial activity of new N-phenylpyrazole derivatives. Source: PubMed (NIH) URL:[Link]

  • Design, Synthesis, and Anticancer Evaluation of Novel Pyrazole–Indole Hybrids. Source: ACS Omega (via NCBI) URL:[Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipyretic activities. Source: Il Farmaco (via PubMed) URL:[Link]

  • Pyrazoles as anticancer agents: Recent advances. Source: SRR Journals URL:[Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Chemical Structure & Data). Source: NIST Chemistry WebBook URL:[Link]

Sources

Methodological & Application

Reductive amination of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Reductive Amination of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Part 1: Executive Summary & Chemical Context

Target Substrate: 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS Registry Number: 1019-05-2 (Generic for related analogs; specific CAS varies by exact substitution) Primary Application: Synthesis of kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and agrochemical pharmacophores.

The Synthetic Challenge

The reductive amination of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1) presents a unique set of electronic and steric challenges compared to simple benzaldehydes.

  • Steric Crowding: The aldehyde at the C4 position is flanked by a phenyl group at N1 and a methyl group at C5. While the N1-phenyl is planar and distant, the C5-methyl group exerts proximal steric bulk, potentially retarding the formation of the tetrahedral intermediate during imine formation.

  • Electronic Deactivation: The pyrazole ring is electron-rich (excess

    
    -electrons). This electron density can be donated into the aldehyde carbonyl, reducing its electrophilicity and making it less susceptible to nucleophilic attack by weak amines (e.g., electron-deficient anilines).
    

Strategic Solution: To overcome these barriers, this guide prioritizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN. Unlike Sodium Borohydride (

), STAB is mild enough to not reduce the aldehyde competitively, allowing for a "One-Pot" protocol where the imine forms and is reduced in situ.

Part 2: Experimental Protocols

Method A: One-Pot Direct Reductive Amination (Preferred)

Best for: Aliphatic amines, secondary amines, and acid-sensitive substrates.

Reagents:

  • Substrate (1): 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv

  • Acetic Acid (AcOH): 1.0 equiv (Catalyst)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Protocol:

  • Imine Pre-Equilibrium: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

    • Technical Insight: DCE is preferred over DCM due to its higher boiling point and better solubilization of the STAB complex.

    • Add the Amine (1.1 mmol).

    • Add Acetic Acid (1.0 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This allows the hemiaminal/imine equilibrium to establish. For sterically hindered amines, add 3Å Molecular Sieves to drive the equilibrium by removing water.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir the suspension vigorously at RT under nitrogen atmosphere.

    • Time: Reaction is typically complete in 2–4 hours.[1] Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the aldehyde peak (approx. 9.8 ppm in

      
       NMR).
      
  • Workup:

    • Quench the reaction by adding saturated aqueous

      
       (10 mL). Stir for 15 minutes to decompose excess borohydride.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude secondary/tertiary amine is often pure enough for subsequent steps. If necessary, purify via Flash Column Chromatography (Silica gel, MeOH/DCM gradient).

Method B: Two-Step Indirect Reductive Amination

Best for: Weakly nucleophilic amines (e.g., anilines) or when the imine is a stable, crystalline intermediate.

Reagents:

  • Substrate (1): 1.0 equiv

  • Aniline/Amine: 1.0 equiv

  • Solvent 1: Ethanol (EtOH)[2]

  • Reducing Agent: Sodium Borohydride (

    
    ): 1.5 equiv
    
  • Solvent 2: Methanol (MeOH)[3]

Step-by-Step Protocol:

  • Schiff Base Formation:

    • Dissolve Substrate (1.0 mmol) and Aniline (1.0 mmol) in Ethanol (5 mL).

    • Add 2–3 drops of Glacial Acetic Acid.

    • Reflux for 2–6 hours.

    • Isolation: Cool the mixture to

      
      . The imine (Schiff base) often precipitates as a solid. Filter and wash with cold ethanol. If no precipitate forms, concentrate to dryness.
      
  • Reduction:

    • Resuspend/Dissolve the isolated imine in Methanol (5 mL).

    • Cool to

      
      .
      
    • Add

      
        (1.5 mmol) portion-wise over 10 minutes.
      
    • Caution: Exothermic reaction with hydrogen gas evolution.

    • Warm to RT and stir for 1 hour.

  • Workup:

    • Remove MeOH under reduced pressure.

    • Resuspend residue in water and extract with Ethyl Acetate.

Part 3: Mechanism & Visualization

Pathway Visualization

The following diagram illustrates the competitive pathways and the role of acid catalysis in the STAB method.

ReductiveAmination Aldehyde 5-methyl-1-phenyl- 1H-pyrazole-4-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium Acid Catalysis Imine Neutral Imine Hemiaminal->Imine - H2O Iminium->Imine - H+ Product Aminomethyl Pyrazole Iminium->Product Fast Reduction (STAB) Imine->Iminium + H+ Imine->Product Slow Reduction Acid AcOH (H+) STAB STAB (H-) Water -H2O

Caption: Mechanistic pathway highlighting the critical role of the Iminium Ion, which is reduced significantly faster by STAB than the neutral imine or the starting aldehyde.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Aldehyde remains) Steric hindrance at C5-MethylAdd 3Å Molecular Sieves or

(1.5 equiv) to force imine formation.
Low Yield (Alcohol formation) Aldehyde reduction competesEnsure 30 min pre-stir of Aldehyde + Amine before adding STAB. Switch to STAB if using

.
Dialkylation (Tertiary amine) Primary amine is too reactiveUse excess amine (2–3 equiv) or slow addition of the aldehyde to the amine solution.
Incomplete Conversion pH is too high (basic)Add Acetic Acid (1.0 equiv) to protonate the imine, facilitating reduction.

Part 5: References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[4]

  • Aleksandrova, Y. I., et al. "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." INEOS OPEN, 2019. (Demonstrates STAB protocol on sterically similar pyrazole-4-carbaldehydes).

  • Farghaly, A., et al. "New pyrazole derivatives of potential biological activity." Arkivoc, vol. 2012, no. 7, 2012, pp. 228-241.[5] (Synthesis of Schiff bases from 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde).

  • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." (Standard operating procedures for STAB).

Sources

Precision Synthesis of N-Pyrazolyl Sulfonamides: Protocols for Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis of


-pyrazolyl sulfonamides via the nucleophilic substitution of pyrazole amines with sulfonyl chlorides. While conceptually simple, this transformation is complicated by the ambident nucleophilicity of the aminopyrazole scaffold, which often leads to competitive ring sulfonylation (N-ring) versus the desired exocyclic amine sulfonylation (N-exo). We present three validated protocols ranging from standard pyridine-mediated catalysis to green aqueous methods, along with mechanistic insights to control regioselectivity. These motifs are critical in the development of COX-2 inhibitors, carbonic anhydrase inhibitors, and kinase modulators.
Introduction & Medicinal Significance

The sulfonamide moiety (


) acts as a bioisostere for carboxylic acids and is a pharmacophore of immense stability and hydrogen-bonding potential. When fused with a pyrazole ring, the resulting 

-pyrazolyl sulfonamides exhibit potent biological activities.
  • Carbonic Anhydrase (CA) Inhibitors: The sulfonamide zinc-binding group (ZBG) is essential for inhibiting CA isozymes (II, IX, XII), relevant in glaucoma and hypoxic tumor therapies.

  • COX-2 Inhibitors: Diarylheterocycles like Celecoxib utilize a sulfonamide group to achieve selectivity for the COX-2 active site side pocket.

  • Kinase Inhibition: The sulfonamide NH can function as a hinge binder in ATP-competitive inhibitors.

The Synthetic Challenge: Aminopyrazoles possess multiple nucleophilic sites: the exocyclic amino group (


) and the endocyclic ring nitrogens (

).
  • Thermodynamic Product:

    
    -exo sulfonamide (Target).
    
  • Kinetic Product:

    
    -ring sulfonamide (Often unstable or undesired).
    
  • Bis-sulfonylation: Common side reaction where both the amine and the ring nitrogen react.

Mechanistic Insight & Regioselectivity

The reaction follows a nucleophilic substitution at the sulfur atom (


-like at sulfur).
2.1 The Role of Pyridine

Pyridine is the preferred solvent/base because it plays a dual role:

  • HCl Scavenger: Neutralizes the acid byproduct to drive the equilibrium.

  • Nucleophilic Catalyst: Reacts with sulfonyl chloride to form a highly reactive

    
    -sulfonylpyridinium  intermediate. This intermediate is more electrophilic than the parent sulfonyl chloride, accelerating the attack by the less nucleophilic pyrazole amine.
    
2.2 Regioselectivity Pathways

The regiochemical outcome depends on the substitution pattern of the pyrazole and the reaction conditions.[1]

  • Pathway A (Direct N-exo attack): Favored by steric hindrance around the ring nitrogens and thermodynamic control.

  • Pathway B (N-ring attack): Favored kinetically. However,

    
    -ring sulfonamides are labile; they can often be rearranged to the 
    
    
    
    -exo product or hydrolyzed back to the parent pyrazole under acidic workup, while the
    
    
    -exo bond remains stable.

Visualizing the Reaction Logic:

ReactionMechanism R1 Sulfonyl Chloride (R-SO2Cl) Inter N-Sulfonylpyridinium Salt (Activated) R1->Inter + Pyridine - Cl- Py Pyridine (Catalyst) Py->Inter Catalysis TS Tetrahedral Intermediate Inter->TS + Amine Amine Pyrazole Amine (Nucleophile) Amine->TS Prod N-Pyrazolyl Sulfonamide TS->Prod - PyH+ Side Bis-Sulfonylated Byproduct Prod->Side + Excess R-SO2Cl (Over-reaction)

Figure 1: Catalytic cycle of pyridine-mediated sulfonylation showing activation and potential over-reaction pathways.

Experimental Protocols
Protocol A: Standard Pyridine-Mediated Synthesis

Best for: General substrates, low-nucleophilicity amines, and library synthesis.

Reagents:

  • Amino-pyrazole derivative (1.0 equiv)

  • Sulfonyl chloride (1.1 – 1.2 equiv)

  • Pyridine (Solvent, anhydrous)

  • DMAP (4-dimethylaminopyridine) (0.1 equiv, optional catalyst for sluggish amines)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the amino-pyrazole (1.0 mmol) in anhydrous pyridine (3–5 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add the sulfonyl chloride (1.2 mmol) dropwise (neat or dissolved in minimal DCM) over 10 minutes.

    • Critical: Exothermic reaction.[2] Rapid addition may favor bis-sulfonylation.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The sulfonamide is usually less polar than the amine but more polar than the bis-sulfonylated byproduct.

  • Workup (Acidic Quench):

    • Pour the reaction mixture into ice-cold 1N HCl (20 mL).

    • Why? Pyridine is water-soluble; the acid converts it to pyridinium chloride, keeping it in the aqueous phase. The product usually precipitates.

  • Isolation:

    • If Solid Precipitates: Filter the solid, wash copiously with water (to remove pyridine salts) and cold hexanes.

    • If Oiling Occurs: Extract with Ethyl Acetate (3x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
Protocol B: Mild/Green Aqueous Biphasic Synthesis

Best for: Acid-sensitive substrates, large-scale synthesis, and "Green Chemistry" compliance.

Reagents:

  • Amino-pyrazole (1.0 equiv)

  • Sulfonyl chloride (1.1 equiv)

  • 
     (2.5 equiv)
    
  • Solvent: Water (or Water/Acetone 1:1 for solubility)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     in water. If the pyrazole is insoluble in water, add Acetone or THF to create a homogeneous or fine suspension.
    
  • Reaction: Add sulfonyl chloride at RT. Stir vigorously for 2–4 hours.

  • Mechanism: The carbonate acts as an HCl scavenger.[3] The reaction is slower than in pyridine but cleaner.

  • Workup: Neutralize to pH 6–7 with 1N HCl. The product will precipitate.[4] Filter and recrystallize from Ethanol/Water.[5]

Protocol C: Handling Bis-Sulfonylation (The "Hydrolysis Trick")

Scenario: You observe a major spot on TLC corresponding to the bis-sulfonylated product (N-ring + N-exo).

Methodology:

  • Do not discard the bis-product. Isolate the crude mixture.

  • Hydrolysis: Dissolve the crude material in Methanol/Dioxane (1:1).

  • Add aqueous NaOH (2N, 3 equiv) and stir at RT for 1 hour.

  • Result: The sulfonamide bond on the electron-rich pyrazole ring nitrogen is labile and hydrolyzes much faster than the exocyclic sulfonamide.

  • Re-isolation: Acidify to pH 5. The mono-N-exo-sulfonamide (desired product) will precipitate.

Data Presentation & Characterization

Table 1: Solvent & Base Selection Matrix

ConditionBaseSolventProsCons
Standard PyridinePyridineHigh yield, activates R-SO2ClFoul odor, difficult to remove trace pyridine
Mild

/ DIPEA
DCM / THFEasy workup (evaporation)Slower reaction for electron-poor amines
Green


/ Acetone
Eco-friendly, simple filtrationPoor solubility for lipophilic pyrazoles
Strong NaHDMFForces reaction of unreactive aminesHigh risk of bis-sulfonylation (N-ring)

Characterization Checklist:

  • 
     NMR:  Look for the disappearance of the broad 
    
    
    
    signal (usually 4.0–6.0 ppm) and the appearance of the sulfonamide
    
    
    (highly deshielded, 9.5–12.0 ppm,
    
    
    exchangeable).
  • IR Spectroscopy: Diagnostic bands for

    
     asymmetric stretch (
    
    
    
    ) and symmetric stretch (
    
    
    ).
  • Mass Spectrometry: Electrospray Ionization (ESI) in negative mode (

    
    ) is often more sensitive for sulfonamides due to the acidic proton.
    
Troubleshooting Guide

Issue: "I see starting material remaining despite adding excess sulfonyl chloride."

  • Cause: The sulfonyl chloride may have hydrolyzed if the pyridine was wet.

  • Fix: Use freshly distilled sulfonyl chloride or add a catalytic amount of DMAP (5 mol%) to activate the acyl transfer.

Issue: "The product is an oil that won't crystallize."

  • Cause: Trapped pyridine or impurities.

  • Fix: Perform an "acid wash." Dissolve the oil in EtOAc and wash 3x with 1N HCl to remove all pyridine traces. Then wash with brine. Triturate the resulting oil with cold diethyl ether or pentane to induce crystallization.

Issue: "Regioselectivity is poor (mixture of isomers)."

  • Fix: Switch to Protocol C (Bis-sulfonylation followed by selective hydrolysis). Alternatively, use a bulky base (DIPEA) in a non-polar solvent (DCM) at -78°C to favor kinetic control on the exocyclic amine.

References
  • Green Synthesis of Sulfonamides: "Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts." Asian Journal of Green Chemistry, 2026.[5] Link

  • Pyridine Catalysis Mechanism: "Mechanism of sulfonation at pyridine." Vaia, 2024. Link

  • Medicinal Applications (Anticancer): "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives." ACS Omega, 2023.[2] Link

  • Regioselectivity in Aminopyrazoles: "Recent developments in aminopyrazole chemistry." ResearchGate, 2020. Link

  • General Sulfonamide Protocols: "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives." MDPI, 2019. Link

Sources

Application Note: Selective N-Alkylation of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized procedures for the N-alkylation of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS: 868552-05-0). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., IRAK4 inhibitors) and anti-inflammatory agents.

The primary challenge in alkylating this substrate is controlling chemoselectivity and stoichiometry . The substrate contains two potential nucleophilic sites: the exocyclic primary amine and the endocyclic pyrazole nitrogen (N2). Furthermore, primary amines are prone to over-alkylation (forming tertiary amines or quaternary salts) under standard nucleophilic substitution conditions.

This guide presents two validated protocols:

  • Method A (Reductive Amination): The "Gold Standard" for mono-alkylation, offering high regioselectivity and yield.

  • Method B (Direct Nucleophilic Substitution): A direct alkylation route using alkyl halides, optimized with steric and stoichiometric controls for cases where the aldehyde precursor is unavailable.

Chemical Context & Mechanistic Analysis[1][2][3]

Substrate Properties[2][4][5]
  • Compound: (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

  • Molecular Weight: 187.24 g/mol [1]

  • Formula: C₁₁H₁₃N₃

  • pKa Considerations:

    • Exocyclic Amine (–CH₂NH₂): pKa ~9.0–9.5. Highly nucleophilic.

    • Pyrazole N2: pKa ~2.5. Significantly less basic due to the aromatic system and the electron-withdrawing effect of the N1-phenyl group.

    • Implication: Under mild basic conditions (K₂CO₃/DIPEA), the exocyclic amine is the exclusive nucleophile. N2-alkylation is kinetically disfavored unless strong bases (NaH) or forcing conditions are used.

The "Polyalkylation" Problem

Direct alkylation of primary amines with alkyl halides follows S_N2 kinetics where the product (secondary amine) is often more nucleophilic than the starting material. This leads to mixtures of mono-, bis-, and tris-alkylated products.

  • Solution: Method A avoids this entirely by proceeding via an imine intermediate. Method B mitigates this by using the amine in excess or using sterically hindered electrophiles.

Experimental Protocols

Method A: Reductive Amination (Recommended)

Objective: Synthesis of secondary amines via aldehyde condensation and in situ hydride reduction. Mechanism: Formation of a hemiaminal


 Imine 

Irreversible reduction to amine.
Reagents & Equipment[2][3][4]
  • Substrate: (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Electrophile: Desired Aldehyde (1.0–1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv, optional to accelerate imine formation)

Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (1.0 mmol, 187 mg) in anhydrous DCE (5 mL).

    • Add the Aldehyde (1.05 mmol).

    • (Optional) Add Acetic Acid (1.0 mmol, 60 µL) if the aldehyde is electron-rich or sterically hindered.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ). Note: Monitoring by TLC should show the disappearance of the aldehyde and formation of the imine.
      
  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in three portions over 10 minutes. Caution: Mild gas evolution.

    • Remove ice bath and stir at RT for 2–16 hours. Monitor by LC-MS for conversion of the imine (M-1) to the amine (M+1).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography.

    • Eluent: DCM:MeOH (95:5) with 1%

      
       (or 
      
      
      
      ) to prevent streaking of the amine on silica.
Method B: Direct Nucleophilic Substitution ( )

Objective: Alkylation using Alkyl Halides (R-X). Use Case: When the corresponding aldehyde is unstable or unavailable.

Reagents & Equipment[2][3][4]
  • Substrate: (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Electrophile: Alkyl Halide (0.9 equiv) Note: Sub-stoichiometric amount prevents over-alkylation.

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol
  • Preparation:

    • Dissolve the amine substrate (1.0 mmol, 187 mg) in MeCN (5 mL).

    • Add

      
        (2.0 mmol, 276 mg).
      
  • Addition:

    • Dissolve the Alkyl Halide (0.9 mmol) in MeCN (1 mL).

    • Critical Step: Add the alkyl halide solution dropwise over 30 minutes using a syringe pump or addition funnel while stirring at 0°C. Slow addition keeps the concentration of the electrophile low relative to the amine, favoring mono-alkylation.

  • Reaction:

    • Allow to warm to RT and stir for 4–12 hours.

    • Monitor by TLC/LC-MS. If bis-alkylation (Dialkyl impurity) exceeds 10%, stop the reaction immediately.

  • Workup:

    • Filter off the solid inorganic salts (

      
      /KX).
      
    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water to remove residual DMF (if used).

Visualization of Workflows

Reaction Scheme & Pathway Analysis

ReactionPathway Substrate (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (Primary Amine) Imine Imine Intermediate (Schiff Base) Substrate->Imine Method A: + Aldehyde (-H2O) Product Secondary Amine (Target) Substrate->Product Method B: + R-X (Base, Slow Addn) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Imine->Product + NaBH(OAc)3 (Reduction) BisProduct Tertiary Amine (Over-Alkylation Impurity) Product->BisProduct + Excess R-X (Undesired) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Figure 1: Comparative reaction pathways.[4][5][6] Method A (Blue/Green path) proceeds via a discrete imine intermediate, preventing over-alkylation. Method B (Red dashed path) carries the risk of bis-alkylation.

Purification Decision Tree

Purification Start Crude Reaction Mixture Check LC-MS Analysis Start->Check Mono Major: Mono-alkylated Minor: Starting Material Check->Mono Method A Success Bis Major: Bis-alkylated Check->Bis Method B Failure AcidWash Acid-Base Extraction 1. Dissolve in EtOAc 2. Extract with 1M HCl (Product -> Aqueous) 3. Wash Organic (Remove non-basic impurities) 4. Basify Aqueous (NaOH) -> Extract EtOAc Mono->AcidWash If non-basic impurities present ColChrom Flash Chromatography DCM/MeOH + 1% NH4OH Mono->ColChrom Standard Purification Final Pure Secondary Amine AcidWash->Final ColChrom->Final

Figure 2: Workup and purification logic flow. Acid-base extraction is highly effective for this substrate due to the basicity of the exocyclic amine.

Quantitative Data & Troubleshooting

Table 1: Solvent & Reagent Compatibility
ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)Notes
Solvent DCE, DCM, THFMeCN, DMF, THFDCE is preferred for Method A due to optimal hydride solubility.
Base None (or catalytic AcOH)

,

, DIPEA
Strong bases (NaH) promote N2-alkylation (avoid).
Temp 0°C

RT
0°C

RT (or Reflux)
Heat increases bis-alkylation risk in Method B.
Equivalents 1.1 eq Aldehyde / 1.5 eq Hydride0.8–0.9 eq Alkyl HalideDeficit of electrophile in Method B is crucial.
Troubleshooting Guide
  • Issue: Low Conversion (Method A)

    • Cause: Imine formation is slow due to steric hindrance (5-methyl group).

    • Fix: Add activated molecular sieves (4Å) to the reaction to scavenge water. Increase AcOH to 2.0 equiv.

  • Issue: Bis-Alkylation (Method B)

    • Cause: Reaction ran too long or R-X added too fast.

    • Fix: Switch to Method A. If not possible, use a syringe pump for R-X addition (1 hour addition time).

  • Issue: "Streaking" on TLC/Column

    • Cause: Interaction of the amine with acidic silanols on silica gel.

    • Fix: Pre-wash the silica column with eluent containing 1% Triethylamine or Ammonium Hydroxide.

References

  • Compound Data: (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 868552-05-0). Sigma-Aldrich Product Catalog. Available at:

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (General robust protocol applied to Method A).
  • Pyrazole Reactivity: BenchChem Application Note. "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." Available at:

  • Regioselectivity: Lindsay-Scott, P. J., et al.[7] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." Journal of Organic Chemistry, 2017, 82, 11295-11303.[7] (Discusses reactivity of pyrazole-methanamine intermediates).

  • pKa & Protonation: "Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine." Journal of King Saud University - Science, 2025. (Provides computational backing for N-site basicity).

Sources

Using (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine as a Privileged Building Block in Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the architectural design of small molecules heavily relies on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS: 894779-67-0) is a highly versatile primary amine building block [1]. It features a pyrazole core substituted with a phenyl ring at N1, a methyl group at C5, and a methanamine linker at C4. This specific substitution pattern is not arbitrary; it introduces critical conformational constraints and physicochemical properties that make it an exceptional precursor for synthesizing kinase inhibitors, GPCR ligands, and anti-inflammatory agents [2].

This application note provides a comprehensive guide to the structural rationale, physicochemical properties, and validated synthetic protocols for incorporating this building block into larger molecular architectures.

Structural Rationale & Causality in Drug Design

As an application scientist, I emphasize that selecting a building block must be driven by mechanistic rationale rather than mere synthetic convenience. The utility of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is rooted in its three structural pillars:

  • The N1-Phenyl Ring (Lipophilicity &

    
    -
    
    
    
    Stacking):
    The phenyl ring provides a lipophilic anchor, often engaging in
    
    
    -
    
    
    or cation-
    
    
    interactions within hydrophobic binding pockets (e.g., the deep hydrophobic pocket of the ATP-binding site in kinases) [3].
  • The C5-Methyl Group (Conformational Locking): This is the most critical feature. The steric bulk of the C5-methyl group clashes with the ortho-protons of the N1-phenyl ring. This steric hindrance forces the phenyl ring out of coplanarity with the pyrazole ring, locking the molecule into an orthogonal conformation. This pre-organization reduces the entropic penalty upon target binding, significantly enhancing target affinity and selectivity [4].

  • The C4-Methanamine Linker (Flexibility & Functionalization): The primary amine provides a highly reactive nucleophilic center for amide, urea, or secondary amine formation. The single methylene carbon (

    
    ) acts as a flexible spacer, allowing the resulting hydrogen-bond donor/acceptor motifs to adapt to the target's hinge region without transmitting rigid strain from the pyrazole core.
    

ConformationalRationale N1 N1-Phenyl Group Provides lipophilic anchor (π-π stacking) Result Conformationally Locked Core Enhances target selectivity Reduces entropic penalty N1->Result C5 C5-Methyl Group Steric clash with N1-Phenyl Restricts rotation C5->Result C4 C4-Methanamine Flexible linker for H-bond donor/acceptor motifs C4->Result

Fig 1: Structural causality and conformational rationale of the building block.

Physicochemical Properties & Handling

Before initiating synthetic workflows, it is crucial to understand the handling parameters of the compound. As a primary amine, it is susceptible to oxidation and carbon dioxide absorption (forming carbamates) upon prolonged exposure to air.

PropertyValue / Description
Chemical Name (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
CAS Number 894779-67-0
Molecular Formula

Molecular Weight 187.24 g/mol
Physical State Colorless to yellow liquid or low-melting solid
Storage Conditions Store under inert gas (Argon/Nitrogen) at 2-8°C.
Safety & Handling Corrosive. Causes severe skin burns and eye damage[1]. Handle in a fume hood with nitrile gloves, safety goggles, and a lab coat.

Validated Synthetic Workflows & Protocols

The primary amine functionality allows for rapid diversification. Below are field-proven, self-validating protocols designed to maximize yield and purity.

Protocol A: Amide Bond Formation (HATU/DIPEA)

Causality: HATU is selected over EDC/HOBt because it forms a highly reactive HOAt active ester, which accelerates the coupling of primary amines and minimizes epimerization of any stereocenters present on the carboxylic acid partner. DIPEA is used as a non-nucleophilic base to deprotonate the acid without competing for the active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.

  • Coupling: Add (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (1.1 equiv) dropwise or in small portions.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS after 2 hours. The disappearance of the starting acid and the appearance of the

    
     peak corresponding to the target amide confirms reaction completion.
    
  • Workup: Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous

    
     (to remove unreacted acid), and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Reductive Amination

Causality: Sodium triacetoxyborohydride (


) is chosen as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde, thereby preventing the formation of alcohol byproducts and avoiding over-alkylation (tertiary amine formation).

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 equiv) and (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0-2.0 equiv) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add

    
     (1.5 equiv) portion-wise. Stir the suspension at room temperature for 12-16 hours.
    
  • Validation: Monitor via TLC (DCM:MeOH 9:1). Stain the TLC plate with Ninhydrin and heat; the formation of a secondary amine will appear as a distinct spot (often brownish-red).

  • Workup: Quench carefully with saturated aqueous

    
     (gas evolution will occur). Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (silica gel, eluting with a gradient of DCM/MeOH).

Quantitative Data Summary

The following table summarizes the expected performance of the building block across standard medicinal chemistry transformations:

Reaction TypeReagents / CatalystSolventTemp (°C)Typical Yield (%)Primary Validation Method
Amide Coupling HATU, DIPEADMF20-2575 - 90%LC-MS (

)
Reductive Amination

, AcOH
DCE20-2565 - 85%TLC (Ninhydrin Stain)
Urea Formation Isocyanate,

DCM0 to 2580 - 95%FT-IR (C=O stretch ~1650

)
Sulfonamide Synth. Sulfonyl Chloride, PyridineDCM0 to 2570 - 85%NMR (Shift of

protons)

Synthetic Diversification Pathway

The diagram below maps the strategic divergence of this single building block into multiple therapeutic classes, demonstrating its high utility in library synthesis.

Diversification A (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine Core Building Block B Amide Coupling (HATU, DIPEA) A->B Carboxylic Acids C Reductive Amination (NaBH(OAc)3) A->C Aldehydes/Ketones D Urea Formation (Isocyanates) A->D Isocyanates E Kinase Inhibitors (Targeting ATP Pocket) B->E F GPCR Ligands (CNS Targets) C->F G Anti-inflammatory Agents (COX-2 Modulators) D->G

Fig 2: Synthetic divergence of the pyrazole building block into therapeutic classes.

References

  • Beilstein Journal of Organic Chemistry. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein J. Org. Chem. 2018, 14, 2501–2528. Available at:[Link]

  • National Institutes of Health (PMC). "Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights." PMC. 2026. Available at:[Link]

  • ACS Omega. "Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors." ACS Omega 2021, 6, 46, 31218–31230. Available at:[Link]

Reaction Conditions for Pyrazole Amine Acylation: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal and Process Chemists

Abstract

The acylation of aminopyrazoles is a cornerstone transformation in medicinal chemistry, yielding N-acyl aminopyrazole scaffolds that are prevalent in a multitude of clinically significant molecules. The successful and regioselective execution of this reaction is critical for drug discovery and development programs. This comprehensive guide provides an in-depth analysis of the reaction conditions for pyrazole amine acylation, moving beyond simple protocols to explain the underlying chemical principles. We will explore the mechanistic nuances, the critical role of reagents and catalysts, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Acyl Aminopyrazoles

The pyrazole ring is a privileged scaffold in pharmaceutical science, renowned for its metabolic stability and ability to engage in various biological interactions.[1][2] When functionalized with an acylated amino group, the resulting derivatives exhibit a broad spectrum of pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties.[3] The synthesis of these vital compounds hinges on the efficient and selective acylation of a pyrazole amine.

However, the reaction is not without its complexities. The pyrazole nucleus contains multiple nitrogen atoms, and the amino substituent presents a primary site for reaction. Achieving selective N-acylation of the exocyclic amino group without competing acylation of the ring nitrogens is a common challenge that must be addressed through the careful selection of substrates, reagents, and reaction conditions. This guide serves to elucidate these parameters to empower chemists to achieve desired outcomes with high fidelity.

Mechanistic Overview: The Acyl-Transfer Pathway

The acylation of a pyrazole amine is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the exocyclic nitrogen atom of the aminopyrazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The amino group attacks the carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride), forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (e.g., chloride or carboxylate).

  • Deprotonation: A base, which can be a scavenger base like triethylamine or even another molecule of the aminopyrazole, removes the proton from the newly acylated nitrogen, yielding the final neutral N-acyl pyrazole product and a salt byproduct.

The presence of the pyrazole ring can influence the nucleophilicity of the exocyclic amino group through inductive and resonance effects, which must be considered during reaction design.

Caption: General mechanism of pyrazole amine acylation.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of pyrazole amine acylation is highly dependent on the judicious selection of several key parameters.

Choice of Acylating Agent

The electrophilicity and steric profile of the acylating agent are paramount.

  • Acid Halides (e.g., Acyl Chlorides): These are highly reactive and widely used. Reactions are often rapid, even at low temperatures. However, they generate stoichiometric amounts of HCl, which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.

  • Acid Anhydrides: Anhydrides are also effective acylating agents, generally less reactive than acid chlorides, which can sometimes provide better control and selectivity. The byproduct is a carboxylic acid, which also requires a base for neutralization.

  • Carboxylic Acids: Direct acylation with carboxylic acids requires an activating agent (coupling agent) such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU to form a highly reactive intermediate in situ. This method is milder but often more expensive and can introduce purification challenges.

  • Alternative Methods: A cascade Wolff rearrangement/acylation offers a metal-free approach for synthesizing N-pyrazole amides from 5-aminopyrazoles and α-diazoketones.[4]

The Role of Base and Catalyst
  • Stoichiometric Bases: Non-nucleophilic organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are crucial when using acid halides or anhydrides. Their primary role is to scavenge the acidic byproduct (e.g., HCl), preventing the formation of the unreactive aminopyrazole hydrochloride salt.

  • Catalysts: While many acylations proceed without a catalyst, certain systems benefit from their use. Azoles, such as 1,2,4-triazole, have been shown to be potent catalysts for the aminolysis of esters, proceeding through an N-acylated azole intermediate.[5][6] This can be particularly useful for less reactive acylating agents or amines.

Solvent Selection

The choice of solvent is critical for ensuring that all reactants remain in solution and for influencing reaction kinetics.

  • Aprotic Solvents: Dry aprotic solvents are standard.

    • Tetrahydrofuran (THF): A common choice, offering good solubility for many organic compounds.

    • Dichloromethane (DCM): Another excellent solvent, particularly for reactions run at or below room temperature.

    • Acetonitrile (MeCN): A more polar aprotic solvent that can accelerate reaction rates.

    • Toluene: Often used for reactions requiring higher temperatures (reflux).

Temperature and Reaction Time

Temperature control is essential for balancing reaction rate with selectivity.

  • Initial Addition: The addition of highly reactive acylating agents like acyl chlorides is often performed at 0 °C to control the initial exotherm and minimize side reactions.

  • Reaction Progression: The reaction may then be allowed to warm to room temperature or heated to reflux to ensure complete conversion. Reaction times can vary from a few hours to overnight, and progress should be monitored by an appropriate technique like TLC or LC-MS.

Comparative Summary of Reaction Conditions
Pyrazole SubstrateAcylating AgentCatalyst/BaseSolventTemperatureYield (%)Reference
1-Aminopyrazole3,5-Dinitrobenzoyl chlorideNone specified (likely base present)Dry THFReflux68%
Aromatic Carbohydrazide1,3-DiketoneH₂SO₄ (catalytic)None (Ball Mill)Room Temp.Up to 95%[7]
N-Boc-N-methylhydrazoneEsterTFA (for deprotection/cyclization)Not specifiedNot specifiedGood[8]
ArylhydrazineMethyl 3-chloro-3-oxopropanoateTriethylamineAnhydrous DCMNot specified47-53%[9]
ChalconeAcetic Anhydridep-Toluenesulfonic acidEthanol78 °CGood to High[10]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common acylation strategies.

Protocol 1: Acylation of 1-Aminopyrazole with an Acyl Chloride

Objective: To synthesize an N-acyl aminopyrazole using a standard method with a highly reactive acylating agent. This protocol is adapted from the acylation of 1-aminopyrazole with 3,5-dinitrobenzoyl chloride.

Materials and Reagents:

  • 1-Aminopyrazole

  • 3,5-Dinitrobenzoyl chloride

  • Dry Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon supply

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: To the flask, add 1-aminopyrazole (1.0 eq). Dissolve it in a suitable volume of dry THF (e.g., 0.1 M concentration).

  • Base Addition: Add triethylamine (1.1 eq) to the solution to act as an HCl scavenger.

  • Acyl Chloride Addition: In a separate flask, dissolve the 3,5-dinitrobenzoyl chloride (1.0 eq) in a minimal amount of dry THF. Add this solution dropwise to the stirring aminopyrazole solution at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Evaporate the THF under reduced pressure using a rotary evaporator. c. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain the pure N-(1H-pyrazol-1-yl)benzamide product.

Protocol 2: Green Synthesis of N-Acyl Pyrazoles via Ball-Milling

Objective: To synthesize N-acyl pyrazoles via a cyclocondensation reaction using an environmentally friendly, solvent-free method. This protocol is based on the reaction of carbohydrazides and 1,3-diketones.[7]

Materials and Reagents:

  • Aromatic Carbohydrazide (e.g., Benzohydrazide)

  • 1,3-Diketone (e.g., Acetylacetone)

  • Sulfuric Acid (H₂SO₄), catalytic amount

  • Ball mill (planetary or mixer mill) with grinding jars and balls (e.g., stainless steel or zirconia)

  • Ethanol (for recrystallization)

Procedure:

  • Charging the Mill: Place the aromatic carbohydrazide (1.0 eq), the 1,3-diketone (1.0 eq), and a catalytic drop of concentrated H₂SO₄ into a grinding jar with grinding balls.

  • Milling: Secure the jar in the ball mill and operate at a suitable frequency (e.g., 25 Hz) for the required time (typically 30-60 minutes). The reaction is typically monitored by analyzing small aliquots at intervals.

  • Extraction: After milling, open the jar in a fume hood. Add a small amount of an organic solvent like ethyl acetate to dissolve the product and transfer the contents to a flask, leaving the grinding balls behind.

  • Purification: a. Concentrate the solvent to obtain the crude product. b. Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the crystalline N-acyl pyrazole.[7]

Experimental_Workflow Typical Workflow for Acylation Protocol 1 A 1. Setup Dry flask under N2 B 2. Reagent Addition Dissolve aminopyrazole in THF, add base (TEA) A->B C 3. Acylating Agent Add acyl chloride solution dropwise B->C D 4. Reaction Heat to reflux, monitor by TLC C->D E 5. Work-up Solvent removal, extractive wash D->E F 6. Purification Column chromatography or recrystallization E->F G Pure N-Acyl Pyrazole F->G

Caption: Standard experimental workflow for acylation.

Conclusion and Future Outlook

The acylation of pyrazole amines is a versatile and indispensable reaction for the synthesis of high-value pharmaceutical intermediates. A thorough understanding of the interplay between the acylating agent, base, solvent, and temperature is essential for achieving high yields and regioselectivity. While classical methods using acyl chlorides remain robust and widely applicable, modern approaches focusing on greener, more efficient syntheses, such as ball-milling and flow chemistry, are gaining prominence.[7][11] By mastering the principles outlined in this guide, researchers can confidently and effectively synthesize the N-acyl aminopyrazole derivatives needed to advance their research and development goals.

References

  • Ijarse, F. (n.d.). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Ijarse. Retrieved from [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Beilstein-Institut. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Retrieved from [Link]

  • ACS Publications. (2023, August 1). Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Retrieved from [Link]

  • ResearchGate. (2025, August 14). ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the N-acyl pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2011). Regioselective synthesis of 1, 3, 5-and 1, 3, 4, 5-substituted pyrazoles via acylation of N -Boc-N -substituted hydrazones. Retrieved from [Link]

  • Taylor & Francis. (2016, March 23). An Efficient Eco-Friendly Synthesis of Pyrazole Acryloyl Analogues by Amino Acid Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed general mechanism for the synthesis of 1-acetyl pyrazoline.... Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 29). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC. Retrieved from [Link]

  • ACS Publications. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beilstein-Institut. (2024, July 9). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. PMC. Retrieved from [Link]

  • MDPI. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Retrieved from [Link]

  • ACS Publications. (2023, June 18). Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*. Retrieved from [Link]

  • Beilstein-Institut. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Retrieved from [Link]

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Synthesis of Schiff bases from (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of Schiff Bases from (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Strategic Context

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of antimicrobial, anti-inflammatory, and anticancer agents[1]. When functionalized into a Schiff base (imine), the resulting compounds often exhibit enhanced biological efficacy, acting as potent transition metal ligands or dual-targeting enzyme inhibitors (e.g., DHFR/DNA gyrase)[2].

Synthesizing Schiff bases from (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine presents a unique chemical dynamic. Unlike direct aminopyrazoles where the amine is conjugated with the aromatic ring, this compound features a methanamine spacer (–CH₂–NH₂). This structural nuance renders the primary amine aliphatic, significantly increasing its nucleophilicity but also its basicity (higher pKa). Consequently, the synthesis requires precise stoichiometric and environmental control to prevent the amine from becoming over-protonated and unreactive.

Mechanistic Rationale: The Causality of Reaction Conditions

As an application scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe. The formation of a Schiff base is a reversible condensation reaction governed by equilibrium.

  • The Role of Glacial Acetic Acid: The reaction requires mild acid catalysis to protonate the carbonyl oxygen of the target aldehyde/ketone, thereby increasing the electrophilicity of the carbonyl carbon. However, because the aliphatic amine of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is highly basic, using a strong acid (like HCl) would result in complete protonation of the amine (forming an ammonium salt), destroying its nucleophilicity. Glacial acetic acid provides the perfect weak acid environment (maintaining a pH of ~4.5–5.0) to activate the carbonyl without sequestering the amine.

  • Anhydrous Solvents: The condensation releases one equivalent of water. According to Le Chatelier’s principle, the presence of water will drive the equilibrium backward, hydrolyzing the imine. Utilizing anhydrous ethanol or methanol is paramount to trap the forward reaction.

  • Thermodynamic Control: The intermediate hemiaminal requires thermal energy to undergo dehydration. This is traditionally achieved via reflux, though microwave irradiation is increasingly preferred for its ability to rapidly overcome this activation energy barrier[3].

Mechanism N1 Carbonyl Activation (H+ from Glacial AcOH) N2 Nucleophilic Attack (Aliphatic Amine) N1->N2 N3 Hemiaminal Formation (Tetrahedral Intermediate) N2->N3 N4 Dehydration (-H2O, Heat Driven) N3->N4 N5 Imine Formation (Target Schiff Base) N4->N5 Irreversible if H2O is removed

Figure 1: Logical mechanistic pathway of acid-catalyzed Schiff base formation.

Experimental Workflows

We present two validated methodologies: a conventional thermodynamic reflux and a rapid microwave-assisted protocol. Both are designed as self-validating systems incorporating in-process analytical checks.

Protocol A: Conventional Reflux Synthesis

Materials Required:

  • (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (1.0 eq)

  • Target Aldehyde (e.g., 4-methoxybenzaldehyde) (1.05 eq)

  • Anhydrous Ethanol (20 mL per mmol)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine in 15 mL of anhydrous ethanol.

  • Activation: Add 1.05 mmol of the target aldehyde. The slight excess ensures complete consumption of the valuable pyrazole amine. Add 2-3 drops (approx. 0.05 mL) of glacial acetic acid[1].

  • Reaction: Attach a reflux condenser equipped with a drying tube (CaCl₂) to exclude atmospheric moisture. Heat the mixture to gentle reflux (78 °C) with continuous magnetic stirring for 3 to 5 hours[4].

  • In-Process Validation: After 2 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 v/v). Stain with Ninhydrin; the disappearance of the primary amine spot (which turns purple/pink under heat) confirms reaction progression.

  • Isolation: Once complete, remove the flask from heat and concentrate the solvent to half its volume under reduced pressure. Transfer the flask to an ice bath (0–5 °C) for 1 hour to induce crystallization.

  • Purification: Collect the precipitated crude product via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol to yield the pure Schiff base[2].

Protocol B: Microwave-Assisted Green Synthesis

Expert Insight: Microwave synthesis provides uniform volumetric heating, drastically reducing the reaction time while minimizing thermal degradation of sensitive substituents.

  • Preparation: In a microwave-safe 10 mL reaction vial, combine 1.0 mmol of the pyrazole amine and 1.0 mmol of the aldehyde.

  • Solvent/Catalyst: Add 3 mL of anhydrous ethanol and 1 drop of glacial acetic acid. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Irradiate at 150–200 W, maintaining a temperature of 80 °C for 5 to 10 minutes[3].

  • Isolation: Allow the vial to cool to room temperature, then chill in an ice bath. Filter the resulting microcrystals and wash with cold ethanol.

Workflow A 1. Reagent Preparation Equimolar Amine + Aldehyde B 2. Solvent & Catalyst Addition Anhydrous EtOH + Glacial AcOH A->B C 3. Reaction Execution Reflux (3-5 h) OR Microwave (5-10 min) B->C Heat/Energy Applied D 4. In-Process Control (IPC) TLC Monitoring (Ninhydrin Stain) C->D D->C If Amine spot persists E 5. Precipitation Concentration & Ice Bath Cooling D->E If Amine consumed F 6. Isolation & Purification Vacuum Filtration & Recrystallization E->F Solid Formation G 7. Analytical Validation NMR, IR, Melting Point F->G Pure Crystals

Figure 2: Standardized workflow for the synthesis and isolation of pyrazole-derived Schiff bases.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compounds, analytical validation must align with expected spectroscopic benchmarks. The formation of the azomethine (–CH=N–) linkage is the primary diagnostic marker.

Table 1: Comparative Analysis of Synthesis Modalities and Expected Analytical Metrics

ParameterConventional RefluxMicrowave-AssistedAnalytical Validation Marker
Reaction Time 3.0 – 5.0 hours5 – 10 minutesN/A
Average Yield 65% – 75%85% – 92%Mass recovery post-recrystallization
Catalyst Load 0.05 mL / mmol0.02 mL / mmolpH paper check (~4.5) prior to heating
IR Spectroscopy N/AN/A1600 – 1640 cm⁻¹ (Sharp, Azomethine C=N stretch)
¹H NMR (CDCl₃) N/AN/Aδ 8.2 – 8.8 ppm (Singlet, 1H, –CH=N– proton)
¹H NMR (Pyrazole) N/AN/Aδ 4.5 – 4.8 ppm (Singlet, 2H, –CH₂– spacer)

Troubleshooting Note: If the ¹H NMR spectrum shows a persistent peak around δ 9.8–10.0 ppm, this indicates unreacted aldehyde. If the IR spectrum shows a broad band at 3300–3400 cm⁻¹, this indicates unreacted primary amine or water contamination leading to imine hydrolysis. In such cases, ensure the ethanol is strictly anhydrous and verify the integrity of the drying tube.

References

  • Green Synthesis Methods of Schiff Base Compounds: A Review. Republic of Iraq Ministry of Higher Education and Scientific Research. Available at: [Link]

  • Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazol. Semantic Scholar. Available at:[Link]

  • Microwave Assisted Synthesis Of Schiff Base Ligand In Bio Based Solvent And Their Transition Metal Complexes. IOSR Journal. Available at:[Link]

  • Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at:[Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. National Institutes of Health (PMC). Available at: [Link]

Sources

Application Note: Optimization of Buchwald-Hartwig Amination for 2-Aminopyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency Synthesis of N-Heteroaryl Piperazines via Buchwald-Hartwig Amination Content Type: Application Note & Process Development Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The formation of C–N bonds between electron-deficient heteroaryl halides and secondary amines is a cornerstone of modern pharmaceutical synthesis. This guide details a robust, scalable protocol for synthesizing 2-aminopyrimidine derivatives —a pharmacophore ubiquitous in kinase inhibitors (e.g., Imatinib, Palbociclib) and GPCR ligands.

While traditional nucleophilic aromatic substitution (


) often requires harsh temperatures and fails with unactivated substrates, the Buchwald-Hartwig Cross-Coupling  offers a mild, generalizable alternative. This note specifically addresses the "heteroaryl challenge"—where nitrogen-containing substrates can poison Pd catalysts—by utilizing Third-Generation (G3) Precatalysts  and a validated Palladium Scavenging Protocol  to ensure compliance with ICH Q3D elemental impurity limits.

Mechanistic Insight & Catalyst Selection

The Heteroaryl Challenge

In the coupling of 2-chloropyrimidines, the pyridine-like nitrogen atoms can coordinate competitively to the Palladium center, displacing the phosphine ligand and arresting the catalytic cycle. To overcome this, we employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ).

Why BrettPhos?

  • Electronic: High electron density facilitates the oxidative addition of unactivated aryl chlorides.

  • Steric: The extreme bulk prevents the formation of inactive bis-ligated Pd complexes and inhibits the coordination of the substrate's heteroatoms to the metal center.

The Catalytic Cycle

The following diagram illustrates the specific pathway for a precatalyst-initiated cycle, highlighting the critical amine binding step where steric crowding is managed.

BuchwaldHartwigCycle PreCat Pd(II) Precatalyst (Activation) Pd0 L-Pd(0) Active Species PreCat->Pd0 Base/Heat OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl AmineBind Amine Coordination (Pd-N Complex) OxAdd->AmineBind + HNR2 Deprot Deprotonation (Base-Mediated) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HCl RedElim->Pd0 Product Release

Figure 1: Catalytic cycle utilizing a Pd(II) precatalyst. The bulky ligand (L) remains coordinated throughout, protecting the metal center from heteroatom poisoning.

Experimental Protocol: Synthesis of tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate

Reaction Model: Coupling 2-chloropyrimidine with 1-Boc-piperazine. Scale: 10 mmol (scalable to kg).

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
2-Chloropyrimidine 1.0ElectrophilePurity >98%
1-Boc-piperazine 1.2NucleophileExcess drives conversion
BrettPhos Pd G3 0.01 - 0.02CatalystAir-stable precatalyst
NaOtBu 1.5BaseStrong base required for activation
1,4-Dioxane 10 VolSolventAnhydrous, degassed
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
  • Vessel Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

    • Expert Tip: Use a Schlenk line if available. Oxygen is the primary cause of catalyst death in this cycle.

  • Solids Addition: Charge the flask with 2-chloropyrimidine (1.14 g, 10 mmol), 1-Boc-piperazine (2.23 g, 12 mmol), NaOtBu (1.44 g, 15 mmol), and BrettPhos Pd G3 (180 mg, 0.2 mmol, 2 mol%).

  • Degassing: Seal the flask. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe through the septum.

  • Activation: Place the flask in a pre-heated oil bath at 100°C . Stir vigorously (800 rpm).

Phase 2: Monitoring & Workup
  • Checkpoint 1 (TLC/HPLC): After 2 hours, sample the reaction.

    • TLC Eluent: 30% EtOAc in Hexanes.

    • Success Criteria: Disappearance of 2-chloropyrimidine spot (

      
      ).
      
  • Quench: Once complete, cool to room temperature (RT). Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry over MgSO4 and concentrate in vacuo.

Purification & Palladium Scavenging Protocol

The Regulatory Hurdle: ICH Q3D classifies Palladium as a Class 2B impurity. For oral drugs, the limit is typically <100 ppm (depending on daily dose).[5] Crude coupling products often contain >1000 ppm Pd.

Standard chromatography is often insufficient to remove soluble Pd-ligand complexes. We utilize a chemisorption protocol using thiol-functionalized silica (e.g., SiliaMetS® Thiol).

Scavenging Workflow

ScavengingWorkflow Crude Crude Product (High Pd) Dissolve Dissolve (THF or EtOAc) Crude->Dissolve AddScav Add Scavenger (Thiol-Silica, 5 wt%) Dissolve->AddScav Stir Stir (50°C, 4h) AddScav->Stir Filter Filter (0.45 µm) Stir->Filter Final API Intermediate (<10 ppm Pd) Filter->Final

Figure 2: Post-reaction processing to ensure regulatory compliance.

Detailed Scavenging Steps:
  • Dissolve the crude oil in THF (5 volumes relative to mass).

  • Add SiliaMetS® Thiol (or equivalent) at a ratio of 5:1 (w/w) relative to the theoretical mass of Pd used.

  • Stir at 50°C for 4 hours .

    • Visual Check: The silica beads should turn dark brown/black, indicating Pd capture. The solution should lighten.

  • Filter through a 0.45 µm PTFE membrane or fine sintered glass funnel.

  • Concentrate the filtrate.[1][3]

  • Checkpoint 2 (ICP-MS): Verify residual Pd is <20 ppm.

Troubleshooting & Optimization

This protocol is designed to be self-validating. If deviations occur, consult the matrix below:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning (O2)Ensure rigorous degassing. Switch to a glovebox for setup if possible.
Low Conversion (<50%) Substrate InhibitionIncrease catalyst loading to 4 mol% or switch to RuPhos Pd G3 (better for secondary amines).
Protodehalogenation Hydride SourceSolvent may be "wet" or acting as a hydride source. Ensure Dioxane is anhydrous.
High Residual Pd Inefficient ScavengingIncrease scavenger temperature to 60°C or switch to SiliaMetS® Thiourea (better for Pd(II) species).
Product is Colored Residual Ligand/PdPerform a charcoal (activated carbon) filtration prior to the silica scavenger step.

References

  • Buchwald-Hartwig Amination Mechanism & Scope

    • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Ligand Selection (BrettPhos/RuPhos)

    • Maitre, P., et al. (2011). BrettPhos-Mediated Pd-Catalyzed Amination of Aryl Mesylates. Journal of the American Chemical Society.
  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
  • ICH Q3D Guidelines (Elemental Impurities)

    • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.
  • 2-Aminopyrimidine Synthesis Applications

    • Luo, Y., et al. (2018).

Sources

Application Note: Formulation and Dissolution Protocols for (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride [1] is a highly versatile building block widely utilized in medicinal chemistry. Featuring a pyrazole core substituted with a lipophilic phenyl group and a primary methanamine, this compound is frequently employed in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and central nervous system (CNS) modulators.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols for the dissolution, handling, and storage of this compound. Proper solvation mechanics are critical; improper handling can lead to micro-precipitation or oxidative degradation, compromising high-fidelity downstream biological and chemical assays.

Physicochemical Profiling & Solvation Mechanics

Understanding the solvation mechanics of a compound is critical for preventing assay artifacts. The free base form of pyrazole methanamines often exhibits poor aqueous solubility due to the high lipophilicity of the N-phenyl ring. However, formulating the compound as a hydrochloride (HCl) salt fundamentally alters its physicochemical profile.

Causality in Dissolution: The protonation of the primary amine creates a positively charged species that significantly lowers the crystal lattice energy required for dissolution[2]. In high-dielectric solvents like water or dimethyl sulfoxide (DMSO), ion-dipole interactions rapidly overcome intermolecular forces, resulting in rapid and complete solvation. Furthermore, the HCl salt form protects the primary amine from oxidative degradation and reaction with atmospheric carbon dioxide, which can otherwise lead to the formation of insoluble carbamates over time.

Solvent Selection Matrix

To optimize experimental design, the following table summarizes the quantitative solubility parameters and recommended applications for the compound based on standard amine hydrochloride behavior[3].

SolventDielectric Constant (ε)Expected SolubilityRecommended ApplicationStorage Limit
Water / PBS (pH 7.4) ~80.1High (>20 mg/mL)Direct in vitro assays, animal dosing1–2 days at 4°C
Anhydrous DMSO 46.7Very High (>50 mg/mL)Stock solutions, HTS libraries1–6 months at -80°C
Ethanol (Absolute) 24.3Moderate (~10 mg/mL)Co-solvent formulations1 week at -20°C

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. By incorporating inert atmospheres and strict temperature controls, these protocols prevent common pitfalls such as solvent-induced degradation.

Protocol A: Preparation of 10 mM DMSO Stock Solution

This protocol is optimized for long-term storage and high-throughput screening (HTS) applications[4]. Formula Weight: C₁₁H₁₃N₃ (187.24 g/mol ) + HCl (36.46 g/mol ) = 223.70 g/mol .

  • Equilibration: Allow the sealed vial of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine HCl to equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents the condensation of ambient moisture onto the hygroscopic salt upon opening.

  • Weighing: Under an inert atmosphere (nitrogen or argon), accurately weigh 2.24 mg of the solid compound into a sterile, amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution for 30–60 seconds. The HCl salt will dissolve rapidly. If any micro-particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquoting & Storage: Purge the vial headspace with argon. Aliquot the solution into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store immediately at -80°C[4].

Protocol B: Preparation of Aqueous Working Solution (1 mM)

This protocol is designed for immediate use in cell-based or biochemical assays.

  • Direct Dissolution (Preferred for High Concentrations): Weigh 2.24 mg of the compound and dissolve directly in 10 mL of sterile PBS (pH 7.4) to yield a 1 mM solution. Vortex until clear.

  • Dilution from Stock (Preferred for Micro-dosing): Thaw a 10 mM DMSO aliquot at room temperature. Transfer 100 µL of the stock into 9.9 mL of assay buffer.

  • Causality Check: Ensure the final DMSO concentration does not exceed 0.1% (v/v). Causality: Concentrations above 0.1% can induce solvent toxicity and alter cellular phenotypes in in vitro assays.

  • Quality Control: Measure the pH of the final solution. If the buffer is uncharacteristically basic (pH > 8.5), the amine may deprotonate to its free base form, leading to precipitation. Adjust the pH to 7.4 if necessary.

Mechanistic Workflow & Stability

G Solid (5-Methyl-1-phenyl-1H- pyrazol-4-yl)methanamine HCl (Solid Powder) Weigh Analytical Weighing (Inert Atmosphere) Solid->Weigh DMSO Anhydrous DMSO (Stock Solution) Weigh->DMSO Add DMSO Aqueous Aqueous Buffer / PBS (Working Solution) Weigh->Aqueous Direct Dissolution DMSO->Aqueous Dilute (<0.1% DMSO) Storage Cryo-Storage (-20°C to -80°C) DMSO->Storage Aliquot & Freeze Assay In Vitro / In Vivo Assays Aqueous->Assay Immediate Use QC Quality Control (LC-MS / NMR) Storage->QC Thaw & Verify QC->Assay

Workflow for the dissolution, storage, and quality control of pyrazole methanamine HCl.

Troubleshooting

  • Micro-precipitation upon dilution: This is a classic symptom of "solvent shock." When diluting a highly concentrated DMSO stock into an aqueous buffer, the rapid change in dielectric constant can cause transient precipitation. Solution: Add the DMSO stock dropwise to the aqueous buffer while vortexing continuously, rather than adding the buffer to the DMSO.

  • Loss of Activity Over Time: Primary amines are nucleophilic. If stored in non-anhydrous DMSO, trace water can facilitate hydrolysis or oxidative degradation. Always use anhydrous solvents and store under argon[3].

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered during the synthesis of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine. This primary amine is a highly valuable building block in medicinal chemistry, but its synthesis is frequently plagued by poor chemoselectivity, over-reduction, and dimerization[1].

This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure high-yield, reproducible outcomes.

Strategic Pathway Analysis

The introduction of the methanamine moiety at the C4 position of the pyrazole core is typically achieved through one of three pathways: the reduction of a carbonitrile precursor, the direct reductive amination of a carbaldehyde, or the reduction of an oxime intermediate[1][2].

Synthetic route decision matrix for pyrazol-4-yl methanamine derivatives.

Troubleshooting & FAQs

Q1: During the catalytic hydrogenation of 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Pd/C, H₂), my primary amine yield is low, and LC-MS shows a massive peak corresponding to a secondary amine dimer. Why does this happen, and how can I prevent it?

The Causality: This is the most common failure mode in nitrile reductions. The reduction proceeds via a highly reactive imine intermediate (


). As the desired primary amine (

) accumulates in the reaction mixture, it acts as a nucleophile, attacking the unreduced imine intermediate to form a geminal diamine. This unstable species eliminates ammonia (

) to form a secondary imine, which is subsequently reduced to the secondary amine (dimer)[3][4].

The Solution: To suppress this pathway, you must shift the equilibrium away from the secondary imine.

  • Ammonia Additive: Run the hydrogenation in methanolic ammonia (e.g., 7N

    
     in MeOH) rather than pure methanol. The excess ammonia outcompetes the primary amine for the imine intermediate[4].
    
  • Alternative Reagents: Switch from catalytic hydrogenation to a hydride donor. Lithium aluminum hydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) in anhydrous THF at 0 °C to room temperature provides rapid reduction to the primary amine before intermolecular attack can occur[5].
    

Mechanistic pathway showing primary amine formation vs. secondary amine dimerization.

Q2: I am attempting a direct reductive amination of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde using ammonium acetate and . I am isolating mostly the alcohol byproduct (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol. What is going wrong?

The Causality: Reductive amination requires the formation of the iminium ion to outpace the direct reduction of the carbonyl.


 is highly sensitive to pH. If the pH drops below 4, or if the imine formation is sterically or electronically hindered, the borohydride will directly reduce the aldehyde to the alcohol[6].

The Solution:

  • Pre-formation: Do not add the reducing agent immediately. Stir the aldehyde and ammonium acetate in methanol for 2-4 hours (or use a Lewis acid like

    
    ) to ensure complete imine formation before adding the reductant.
    
  • Reagent Swap: Switch to Sodium triacetoxyborohydride (

    
    ) in 1,2-dichloroethane (DCE). 
    
    
    
    is significantly milder and highly selective for iminium ions over aldehydes, virtually eliminating the alcohol byproduct[6].
Q3: I need >98% purity of the primary amine for a downstream coupling reaction, but both nitrile reduction and reductive amination leave trace dimers. Is there a completely selective route?

The Solution: Yes. The Oxime Reduction Pathway is the most robust method for generating strictly primary amines without dimerization risks. First, condense the 4-carbaldehyde with hydroxylamine hydrochloride to form the stable oxime. Isolate the oxime, then reduce it using Zinc dust in Acetic Acid (


) or via catalytic hydrogenation[7][8]. Because the nitrogen is already installed and protected by the hydroxyl group during the reduction phase, nucleophilic dimerization is sterically and electronically blocked.

Quantitative Route Comparison

Use the following data matrix to select the optimal synthesis strategy based on your lab's equipment and purity requirements.

Synthetic RoutePrecursorReagentsTypical YieldPrimary ImpurityScalability / Safety
Catalytic Nitrile Reduction 4-Carbonitrile

(50 psi), Pd/C,

/MeOH
60 - 75%Secondary amine (Dimer)High. Requires pressure vessels.
Hydride Nitrile Reduction 4-Carbonitrile

, anhydrous THF, 0 °C
80 - 90%Unreacted nitrileMedium. Highly exothermic; requires strict anhydrous conditions.
Reductive Amination 4-Carbaldehyde

,

, DCE
65 - 80%Alcohol (Aldehyde reduction)High. Mild conditions, benchtop stable reagents.
Oxime Reduction 4-Carbaldehyde1.

2.

dust, AcOH
85 - 95%Trace unreduced oximeHigh. Two steps, but avoids high pressure and pyrophoric hydrides.

Validated Experimental Protocols

Protocol A: Hydride Reduction of 4-Carbonitrile (Self-Validating System)

This protocol utilizes a controlled temperature gradient to ensure complete conversion while preventing thermal degradation.

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (0.2 M relative to substrate) and cool to 0 °C using an ice bath.

  • Hydride Addition: Carefully suspend

    
     (2.5 equivalents) in the chilled THF. Validation Check: Mild bubbling indicates the quenching of trace moisture. If vigorous boiling occurs, the THF is not sufficiently anhydrous.
    
  • Substrate Addition: Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     suspension over 30 minutes, maintaining the internal temperature below 5 °C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every

    
     grams of 
    
    
    
    used, strictly add:
    • 
       mL of distilled 
      
      
      
      (dropwise)
    • 
       mL of 15% aqueous 
      
      
      
    • 
       mL of distilled 
      
      
      
  • Isolation: Stir the resulting granular white suspension for 30 minutes. Filter through a pad of Celite, washing the cake thoroughly with ethyl acetate. Concentrate the filtrate in vacuo to yield the crude primary amine.

Protocol B: Two-Step Oxime Formation & Zinc Reduction

This protocol guarantees zero dimerization by isolating the C-N bond formation from the reduction step.

Step 1: Oxime Formation

  • Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in Ethanol (0.3 M).

  • Add Hydroxylamine hydrochloride (

    
    , 1.5 eq) and Sodium Acetate (
    
    
    
    , 1.5 eq).
  • Reflux the mixture for 2 hours. Validation Check: The reaction transitions from a clear solution to a white suspension as the oxime precipitates.

  • Cool to room temperature, dilute with water, and filter the solid oxime. Dry under a vacuum[7].

Step 2: Zinc Reduction

  • Dissolve the intermediate oxime in Glacial Acetic Acid (0.2 M).

  • Portion-wise, add Zinc dust (5.0 eq) at room temperature. The reaction is exothermic; control the addition rate to maintain the temperature below 40 °C.

  • Stir for 3 hours. Filter the unreacted Zinc through Celite.

  • Concentrate the filtrate, neutralize with saturated aqueous

    
    , and extract with Dichloromethane (
    
    
    
    ). Dry the organic layer over
    
    
    and concentrate to yield the pure primary amine.

References

  • Moiseev, D. V., et al. "Catalytic Reduction of Nitriles." Thieme Connect. Available at:[Link]

  • ResearchGate Contributors. "Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates." ResearchGate. Available at:[Link]

  • Royal Society of Chemistry. "Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles." RSC Publishing. Available at:[Link]

  • Atmiya University. "Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives." Atmiya University Repository. Available at:[Link]

  • Semantic Scholar. "Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems." Semantic Scholar. Available at:[Link]

  • Semantic Scholar. "Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors." Semantic Scholar. Available at:[Link]

  • Google Patents. "Nitrile reducing process to prepare amine (CN1810766A)." Google Patents.

Sources

Technical Support Center: Purification of Pyrazole Amines by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrazole amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of these valuable heterocyclic compounds. Pyrazole amines, due to their basic nature, present a unique set of obstacles that can lead to poor separation, low yield, and product degradation. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these issues, optimize your protocols, and achieve high-purity compounds.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of pyrazole amines. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Problem 1: My pyrazole amine is showing severe peak tailing and broad peaks.

Q: I'm running a column with a standard silica gel stationary phase, but my collected fractions are impure, and the peaks are broad with significant tailing. What is causing this, and how can I fix it?

A: This is the most common issue when purifying basic compounds like pyrazole amines on standard silica gel.[1][2]

Core Cause: Secondary Interactions with Acidic Silanol Groups

Standard silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms in your pyrazole amine interact strongly with these acidic sites through hydrogen bonding or ionic interactions.[2][3] This strong, non-specific binding creates multiple interaction energies, causing some molecules to be retained longer than others, which results in a "tail" on the back of the chromatographic peak.[1][2]

Solutions:

  • Introduce a Basic Modifier to the Mobile Phase: The most direct solution is to add a small amount of a competitive base to your eluent.[4] This "competing amine" will occupy the acidic silanol sites, effectively neutralizing the stationary phase and allowing your pyrazole amine to elute symmetrically.[5][6]

    • For Normal-Phase Chromatography: Add 0.1-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[4][6][7]

    • For Reversed-Phase Chromatography: Adjust the mobile phase to a high pH (pH 8-10) using a modifier like ammonium hydroxide.[5] At high pH, the pyrazole amine is deprotonated (in its free-base form), reducing its interaction with any residual silanols and improving peak shape.[4] Ensure your column is stable at high pH.

  • Change the Stationary Phase: If modifiers are not sufficient or desirable, consider a different stationary phase that is less acidic.

    • Amine-Functionalized Silica: This stationary phase has an amine bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for purifying basic compounds.[6][8][9]

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica for purifying amines, although its resolving power may be lower for some compounds.[7]

    • Modern Base-Deactivated Reversed-Phase Columns: Many modern C18 columns are "end-capped" or otherwise treated to minimize surface silanol activity, which greatly reduces tailing for basic compounds.[10]

Troubleshooting Workflow: Poor Peak Shape (Tailing)

This decision tree guides you through the process of diagnosing and solving peak tailing issues.

G start Start: Peak Tailing Observed check_modifier Is a basic modifier (e.g., TEA, NH4OH) present in the mobile phase? start->check_modifier add_modifier Action: Add 0.5-2% TEA or NH4OH to the mobile phase. check_modifier->add_modifier No check_phase Is the stationary phase standard silica gel? check_modifier->check_phase Yes resolved Problem Resolved add_modifier->resolved change_phase Action: Switch to Amine-Silica, Neutral Alumina, or a base-deactivated reversed-phase column. check_phase->change_phase Yes check_loading Is sample loading high? check_phase->check_loading No change_phase->resolved reduce_loading Action: Reduce sample load. Use dry loading technique. check_loading->reduce_loading Yes check_loading->resolved No, issue persists. Consult advanced techniques (e.g., Mixed-Mode). reduce_loading->resolved

Caption: Decision tree for troubleshooting peak tailing.

Problem 2: I'm getting very low or zero recovery of my compound.

Q: After running my column, I can't find my pyrazole amine in any of the fractions. Why is it sticking to the column, and how can I get it back?

A: This issue, known as irreversible adsorption, is an extreme case of the strong interactions that cause peak tailing.[7] Your highly basic compound is binding so strongly to the acidic silica gel that the mobile phase isn't polar enough to elute it.

Solutions:

  • Flush with a Stronger, Modified Eluent: Before discarding the column, try to recover your compound by flushing with a highly polar, basic solvent system. A common choice is 5-10% ammonium hydroxide in methanol or a 10% solution of methanol in dichloromethane containing 1-2% triethylamine.[7][11]

  • Use a Deactivated Stationary Phase (Proactive Step): The best solution is preventative. For subsequent purification attempts, avoid standard silica gel.

    • Deactivate the Silica: Pre-treat the silica gel by preparing the slurry in an eluent that already contains a basic modifier like triethylamine (1-2%).[12][13] This neutralizes the active sites before your compound is introduced. (See Protocol 1).

    • Use an Alternative Sorbent: Switch to neutral alumina or amine-functionalized silica, which do not have the strong acidic sites that cause irreversible binding.[6][7]

Problem 3: My compound seems to be degrading on the column.

Q: My starting material is pure by NMR, but after chromatography, I see new spots on my TLC plates and get a lower yield. Is my pyrazole amine decomposing?

A: Yes, this is possible. The acidic surface of silica gel can catalyze the degradation of sensitive organic compounds, including some pyrazole derivatives.[7][12] This is particularly true for compounds with acid-labile functional groups.

Solutions:

  • Neutralize the Stationary Phase: The acidity of the silica gel is the primary culprit. Deactivating the silica with a base like triethylamine before and during the purification will create a much milder environment for your compound.[12][13]

  • Minimize Contact Time: Use flash chromatography with applied pressure to push the solvent through the column faster.[14] The less time your compound spends on the acidic stationary phase, the lower the chance of degradation.

  • Switch to a Non-Acidic Stationary Phase: If degradation persists, the safest option is to use a stationary phase that is not acidic, such as neutral alumina or a polymer-based resin.[7]

Problem 4: My separation works on a small scale, but fails when I try to scale up.

Q: I developed a great separation for 50 mg of my pyrazole amine, but when I tried to purify 5 grams, the resolution was terrible, and all my fractions were mixed. What went wrong?

A: Scaling up chromatography is not always linear and presents unique challenges.[15]

Core Causes & Solutions:

  • Heat of Adsorption: When a large amount of crude material is loaded onto the column, the heat generated from the initial adsorption of compounds onto the silica can cause solvent to boil or create channels in the stationary phase. This leads to uneven flow and poor separation.

    • Solution: Use a dry loading technique. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[14] This ensures a more uniform entry band.

  • Column Packing and Dimensions: A poorly packed large-scale column will ruin a separation. Maintaining the proper ratio of column diameter to bed height is crucial.

    • Solution: When scaling up, the bed height should be kept constant while the column diameter is increased.[15][16] This ensures that the linear flow rate and residence time remain consistent with the small-scale separation.[16]

  • Flow Rate: Simply using a bigger column requires a proportionally higher flow rate to maintain the same separation quality.

    • Solution: The volumetric flow rate should be increased in proportion to the square of the column's radius to maintain the optimal linear velocity.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my pyrazole amine?

A: The choice depends on the polarity of your compound and its sensitivity. The principle "like dissolves like" is a good starting point.[17]

Stationary PhaseBest For...Key Considerations
Standard Silica Gel Neutral or acidic compounds; robust, non-sensitive amines.Highly acidic. Almost always requires a basic modifier (e.g., TEA) for pyrazole amines to prevent tailing and degradation.[7][18]
Amine-Functionalized Silica Basic amines (secondary, tertiary, N-heterocycles).[6][8]Excellent for improving peak shape and recovery without needing a mobile phase modifier.[8][9]
Alumina (Neutral/Basic) Acid-sensitive basic compounds.Good alternative to silica, but may have different selectivity and lower resolving power.[7][18]
Reversed-Phase (C18, C8) A wide range of polarities. Excellent for polar pyrazole amines.Requires an aqueous/organic mobile phase. Peak shape for amines is highly dependent on mobile phase pH.[19] Use columns rated for high pH if needed.
Mixed-Mode Complex mixtures containing polar, non-polar, and ionic compounds.[20][21]Combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) to provide unique selectivity and excellent peak shapes for charged analytes.[22][23]

Q2: How do I develop an effective mobile phase?

A: Mobile phase development is best done systematically using Thin Layer Chromatography (TLC).

  • Start with a Two-Solvent System: For normal-phase on silica, begin with a non-polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Methanol).[18] For reversed-phase, use Water and an organic solvent like Acetonitrile or Methanol.[24]

  • Aim for an Rf Value of 0.2-0.3: On a TLC plate, the ideal mobile phase composition will move your desired compound to an Rf (retention factor) value between 0.2 and 0.3.[14] This generally provides the best resolution on a column.

  • Incorporate a Modifier: For pyrazole amines on silica, perform your TLC analysis with a mobile phase that already contains 0.5-1% triethylamine. This will give you a much more accurate prediction of how the column will run.[6]

  • Consider Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a single solvent system (isocratic elution) may not work. In this case, start with a low-polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your more polar target compound.[25]

Chromatography Mode Selection

This workflow helps you decide whether to use normal-phase or reversed-phase chromatography.

G start Start: Purify Pyrazole Amine check_solubility In which solvent is the crude mixture most soluble? start->check_solubility nonpolar_solvent Non-polar Organic (Hexane, DCM, EtOAc) check_solubility->nonpolar_solvent polar_solvent Polar Protic (MeOH, Water, ACN) check_solubility->polar_solvent np_path Use Normal-Phase Chromatography nonpolar_solvent->np_path rp_path Use Reversed-Phase Chromatography polar_solvent->rp_path np_details Stationary Phase: Silica (+TEA modifier) or Amine-Functionalized Silica. Mobile Phase: Hexane/EtOAc or DCM/MeOH. np_path->np_details rp_details Stationary Phase: C18 or C8. Mobile Phase: Water/ACN or Water/MeOH with pH control (e.g., NH4OH or Formic Acid). rp_path->rp_details

Caption: Workflow for selecting a chromatography mode.

Q3: When is it better to use an acidic vs. a basic mobile phase modifier in reversed-phase HPLC?

A: The choice depends on the pKa of your pyrazole amine and the properties of your column. The goal is to ensure consistent ionization (or lack thereof) to get reproducible retention and sharp peaks.[26][27]

  • Using a High pH (Basic Modifier, e.g., 0.1% NH₄OH): This is often the preferred method for basic compounds. By setting the mobile phase pH about 2 units above the pKa of the amine, you ensure the compound is in its neutral, free-base form.[4] This increases its hydrophobicity, leading to better retention on a C18 column and minimizing interactions with silanols.[4] This requires a pH-stable column.

  • Using a Low pH (Acidic Modifier, e.g., 0.1% Formic Acid or TFA): By setting the mobile phase pH about 2 units below the pKa of the amine, you ensure the compound is fully protonated (a cation).[26][28] Simultaneously, a low pH (pH 2-4) suppresses the ionization of the surface silanol groups, which also helps to reduce peak tailing.[10][26] Retention time may be shorter in this mode.

Part 3: Key Experimental Protocols

Protocol 1: Slurry Packing a Column with Deactivated Silica Gel

Objective: To prepare a silica gel column with a neutralized surface to prevent peak tailing and degradation of basic compounds.

Materials:

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., 98:2 Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

  • Sand

Procedure:

  • Prepare the Modified Eluent: Prepare your initial, least polar eluent for the chromatography. Add 1-2% triethylamine by volume (e.g., 10-20 mL of TEA for every 1 L of eluent).

  • Create the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample).[14] Add the modified eluent and stir gently with a glass rod until you have a smooth, homogenous slurry with the consistency of a milkshake.

  • Pack the Column:

    • Secure the column vertically with a clamp. Ensure the stopcock is closed.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin (~0.5 cm) layer of sand.

    • Pour the silica slurry into the column in a single, continuous motion. Use a powder funnel to help.

    • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Pressurize and Equilibrate:

    • Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample and solvent addition.

    • Using a hand pump or regulated air line, gently apply pressure to the top of the column to firmly pack the silica and achieve a stable bed.

    • Flush the packed column with 2-3 column volumes of the initial modified eluent to ensure it is fully equilibrated before loading your sample.

Part 4: References

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (Waters) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgVD7M7Qsaym2hX8a3vg6s_YubMp1P-Zx2L4sd15pueoDg_jG95XesbPorkK8lEkFa_d-cg09TM08kK8cSkJWKBKvfUJiGurwNabhElPjZh-zFh_CCHpxqnxaN0fV--f6n81q-gnuQ1ZBcK7fC8iPp6jhf98Tm9hN_bfV8VXj8iEEWYY4fGcNx0XlDzL61ie_Qr4498SLXzqWwqpNxXAMmBWBBEawCWGdr9QhKJB_q-EMBSOmTQMoRMKu3M6wqVTIO5Ui_xOYEEMH3JrBdicCJHhN8K2OzzHjJwZWH0WmXJJ96RqCEiAfA-2nqwe5nGjOIH0637rQQ1ZZM8Ha1NqX4vGBmfcowqNyfzQ==]

  • Mastering Column Chromatography: Techniques and Tips. (Chrom Tech, Inc.) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbzSA-Ilkeqfkam8QXJ9kSZ9hjksOlyAIxUd6KG_MVEyoofQepV4RJy1vwIcVng3iCkmy8RcsYdFfoRG0COtM0ZUpQkEBSpbXUKFD5HqZUT3IhpNQ6r4EyKGOhyf1jZ5agnKqwDjEAI0Z1rcEdwwrwTq5_Uw0bDD3hyn3vSs7l4PQ0MDrObGWp6g==]

  • Mixed-Mode Chromatography and Stationary Phases. (SIELC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf4Qn9E3TNkoFWEzw6YpQYfhrQx-Nl8Vx0bJkhMMny3zcFUjM3DpV387vyhDcfEsUwuW4k55Xqxf5sRfh3M95fldsNnG8MQItQHvkSs9FPIOd74mx46QEy5kssXjQ2tOJ4eGZ7eRUQF6bRp8thbLSxI7NA8IT4frZFF6CZs1u85Efj0thpjiZnxsctUg==]

  • Different Types of Stationary Phases in Liquid Chromatography. (Veeprho) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoi6yWx_GNBKstYkehPxQnH4_UG7Rj_MLfPGu371qLQqxkLyLB4arJTkudsFQFCMfUAWBKISIXrosT5-AAu-Yl4IUhJkITGX_zYGbhfRruibkr8jkWqxHWRUGaKD70E4ZRfe-PhbLOFv2MNcfo73r7ksvAaEprWWI5SVjQAPZATyw9R_6bdFgz46FUUw==]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (Separation Science) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7xXxkSj80g8ab88uFlQCZ2b9Er9y5-XySuCBelEeW8-HLVXgSYTVSM3SmyauNHoWkaGzAPv4A79LJVZDu106B_LvC-gLtD_K9NfvYU9YVc0xJvfkT5bVrkPeS9SfySc1MFEjZJzr_jVergY_w0ZnaMoWPyaB4tQjbhGS1L1XGfwL0wZ_YTHEGEEP9YvjJa-E5MEaJmfUzHfhj0HBYqbIN_TEJO3ymeM6QSfmX-yJccTcqTtvPTDkUdg==]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHphlzGzBQ8KFlpjt90KDAQCKFtexroTAHZdfBvGeViG8YMVbOxNU3U9DlPoO-o4Ty_JQ5_g4_QhOQFW5UtbdL8yTK6DikpVk_Fe7z0FUIhcGXftgV-WOQ1of386xVbLe30lmnKOb7aDkAM7A==]

  • Selecting a GC Column by a Specific Stationary Phase. (MilliporeSigma) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbFjAYK5xvdQFd4LyAESRSkdqsUpyGuqgHrWD1o3_KPZQwjPttrbaFHB6SVzg7uKFbaFgu6kVjfedXTgCBPj13LSXiKBENwXLqis0g3Nl5q53FvQAsQoSm86uRoYmPYW5sb1xxtJwTKXo0eOgAfNoQayLvcnMX_nWcG-8i1ZyLS8zsmW9_Ps8CR8w1-Cj2RJoKwa5syd90TYPQPqjU1L7LIgoKN0k-pf3Lnb3quIrDkMWyIE4jXkdshvxabQ==]

  • Technical Support Center: Column Chromatography of Alpha-Aminoketones. (Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlBca-qa-t2CBN2AqgabrO9UFKG4WzzKjqGwVskzjR3Yn74yCkx6wW8OnrLFJZIjJKLJh3FjYubSa4sBVsbbVaB0LbdXTpt-b0I9NIvSQMkG4rzTOqD5w3TdUdm7UkwoIqcUiL6HYj4_-9i9MPthNdWM9ZjMOl_RBBLTB4VvFRMYSoSli1iqEeq3FdllQGIhv51zrXcKheM4TGLXtO1DSc]

  • HPLC Separation Modes - Stationary Phase in HPLC. (Waters) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEui4RXRrjVeW5naH00gakkh8bzIfvTH2u2GOZJPPOg3V1FsYVrAbSHiYOcoHBpHj8Q_FV0Rs8RsdWAuirhreB2PQiejJAI3vBPsQINP7ZZNDg1hqYXa45cau87ANXZr1tHWZLCuVgQhIzwTYtPVDsmlzimiCRkamHT5YaiXAj2RyI_RFJXtzD8rZQYTrO1y6mQls8_4Tjyid1NBgUoMwd6WTZw__-F7e55K0aHvYAVXhTMexMU]

  • strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. (Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEhA2aqRzIiD14peyOh9XrVUIN3LBt-_Wa7Y-LADH-aVIdqAyMXnLNEL-vHj7zgttxuvb7KGmWWnzn7XnaD1qTKKsQBp_uCpR5NRizmSUpbai3xsWn0KyMoPhxU6ndlRHWM17IJOI9j9j-mRKgGJW3fKIXoGofAv0uBSY567V7fs8t6X04l-rf7m51BzbsPzGVo2rKjMX-K_kv_6jmMJkwZl-VATrGmg==]

  • Evolution of Mixed-Mode Chromatography. (SIELC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp1B6IysorgMgc-GrZ5IDTV7sTfIdR4IYA14UZ7jMGJ55mcYzwxOCLD_6LmzCZLES52nNtQb0IecFN7FngGANMMBT3pOCNlZ14dGceFaErzs2fEpwl9Q6p9PdrxcYVjqKqsnrp3Y2awHicRV6peQyeB_G7sIbFuhFW94Knq6wOHF1vKl-huoCgfM1nwiWaKLNYsicPHc3XPrXujLTjaXWGFyR0IimuuC9Sho0k0yrMC5_MCjbALfs2]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (Waters Blog) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgmGCv4wWGVajeLohNbzjHEL97nm57NYIsM5iL5dJwEboAmLQiQdPEJ4Kd5vpErL_LlsSH7v6r9iEuF9f41m-wALuMxF7y4r6F8Ms4BDbc_Pz_vSrE0gxq2qSLCPn7KuvX30yUXY9yVhP651OQiCuIIiP8d7eQiAPNaCTSl20UEwnS5Ex7doJ6axdRTDjKt4CDsVJtO3ebLUXNdbIlAmxJN0KK6-kR3q8boA==]

  • SiELC Mixed Mode Columns. (Element Lab Solutions) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqxizQRXm6PLVpNGZCRp5IdL709mdoJi-lMZvnbAFxWbWUv3o_Ri7bdBD-kEyFvuf9RJ6jHiyvAyqh4_BUKPdu1tKjxCDwGJrFN4VzmPicVE64QEzohNbanwqlDkxeDr9f5J3U6bgai6Br5oYWnCiKfhLb1lv2sh1di1EqFLAnWnRsnRILdgbfqPPIaaAen8uvWuAKPoLV]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (Welch Materials) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG8tw_iz9F_qARBeaMTprjoRISqPcYfYt7AU6gS79OcUEdX-pOdEVJ8DicClhaWcertYaHGwV4-kL38rc288t4I6AyrospEOopEaEW8Re9h3OBzBT32fOLtFEpNM3RKQNkb4tMbxEDlBsjV9W0ifTG1vDwFxy306EhKw-MyuRs1NIIwoq51cToswZ6W4haVD2fOYcxWXCnMtThNGMrKaLjSrg=]

  • Control pH During Method Development for Better Chromatography. (Agilent) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM3lDHBhqKxx6ROJ-4bfnDN7QqLELMnbjn2jnO79nch2wmB8qi6a4QmXjNuOKuN22jCjz94RThGXKZEVmI4GnjCc5B8_qTnfS0lE8CTQzMpAPnqh26TOe8Hs1cAVXFuRPHPfLFuErouPYvM_kpsQpHY9_UGzDOMMMcZk4kioRux983xw==]

  • When should I use a pH modifier in flash column chromatography gradient?. (Biotage) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXcQHqpNzdr10jG0npMIhSt5a1zVwQ16ilAMroLVc1nAVxi2aMUAH8DYX7WvlexDRqpENpL_jCO_UPnKUjYl4XgtO1yHlSLb-GIkHr-jXAc19Qo84QjdEOZwodwYmY8i2vGyn6Fr4Ft1L1gIk7Ef5wenQJm7RqNTVlGLXx0RFZMQL9_H7mclQgfchIGU2CiUIpTfraoYfxJqpj8KGd3w==]

  • Successful Flash Chromatography. (King Group, University of Sheffield) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbrUxHmnQZtC8JP1Q5F18bvNTh8r5meipTYMo1Q4cZSGP5PE4EM6kvjkR83bZXHtN6aWfG0IhFGDvNTcXfUF2bWrcYfRpHBMOPyj98aVomPXDQ5zUTEaVN1kd6eLT3EMkkq9pr5ncmtKDQupqZlT8ay2dFt9dcPCfMUTJ9iakK1tojnPiZKywMNp5bEdI8xQ==]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. (Biotage) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUvowjs843BkHNjK6xFh-uytrFjnK35MrXxMlGqKWg9JhlRvVZ02TKqekOuQii46hHEeBdoBdOk7gAjpXAecmfgJySqaftRVPRt0Tz5nDCIpIaCrdOsk3zH3P6LDegRSgUKMDyqJa2eFfUJq3MsMAK65MpvDOmmurQCCcwtBpIYqrz5CNfJqif2MQs3RcExKdEpreQcP-1Yv_NcgPHTkhqlUym24J0ruqJgvdQhXQ0TLYPHg==]

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. (American Laboratory) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3nFQo-Cxlwls8stx9MVUU4mmuoysllB20UF8UCUOSNVstE_md5zbA6OtTAiERhPv0Kcar48SJ3uyvKkBEFZLuAbj7K-uLCxdiCug6Qd6OIxN3F6OUXY_oXNXA7AjSUEWIR_3Te9YI6iCWx-Mlt9SLclpGIpQjzq23obk4ld5Bwh3d30WycWQ5Ww_5DiL4EpubSTefB5TmcGlx7mkz4N05J5SGAzblTiQKBujXfHg6l42qgRNX8ASTxtuc6qyRntJph2oF1Bd6SKMOTJusZMwfO9jpM_i4ZsT_m94W]

  • Technical Support Center: Purification of Pyrazolone Derivatives. (Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPUwDf0RWMZ-AbGkmHqBHLpHfU8kp1sS4C7XoIEkEqanqoLcnNbxnU5icIIpYydR6Mm1Cv9B_7JwTJkG-CUGIS-Q2Zgpz_ul1C2uAAVZrFnoJ_uUDrOwFdAy4Z8OQrxnnGGSR_FCrkR4nqMBYauhZJ5Q6gFXrxI1sUbyMfyzcbzKLhELZsBNCxrUkxVhWs9lBXhXn2a9QIZV5FVg==]

  • Overload or Minor Peak?. (LCGC International) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5fFbM0RAJUBRuszR-UhcB60ZvwrSHKbFieCI229snu8aoye3rbw_XGREWBMe8sW4L4ucvRVJ89d-IhdCKIOl3zLsdJRQZb7tKcpm1rB4irw4JQR29GB6QNdPCUYKHDjKtRiq77hFNipTnCtX2xIBoe39PZwuv--kbGg4U]

  • Organic amine flash purification using a novel stationary phase. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrpDKJjlgBx0bdSCouNto5jmgb5jcG2-rS3q1n-SvOycHzrRJx1iq3OXuiouxZJvB05AXgJmLT_QTkb97Y3VncXWqnuANd2B40t_DVau0brmaJKmT6B0iNJ3tI0pomhKp3LvaMkapyYNCNOST2SYBKYZRdBNX06vg8hs8vrDAx_PDQGxPw4chT0r0kldvxNN4hG8N1NBujTYeKyYd1qrqAu6Gz9PmCisjyKoi4]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (Biotage) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjTDHy1exrB94cRRgZmpxdbxycLQRWIbk9f85hDizfVCPmtD8vKcYmYO9ofB585G3W1cTfIWb44xczgTxiWzzYKYDxCkA_-B0hp7BL42-DbPLD_1z7az6p2DCn1hOG_Y37qLqYhihEhZhLOB6hxc9Gc88CuKAphns-KCvKatNG9xEGQMOzvf560ohDQnGisCoe0F1BsQZIta_mi1FmZh7T_wrumpb-C9gL6g==]

  • Amine column degradation. (Chromatography Forum) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnRmTTdhq_DZE8VQCJmx7oruK-cIN9_kxAAcu6dMQ7igjevgaVZAgL_b3GwdPqBJxtUEVGcgmKBymhPM6mmuZWI5gXU9XGVU7xo8DDWlhTkTLIqoai1gnF1vA5vmJhflht3jlu3bbA7vPL]

  • Common Causes Of Peak Tailing in Chromatography. (ALWSCI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF07JB20tQhNMzJ6nveBRXqF8UUswy-v3gbImK0j8p3upFmhEQDfarm_d4AJr9EEm8OdugUwG7cQ3kq7tFZ2U5Y8kzR6bnKjsLy2dVCYOA2f-FRziWLhIswBd_eRIMAZSzRm39obpKUmwJHqwG0d5SE26LXhmDQKV3VU2ZaiE5EyYg58n_hD_Xf7FRw95xJxDn6Q==]

  • Flash Column Chromatography Guide. (MIT OpenCourseWare) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaJEIkxP_ILlJJLOR84tFan-JX3Qwcyvre6fI-7DdYIHPvnqvhaG5QgJkGddd1o2kyundlF_sJ5EZxQrbWGl80S64X33ZiR9txCN3y3On8ouuCm_3p_I9udqEeZYZqH9rsiDv1_FS0SfRPrds8m6hHTWJY2_QkqDkbPlzlg-MdBDfPdrNk-wMeeJkVzKTHxcGOVs0SQPRBWS98UyDLXYOEQ5jaDjJVoaP8fW4tYkH0LQ6tbUv65A8VQ5qA6ri7NRo7RfK1lfDLIR_b7bnZ]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. (Pharma Growth Hub) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG88SDmJ8FTQI0c78CuJGiTUwUUz69T2kgF5W1n-SUkbP7jbXUtXuiu-UaZN3ch0NzbysmkQe63Z8VdjUe5oDIPzigdUTd6DZCu9JvVuG8Q4PRB4oEcRkckl-4iY9gAQcJNIjhShatheHkuuJGebNFeK8IUzGFIH8xKY4xvqR5-YEkSvbVwkd4WFmn03QpSNA==]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (Welch Lab) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHusfoYT5dmENZh3CMZTDFDCTaLoE0AOvj0yuMsgRKm3aiasbJqU0KOVcET-lnoDLS78EHkj4qYvvE6J_5Z9sAGWybgJdPYpcNQ2XvK2brGlGxqP3N2cl0lCWnq5UXdU3u995WArUN0x8-KHBbEIVx3yglIo4xZrL_-iSTUcP8MEvvqkzMBIAx8euBBpmqytXWVynODFjZOVQ==]

  • How to Reduce Peak Tailing in HPLC?. (Phenomenex) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgVohxgnDHNB0OFQF9wA-Jb9wGpUUw5pYliGHumOLQUNz0X5kEAlsuHwBZPHtM8R8vcLJBRonvJASJjZvzCthozjYKWLGD6DMfYrkOHOXiKR68g17F7Deo8IhSl3ShXGweUO_EWfpaiYnYJpsqrdlyE5MUCXKL0DAG9jUyxt-_Rj4WMNrXdMJXaPN_bGY2CUwZyWxk-yJqEnWZgkKAbQ==]

  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIlh1tcJPiSz7L3XW6bjKwB-t2OhKtao51KqAjLDmpZTeR78fPF0bCmvt6Lxd5XFhM4GGlcSm-XrIzGoHOlzUSMZVjq1fUgzswkS3USxJddhtGJOQKjha13b2FWnN_b7NvRx1vyM2RLV_a9kVLpen2UfPwq40yaaJ6Gt1xZSyXbPvGjejAX_8E38Rn1ycvR2UlH6gAfaJ7kinB3y-Eg85P]

  • Risks and Control Strategies of Scale-up in Purification Process. (Bio-Link) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHahmnQ-CLlIuRGQMruoItbly9OufVJ_LVP-uuPhp37ViNGp1sAD6AYLWkx-jLLxIeJLy2Ch1c4AykgDPrcVg8mJKMRp4vdvQhpKcJq0uMBwT0kNYjprp1wnDkiN0sB7c2q0VKO__lf0edTHVU7yE8sm5-BJG-hMmPxAR4xXrEh_1Hw6_KabkMuLcRKqMG0bom2OcBk3UVw]

  • Back to Basics: The Role of pH in Retention and Selectivity. (LCGC International) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER1heL_IxznBfgNoHH7HvKwf8ybNz0aRUm7aS3TPtUEsAj-tqOBb_ffX-4_5BPE5xMcaRod21TI-OzOQUBdiR87N8SzdFqpP5Hyoy6XjaGRGPynBI-_vBwVbEOzwDpVwS9RlVZqZfdGqc6YaYw9AZMOcKV4INVCSWIqyuX0IabI9E6-xPbU0tOL2UNtdVwgLxw]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGepBMk2uuyQu2_FXnDH95g-bxxaaeIYqVly7YpyFr-yUlcpXCzKldbRi2Uy5HGdKcur5YCVTITFrLPDqziH_wfYPAFn-sAkbuD2eurfMZukXvS7gZEkSCKeGl3p7kBCpuGirNq7E-YSiu-DyjRqM5vW7JMLONNrTTK-wnV6Rf37a0aYdqTYcYmTOfzKCQuqg0_7yWMQHJ9PPm9VOsYfH7fI0GA7Mt4qkD398neALpUg==]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (Buchi) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLicFzyDcT0S4shAdOzsZWaUc5gNYHUbaknC03QyFBZQoQLwj9YVQ-HanPmm7H8jmrlcU5blLGLPH1igN9NBM9CZVJLOMe__y1iQoYHEeJsSGcNZ8wzRx1Spwb6XUKZOhm2Lae8zWjEhsOTUpQkmLzM1hSWqjaHLGWKsARp0uS_8fueQOAROGFsnF2EuBVX2cHnwYvYx-7OOxmzfVdqeFJU2wkbdAOBQgEhMwL8MYGdlyc26g6rgqf2rN4CEGw_wQs3U4FbPiIQA==]

  • Purification of Amino-Pyrazoles. (Reddit) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL8pPGDFMe34f9VEo7ZuuDJv8KiEou60UbDwOHOwyATfZDTM1CAnQ1_tvkz0mazJ1t_S_dB535HIobuIuFRSXtl29UXCo19ai2RbyjqCk8THLPzf6kpR4OyEl3JCYiajUhRokz2w7MdFl81ddwJpfs9e9U-xUdlH2iHA-PKh0T4PJrACAH46Hs_cQzeSexOVTMNxE=]

  • Column Choice for basic compound. (Chromatography Forum) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFvs70DwGfJCcsE8ELvP1Q2gRCsMFrhxxPfRAvAdF88srcQWCmU1CpR7JM-YHyxtbo0gO0tCc-AcNXzy8FLVa28hFYSJHYXLpb8p4-8WfrhLCQk3X5LvtlKzJxX4Xt-bZ6IZtFfJCd3bmv]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. (New Journal of Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuWGEX095xUI-_7CYv_0dlcuXlF8HrzuXtASJuYZg7Ool3JThxMtxZh6h4z-jEl84caKw6lGVTyz1Iqfk-TfBPREPJV50pU4st7Vg6mpcu4s96bmQrlyDD2Obahj9yBesVXU8Iq_AjZnXGEYXw_FiUT5_JAEQijbE8]

  • Peak Tailing in HPLC. (Element Lab Solutions) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF08-TO1eED4Qkfe5XSxoQl5g3QlEVZbc4dx39krPJykanV9lJhT4V4OVVyLSMDhrWZp4XP61BcN1ffrLx9BEhyHYPK9hCCghsaPtSrHD-UJ0PdaOjshJmIManZeoYKHhBq974u-vmeOUMssf1X8KYApz5DoN6EEIi_sJgqO1Tu7dT0CMx0Tv2NdKLfftoO]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (Phenomenex) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElbP3_u6rZvLNm7SQa6_PIRMAInEjoIJXJ9GRXldUdaU7kWELc3CbXv_LlpaQSnxgzZCnribugGANpwCDKsQEsDEp4jVtrB0LLSabbjg19yjPLMrvVktmc3rdV0gMhwMwLri-VHgcSswF6vjqhpD2yyvye-zro-4zBCJncLsgtJGy67kalKrESe9oW4VUOmIWHEi0UL_T7NuNB]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKpfxww76fRA4dO4G0GhZUM7Wm7hHuNedW1p3sUG6O-kMj82v0VNgj32DyLB5A9zA_STlVWnr_ZnluKFw9DkxMHwbm-hr4ESt46E9-5mEW9JxLEum7tMpxraNN72JoeMXd1uPLnTF0nUe4zag=]

  • Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. (ACS Omega) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJtQmWQPr5l9mtXcgPaHmrVIEa5qfvgZQcneH13uHgT6kkxEbFqYEf66A2eMAiEqfgDPl2d192WDEzaUMD_8fP8IfmxSIjgW52Y_sOhe70ulWZxZKMvRDvDde683vb5I2x6hJ6mbZ3FDWN6Q==]

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (ACS Omega) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPUoO27kCMXcCmp4Bu1gR56TqLehRnkWMuKT0w-7NhuzHN8TCJgN8b22lWCcwpC-0-nka-o58e4a6kcqbatY9FpKVVRTWmdq1Ohl-FPiF01MoaP-my-cUh0nG6Fd0hjizupqMkwN6h8kLDtw==]

  • Troubleshooting Flash Chromatography. (Columbia University) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvmliZ8ZkbJZkDCOL3XNryjIsfTR0OuYtJudEdPE8I4NF1e9qIFxNgJVZHImivEMs2pa0Trqm-sgIVyf_C6N4WituMp_QI3XPhqyp8swnpeQGNFgsFJ_PebziRpLOSaIX5YWG77a3UIqKrQQB3r_Ji3_jNjwdVPSZrfZVs00KMnYN275fs32I9xF7H8cnNrbFZ9DckkTtLiA==]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (ACD/Labs) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBVJKu8kbjKIgc_9wcr3GG1-NtxPHAJH3p7oj8oFfObf7LwT8S-rtIgWxtuzMNtzG0W847GNSxkAF28OiVohXTU-Kyib0gbGRMhvpG37q2M5mpgwhh1mCXUDFrnMh1MnXGN6muHRtAtJRi3ouWPBl1ft-qkkBZVxhys41BpBdmy52gLPylaWJ88REfkodHrJy5Xiq6ZXs9CDQyH47xjJva]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (University of Bath) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8b9DSp0c8XRqEtPfkWf89FtdmPAQTFo4hrIn4wAdAMlz6I1T7Hwac19RQkGZjHDztCO48ebNTjTp_2VLvC5r_qjQ_JUKuaF9TLVlUAqa2RQJfRL8MYEwGSBPV9uevTUITnfIMpTiDY8IjXiC9aFM2EOgqoJn8zw==]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_urGecH_c2Nwo1iBMdEmd1hk1-sJasAdE-TsEGWWsYeGOoGpYZ__fMy-Lhnomy-AsnVHajyAm6PL0nxlkMxYVuubGszsKtQNlnC3bYk0bvHUlH0zHGz-cBJjWtYOeAslAHZV7q3ukEE87tBNtZeDnRE5LqVJICKhwVF42HgJ9NfaEw3l93XDyVtLauM0jsG_jrFk0pZ0IUV9IQUr599PZnbYbAlC2iiKwIYZmAGocdB-e3Bj6yzvyDGX3BRl1xvb2ixwGCHHEZ3M64CK0-nONPe5o]

  • Considerations for Scaling Up Purification Processes. (Bio-Rad) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3tUmGRLdH1-gL9shXJ1JvcHas7BZrJjnqJdXoEcubJfV483ZhRiGe1WzZJ44lA-FTEbokhCjtvC58TbuOi9hJ9cINa-vlY7NEs23WPXUJOeh3dRRHBrdH07YEhdrbDL6eWTXWQxbQaXZ-kdsXoDhgUh-gqwZewJMvaLnXkW91fysh4alvcMnSW6ggL522893xw9Ltt5mC58-b_NufgUwT-S6t-jmAD-RQIiMu-iLjYnGXrDJt7lLdeRJLtg2PH9pnIRKNS66lQuP2EdA=]

  • Modifying mobile phase for better peak separation?. (Reddit) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOJaFA-Zi3NZXm3A0ehJYXF1sXlQQZ0x1NAlORxEEc2GA95LOckQmT-KvYCiTf1r9KcFJvsevJAUb_JlSSwTsYy7K6lXGIwSnYUAa5tPYm0-kT5HzKPyjtbZtcYITmpEArGwZISUwG-1L2cBVQSEzN5T84pXuoIzPh3-NBOIxYtlWJ_qkBlUanEaRruu-ma1hixpucBdzeVm5gem436drhqA9M6MA=]

Sources

Technical Support Center: Stability of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, IRAK4). While the hydrochloride salt is a robust, crystalline solid, the free base presents significant stability challenges.

This guide addresses the thermodynamic and kinetic instability of the free base form. Unlike the salt, the free base is a reactive primary amine prone to oxidative degradation and atmospheric carboxylation (carbamate formation).

Module 1: Diagnosing Instability (Troubleshooting Guide)

Issue 1: The "White Crust" Phenomenon

Symptom: You isolated the free base as a clear oil or pale yellow solid, but after 24 hours, a white, insoluble crust has formed on the surface or the container walls.

  • Root Cause (The CO₂ Trap): Primary amines are strong nucleophiles. The free base (

    
    ) reacts with atmospheric carbon dioxide (
    
    
    
    ) to form a carbamate salt (
    
    
    ). This is a thermodynamic sink that degrades your sample purity.
  • Diagnostic Check:

    • Solubility Test: The crust is likely insoluble in non-polar solvents (DCM, Ether) but dissolves in water or dilute acid with gas evolution (releasing CO₂).

    • NMR Signature: Look for a broad signal around 5.0–6.0 ppm (carbamate NH) and loss of the sharp

      
       doublet resolution.
      
Issue 2: The "Yellowing" Effect

Symptom: The sample turns from colorless/pale yellow to dark orange or brown.

  • Root Cause (Oxidative Deamination): The electron-rich pyrazole ring, combined with the primary amine, is susceptible to radical oxidation pathways, leading to imine formation and subsequent polymerization (tars).

  • Risk Factor: Presence of trace transition metals or exposure to UV light accelerates this process.

Module 2: The "Fresh-Make" Protocol (Salt to Free Base)

Context: Most commercial vendors supply the hydrochloride salt to ensure shelf-life. If your reaction requires the free base (e.g., for a nucleophilic substitution where base sensitivity is critical), generate it in situ or immediately prior to use.

Standard Operating Procedure (SOP-FB-LIB-01)

Reagents:

  • Starting Material: (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine HCl

  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Greener alternative)

  • Base: 1N NaOH or Saturated

    
    
    

Workflow:

  • Dissolution: Suspend the HCl salt in DCM (10 mL/g).

  • Partition: Add an equal volume of 1N NaOH. Shake vigorously for 2-3 minutes.

  • Separation: Collect the organic (lower) layer.

  • Re-extraction: Extract the aqueous layer once more with DCM to maximize yield.

  • Drying: Dry combined organics over anhydrous

    
     (Magnesium sulfate is slightly acidic and less ideal for sensitive amines).
    
  • Concentration: Evaporate solvent under reduced pressure at < 30°C .

    • Critical Step: Do not heat to dryness for prolonged periods. Stop when it forms a viscous oil.

Visualization: The Liberation & Degradation Pathway

G Salt HCl Salt (Stable Solid) Base Free Base (Reactive Oil/Solid) Salt->Base 1N NaOH / DCM Partition Carbamate Carbamate (White Crust) Base->Carbamate + CO2 (Air) Oxidation Oxidized Tars (Brown Oil) Base->Oxidation + O2 / Light Target Target Reaction (Nucleophilic Attack) Base->Target Immediate Use

Caption: Figure 1. The stability lifecycle. The free base is a transient intermediate that must be used immediately or protected from environmental factors to avoid degradation into carbamates or oxides.

Module 3: Storage & Stability Matrix

If you must store the free base, strict adherence to the following matrix is required.

ParameterRecommendationTechnical Rationale
Temperature -20°C Kinetic suppression of auto-oxidation.
Atmosphere Argon / Nitrogen Essential to prevent CO₂ absorption (Carbamate formation).
Container Amber Glass Pyrazoles can be photosensitive; amber glass blocks UV.
Seal Parafilm + Teflon Tape Standard caps leak enough air over weeks to cause crusting.
Solvent Store as Solution Storing as a 1M solution in anhydrous THF or Toluene is often more stable than the neat oil.

FAQ: Frequently Asked Questions

Q1: Can I use the HCl salt directly in my reaction instead of making the free base?

  • Answer: In 90% of cases, yes . If you are performing an amide coupling (EDC/HATU) or a reductive amination, simply add an organic base (DIPEA or TEA) to the reaction mixture (3-4 equivalents). This generates the free base in situ, bypassing the instability issues entirely.

Q2: My free base solidified into a waxy block. Is it pure?

  • Answer: It depends. If the melting point is sharp, it may be pure. However, waxy solids often indicate a "eutectic" mixture of the product and impurities (or partial carbamate formation). Run a TLC (DCM:MeOH:NH3 90:10:1). If you see a streak or a spot at the baseline, you have degradation.

Q3: How do I remove the carbamate if it forms?

  • Answer: You don't need to discard the batch.

    • Dissolve the crusty mixture in dilute HCl (1N). This converts the amine and the carbamate back into the amine-hydrochloride salt (releasing CO₂ gas).

    • Wash this aqueous acidic solution with ether (removes non-basic impurities).

    • Basify with NaOH and re-extract with DCM (Repeat SOP-FB-LIB-01).

References

  • PubChem Compound Summary. (2025). (1-Phenyl-1H-pyrazol-4-yl)methanamine.[1][2] National Center for Biotechnology Information. Link

  • Sigma-Aldrich Technical Data. (2025). (1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride Product Specification. Merck KGaA.[1] Link

  • BenchChem. (2025). (5-Methyl-1H-pyrazol-4-yl)methanamine Properties and Handling. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Technical Support Center: Amide Bond Formation with Steric Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Perfect Storm" of Low Reactivity

Coupling sterically hindered pyrazole amines is one of the most notorious challenges in medicinal chemistry. You are fighting a two-front war:

  • Electronic Deactivation: The pyrazole ring is electron-withdrawing (resembling pyridine), rendering the exocyclic amine (

    
    ) significantly less nucleophilic than a standard aniline or alkyl amine.
    
  • Steric Screening: Substituents at the 4-position (ortho to the amine) or bulky groups on the ring nitrogens create a "steric wall," blocking the trajectory of the incoming electrophile.

This guide moves beyond standard EDC/HOBt protocols, which fail 90% of the time for these substrates, and focuses on high-energy activation strategies required to force the bond formation.

Phase 1: Reactivity Troubleshooting (No Conversion)

Q: I am seeing <10% conversion with HATU/DIPEA after 24 hours. What is the failure mode?

Diagnosis: The active ester formed by HATU (the O-At ester) is not electrophilic enough to overcome the poor nucleophilicity of your pyrazole amine. The amine is simply "bouncing off" the intermediate, which eventually hydrolyzes.

Solution: Switch to High-Energy Intermediates (Acid Chlorides or T3P). You need an electrophile that is orders of magnitude more reactive than an OBt/OAt ester.

  • Option A: Propanephosphonic Acid Anhydride (T3P) T3P forms a highly reactive mixed anhydride. Unlike HATU, it does not suffer from the "guanidinylation" side reaction where the amine reacts with the coupling reagent itself. It is also soluble in organic solvents (EtOAc, DCM), allowing for high-concentration reactions which drive kinetics.

  • Option B: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) This is the "gold standard" for acid-sensitive or extremely hindered substrates. It converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of

    
     or 
    
    
    
    .
Q: My LCMS shows the active ester mass, but it never converts to product. Should I heat it?

Diagnosis: Heating HATU/active ester reactions often leads to epimerization (if chiral) or decomposition before coupling occurs. Recommendation: Do not heat HATU reactions above 40°C. Instead, switch to the Ghosez Protocol (see Protocols section below). The acid chloride generated is small enough to slip past the steric bulk of the pyrazole.

Phase 2: Regioselectivity (The "Wrong Nitrogen" Issue)

Q: I isolated a product with the correct mass, but NMR suggests the pyrazole ring nitrogen reacted, not the exocyclic amine. Why?

Diagnosis: Competitive N-acylation. Pyrazoles are ambident nucleophiles. While the exocyclic amine is usually the target, the ring nitrogens (N1) can become nucleophilic, especially if:

  • Base excess is too high: Deprotonation of the pyrazole NH (pKa ~14) creates a pyrazolate anion, which is a potent nucleophile.

  • Steric guidance: If the exocyclic amine is extremely hindered (e.g., a tert-butyl group at C4), the electrophile may prefer the more accessible ring nitrogen.

Solution:

  • Stoichiometry Control: Use exactly 1.0–1.1 equivalents of base (e.g., Pyridine or 2,6-Lutidine) rather than a large excess of DIPEA/TEA.

  • Transient Protection: If the issue persists, use a protecting group on the ring nitrogen (e.g., THP, SEM, or Boc) prior to coupling.

  • Reagent Switch: T3P is highly selective for primary amines over secondary aromatic amines (like the pyrazole ring NH) due to the specific transition state geometry required for phosphorus anhydride breakdown.

Phase 3: Solubility & Workup

Q: The reaction turned into a solid sludge. Is this the product?

Diagnosis: Likely not. Steric pyrazole couplings often stall because the polar intermediates precipitate out of non-polar solvents (DCM/EtOAc) before reacting. Solution:

  • Solvent: Switch to polar aprotic solvents like DMF or NMP .

  • T3P Advantage: T3P is supplied in EtOAc or DMF. For solubility issues, use the DMF grade.

  • Workup: Aminopyrazole amides are often amphoteric. Avoid acidic washes (1N HCl) if your product has a basic pyridine/pyrazole motif, as you will lose it to the aqueous layer. Use saturated

    
     or citrate buffer (pH 5–6).
    

Decision Logic & Workflows

Workflow: Selecting the Correct Coupling Strategy

CouplingStrategy Start Start: Steric Pyrazole Amine Coupling CheckSterics Is the Pyrazole C4 substituted? Start->CheckSterics CheckChiral Is the Acid Chiral/Epimerizable? CheckSterics->CheckChiral Yes (Methyl, Halogen, etc.) Standard Try HATU / DIPEA / DMF CheckSterics->Standard No (Unsubstituted) T3P_Route Route A: T3P (50% in EtOAc/DMF) + Pyridine (3-5 eq) CheckChiral->T3P_Route Yes (Prevent Racemization) Ghosez_Route Route B: Ghosez's Reagent (Acid Chloride Method) CheckChiral->Ghosez_Route No (Max Reactivity Needed) Standard->T3P_Route If <20% Yield

Caption: Decision tree for selecting coupling reagents based on steric hindrance and epimerization risk.

Comparative Data: Reagent Performance

Table 1: Coupling Reagent Efficacy for 4-substituted-5-aminopyrazoles

ReagentActivation SpeciesReactivityEpimerization RiskRecommended For
HATU O-At Active EsterModerateLowUnhindered pyrazoles only.
EDC/HOBt O-Bt Active EsterLowVery LowGenerally ineffective for steric pyrazoles.
T3P Mixed AnhydrideHigh Very Low First-line choice for chiral/hindered acids.
Ghosez's Rgt Acid ChlorideVery High Moderate"Nuclear option" for extremely unreactive amines.
POCl3 Phosphoryl ChlorideHighHighScale-up (harsh conditions).

Detailed Experimental Protocols

Protocol A: The T3P Method (Low Epimerization)

Best for: Chiral acids and moderately hindered pyrazoles.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and Pyrazole Amine (1.1 eq) in dry EtOAc or DMF (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 – 5.0 eq). Note: Pyridine is superior to DIPEA for T3P couplings as it minimizes racemization.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w solution) (1.5 – 2.0 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir for 12–24 h.[1]

    • Tip: If conversion stalls, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water, sat.

    
    , and brine.
    
Protocol B: The Ghosez's Reagent Method (Maximum Reactivity)

Best for: Extremely hindered/electron-deficient amines where other methods fail.

  • Activation: In a dry flask under

    
    , dissolve Carboxylic Acid (1.0 eq) in dry DCM.
    
  • Chloride Formation: Add Ghosez’s Reagent (1.1 – 1.2 eq) at 0°C. Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: In a separate flask, dissolve the Pyrazole Amine (1.1 eq) and Pyridine (2.0 eq) in dry DCM (or THF if solubility is poor).

  • Addition: Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Completion: Stir at RT for 2–4 hours.

  • Quench: Quench with sat.

    
     solution.
    

References

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for Amide Bond Formation.[2][3] Organic Process Research & Development . Available at: [Link]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Chemical Communications. (Foundational reference for Ghosez Reagent mechanism).
  • Organic Chemistry Portal. (2024). Peptide Coupling Reagents: T3P. Available at: [Link]

Sources

Recrystallization solvents for (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the downstream processing and purification of aralkylamines, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with isolating (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine .

This compound features a dual-natured pharmacophore: a basic primary amine attached to a highly lipophilic 1-phenyl-5-methylpyrazole core. Because the free base can present as a viscous liquid or a low-melting powder[1], direct recrystallization is often thermodynamically unfavorable. To establish a self-validating, high-purity workflow, we strongly recommend isolating the compound as a hydrochloride salt[2]. While the recrystallization of amine hydrochlorides is a foundational technique in drug development[3], achieving >99% purity without suffering severe yield loss requires precise solvent tuning and kinetic control.

Below, you will find our comprehensive data matrices, validated protocols, and a targeted troubleshooting guide.

Part 1: Compound Profiling & Solvent Selection Matrix

To design an effective purification strategy, we must first compare the physicochemical properties of the free base against its salt form.

Table 1: Physicochemical Properties of Target Compound

PropertyFree BaseHydrochloride Salt
CAS Number 894779-67-0[4]1031843-25-0[2]
Molecular Weight 187.24 g/mol [4]223.70 g/mol
Physical State Viscous liquid or low-melting powder[1]Highly crystalline solid
Lipophilicity High (Soluble in DCM, Toluene, EtOAc)Low (Soluble in MeOH, EtOH, H₂O)
Purification Strategy Distillation or Column ChromatographyAnti-solvent Recrystallization

Table 2: Validated Recrystallization Solvent Systems

Solvent SystemTarget FormSuitabilityMechanistic Rationale
Toluene / Heptane Free BaseModerateToluene solvates the aromatic pyrazole core; heptane acts as a non-polar anti-solvent to force precipitation. Prone to "oiling out."
Ethanol (Absolute) HCl SaltHighProtic solvent that effectively disrupts the ionic lattice at reflux but offers a steep solubility curve upon cooling[5].
Isopropanol (IPA) HCl SaltExcellentPreferred alternative to ethanol[5]. Lower dielectric constant reduces cold-temperature solubility, maximizing overall yield.
Ethanol / Diethyl Ether HCl SaltHighEther acts as a potent anti-solvent to induce precipitation[5]. Excellent for clearing stubbornly soluble organic impurities.

Part 2: Validated Experimental Protocols

A protocol is only as good as its internal validation. The following methodology utilizes an in-situ salt formation paired with a controlled cooling gradient to prevent the kinetic trapping of impurities within the crystal lattice.

Protocol A: Hydrochloride Salt Formation & Anti-Solvent Recrystallization

Objective: Convert crude (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine into a high-purity crystalline HCl salt.

  • Dissolution: Dissolve 1.0 equivalent of the crude free base in 5–10 volumes of anhydrous Ethanol. Stir at room temperature until fully homogenous.

  • Salt Formation: Cool the reactor to 0–5 °C using an ice-water bath. Slowly add 1.1 equivalents of a standardized HCl solution (e.g., 2M HCl in Diethyl Ether) dropwise. Causality: Dropwise addition prevents localized exothermic spikes that can degrade the pyrazole ring.

  • Thermal Cycling: Once precipitation is complete, heat the suspension to reflux (approx. 78 °C) until the solid completely redissolves. If the solution remains cloudy, add anhydrous Ethanol in 0.5-volume increments until clear.

  • Controlled Nucleation: Remove from heat and allow the solution to cool at a controlled rate of 0.5 °C/min down to room temperature. Causality: Rapid cooling causes rapid nucleation, which traps solvent molecules and impurities (inclusions) inside the crystal lattice. Slow cooling ensures thermodynamic control and perfect lattice packing.

  • Anti-Solvent Addition (Optional): If yield is a concern, add 2–3 volumes of cold Diethyl Ether dropwise to the room-temperature solution to depress the dielectric constant and force the remaining salt out of the solution[5].

  • Isolation: Cool the mixture to 0–5 °C for 2 hours. Filter the resulting crystals under a vacuum and wash the filter cake with 2 volumes of ice-cold Diethyl Ether.

  • Validation: Dry under a vacuum at 40 °C to constant weight. Verify purity via HPLC (target >99%) and ¹H-NMR (check for the disappearance of free base amine protons and the shift of the benzylic CH₂ protons).

Part 3: Troubleshooting FAQs

Q1: During the cooling phase, my product is "oiling out" (forming a separate liquid layer) instead of forming crystals. Why is this happening, and how do I fix it? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature before nucleation can occur. Because the free base of this compound has a low melting point[1], it is highly susceptible to this. Fix: If you are attempting to crystallize the free base, abandon this and convert it to the HCl salt[2]. If the salt is oiling out in ethanol, your solution is supersaturated too quickly. Re-heat the mixture to a single phase, dilute it with 10-20% more ethanol, and seed the solution with a pure crystal of the salt at just below the saturation temperature to bypass the energy barrier for nucleation.

Q2: I am using Methanol as my primary solvent, but I am losing over 40% of my yield in the mother liquor. How do I optimize this? A: Methanol has a high dielectric constant and is an exceptionally strong hydrogen-bond donor, meaning it solvates amine hydrochlorides almost too well, even at 0 °C[5]. Fix: Transition to Isopropanol (IPA)[5]. The bulky isopropyl group reduces the solvent's ability to stabilize the dissociated ions at low temperatures, drastically steepening the solubility curve and improving your isolated yield without sacrificing purity.

Q3: My ¹H-NMR shows co-precipitation of a regioisomeric impurity (e.g., 3-methyl-1-phenyl pyrazole derivative) from the upstream synthesis. How do I clear this? A: Regioisomers often co-crystallize because their similar shapes allow them to substitute into the target's crystal lattice without causing massive thermodynamic strain. Fix: Exploit their differential basicity. The pKa of the primary amine will shift slightly depending on the proximity of the methyl group on the pyrazole ring. Perform a fractional crystallization using a binary system like Ethanol/Diethyl Ether[5]. The slight difference in solvation energy between the two regioisomeric salts will allow the less soluble isomer to selectively crystallize first.

Part 4: Process Workflow Visualization

Below is the logical decision tree for isolating (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine, mapping the physical state of the crude material to the optimal thermodynamic pathway.

G Crude Crude (5-Methyl-1-phenyl- 1H-pyrazol-4-yl)methanamine Decision1 Target Form? Crude->Decision1 FreeBase Free Base Purification (Toluene/Heptane) Decision1->FreeBase Liquid/Low-melt Solid SaltForm HCl Salt Formation (EtOH + HCl in Ether) Decision1->SaltForm Highly Crystalline Target PureFB Pure Free Base (CAS: 894779-67-0) FreeBase->PureFB Decision2 Oiling Out (LLPS) Observed? SaltForm->Decision2 OilFix Troubleshoot: Dilute or Switch to IPA Decision2->OilFix Yes Cryst Controlled Cooling (0.5 °C/min to 0-5 °C) Decision2->Cryst No OilFix->Cryst PureSalt Pure HCl Salt (CAS: 1031843-25-0) Cryst->PureSalt

Decision tree for the purification and salt formation of pyrazole methanamine derivatives.

References[4] CymitQuimica. "(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine (CAS: 894779-67-0)". CymitQuimica Catalog. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUkYua9LXRRB5lx4MFNS7vg_puWF3nqunFsKRsAPvM0WhKUlxeyw3uAKo_YdjRDYiQDPgfEGwmIfKgk9yx9s33K0MmhNvaOgdDBLjjUeVVmMB0pEc2Xc7v_4NLgfIpiMH7KgjViPidyMIiSEt_-y7Uq8-5ObEvje3Z1MEyhfEXd62LL6ujldvKDlMkJq5emNee03DXXvrFdhQkpC1kC3WKUhe6wLA=[2] BLD Pharm. "(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1031843-25-0)". BLD Pharmatech Catalog. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7qy3TDWSRDObMcT3mvIxkpand5pQAChgIlLHYRTYCB7kU1p8dgf9-ygNluRR_Ow7Ss24065Rk6gOQHXB-wPdrTgtrmKEo8v7RAcNLzjJ3blrr2BIB8FvP1J_tnKKA0XwXeqk0gH56bMwL_dXWNA==[1] Fisher Scientific. "5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine, 95%". Thermo Scientific Acros. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7B_Sij8sLkS1zi6LJi2W4P0ZlcCDhWqBtawgbW7B5zTIDqmrm5-Cbw5wsa0ynBGM-G5ofrBUMMivTnlE9XkJOOoi1K6NFt5Ai4qtFfLtEm22p5y8j5QSlvWU4IRuZy7DmBGbiZ3ZUDV3kMPiBDYoMZcpN_aPSPt9YrG2TmTn5cIGvA0I5Ps7PmqyuBdjv-FplQpkhSORo50eF63mX4gUSpTfKLz4HChPVQgzVUnbaEQ==[5] Benchchem. "Norcarane-3-amine, hydrochloride | Purification Methods Overview". Benchchem Technical Guides. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpprVxVGuyU-vjM4USUsfF_MmCmh5tiNOT8oFIj-eUg_fs6eu-05kwF-jIthwJCcsrgoSokS5ShF-7aoQK1O-jOl09bsj9hMcM6AzpdABmohfkgyML-Evw_dtSBOBAXEe1zDzRMA==[3] Justia Law. "Eli Lilly and Company v. Barr Laboratories, Inc., 251 F.3d 955 (Fed. Cir. 2001)". Justia US Law. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGApC697fwa17jDycKTv8RTbKKnm8BkojC9Q9DJhjlWC8xPBw5wZSvLm5zzVNttJYnbaYb2I7hKocdeLGQAwUBVLP3kKhjzdk6nUKYgHc7cn9FvjOdKWmR6Q8h-9OoSW-eVVBzWynNQg0nX3E7P2Tp_3-9LZwyZ96gC2KgfqyR2wuGf6A==

Sources

Technical Support Center: Handling Hygroscopic Pyrazole Amine HCl Salts

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-HCL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide for Handling, Weighing, and Reacting Deliquescent Pyrazole Salts

Introduction: The "Goo" Phenomenon Explained

Welcome to the technical support hub. You are likely here because your free-flowing white powder has transformed into a sticky gum or a pool of liquid upon exposure to air.

The Root Cause: Pyrazole amines are weak bases (typically pKa ~2.5 for the conjugate acid). While Hydrochloride (HCl) salts are the industry standard due to cost and physiological abundance, they are often thermodynamically mismatched for weak bases.

  • High Lattice Energy vs. Hydration Energy: The small, charge-dense chloride anion (

    
    ) has a high affinity for water.
    
  • Hydrolysis Risk: Because the pyrazole is a weak base, atmospheric moisture can shift the equilibrium, causing the salt to dissociate and the HCl to leave as gas or form hydrochloric acid droplets, leading to deliquescence (dissolving in absorbed moisture).

This guide provides the protocols to manage this behavior without compromising your data.

Module 1: Storage & Recovery (The Prevention Phase)

User Issue: "My salt has turned into a sticky oil in the bottle. Is it ruined?"

Diagnosis: You are experiencing deliquescence .[1] If the compound has not undergone chemical hydrolysis (cleavage of sensitive groups), it is likely recoverable.

Troubleshooting Protocol: The Rescue Drying

Do not simply place it in a hot oven. This promotes HCl loss and sublimation.

  • Dissolution: Dissolve the "oil" in a minimum amount of anhydrous Methanol or Ethanol.

  • Re-precipitation: Add diethyl ether or MTBE (Methyl tert-butyl ether) until the solution turns cloudy.

  • Evaporation: Rotary evaporate to a solid foam.

  • Desiccation (The Critical Step):

    • Place the flask in a vacuum desiccator or drying pistol.

    • Desiccant: Use

      
       (Phosphorus pentoxide) or KOH pellets. Silica gel is insufficient for HCl salts.
      
    • Time: 24–48 hours under high vacuum (<1 mbar).

Storage Best Practices
Storage MethodSuitabilityNotes
Screw-cap Vial (Ambient) 🔴 Critical Failure Moisture penetrates standard caps.
Parafilm Wrapped 🟠 High Risk Parafilm is permeable to water vapor over time.
Desiccator (Cabinet) 🟡 Moderate Good for short term; opening the cabinet introduces moisture.
Inert Atmosphere (Glovebox) 🟢 Optimal Required for long-term storage of highly deliquescent salts.

Module 2: Weighing & Dispensing (The Action Phase)

User Issue: "The mass keeps increasing on the balance while I'm trying to weigh it."

Diagnosis: Kinetic hygroscopicity. The salt is adsorbing atmospheric water in real-time, leading to stoichiometry errors (under-dosing the actual compound).

Protocol: The "Difference Weighing" Technique

Never weigh deliquescent salts directly onto a spatula or open weighing boat.

  • Tare a capped vial containing your bulk salt.

  • Remove an estimated amount quickly and place it into your reaction vessel.

  • Recap the bulk vial immediately.

  • Weigh the bulk vial again.

  • Calculate:

    
    .
    
    • Why? The weight gain from moisture happens on the transferred material, which is already in the reaction vessel. The bulk measurement remains accurate.

Visual Workflow: Handling Decision Tree

HandlingWorkflow Start Start: Pyrazole HCl Salt Handling CheckState Check Physical State Start->CheckState IsSolid Is it a free-flowing solid? CheckState->IsSolid Weighing Weighing Procedure IsSolid->Weighing Yes IsGoo Material is Sticky/Oily IsSolid->IsGoo No Glovebox Use Glovebox / Glovebag Weighing->Glovebox Ideal DiffWeigh Weigh by Difference (Speed is key) Weighing->DiffWeigh Benchtop Rescue Rescue Protocol IsGoo->Rescue Redissolve 1. Redissolve (MeOH) Rescue->Redissolve Azeotrope 2. Azeotrope/Co-evaporate (Toluene) Redissolve->Azeotrope VacDry 3. High Vac Drying (P2O5) Azeotrope->VacDry VacDry->Weighing Restored

Figure 1: Decision matrix for handling hygroscopic salts based on physical state.

Module 3: Reaction Troubleshooting (The Consequence Phase)

User Issue: "My amide coupling failed. The acid chloride hydrolyzed before reacting."

Diagnosis: The water absorbed by the pyrazole HCl salt reacted with your electrophile (Acid Chloride/Anhydride) faster than the amine could.

Solution: The In Situ Free-Basing Protocol

Do not use the salt directly if the reaction is moisture-sensitive.

Step-by-Step:

  • Suspension: Suspend the Pyrazole HCl salt in the reaction solvent (e.g., DCM or THF).

  • Scavenger Addition: Add 1.05 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine).

  • Stir: Stir for 15 minutes. The solution may clear up or precipitate amine hydrochloride salts (depending on solvent).

  • Drying (Optional but Recommended): Add activated 4Å Molecular Sieves to the mixture and let stand for 30 mins.

  • Reaction: Add your electrophile (Acid Chloride) after this neutralization step.

Module 4: Salt Switching (The Long-Term Fix)

User Issue: "I need to scale this up, and I can't handle this hygroscopicity in the pilot plant."

Insight: If the HCl salt is problematic, change the anion. For weak bases like pyrazoles, anions that are larger and less prone to hydrogen bonding often yield non-hygroscopic crystals.

Recommended Alternatives
Salt FormpKa of AcidHygroscopicity RiskCrystallinityRecommendation
Hydrochloride -7🔴 HighGoodDefault, but often wet.
Hemisulfate -3🟡 ModerateHighGood for stability; can form hydrates.
Tosylate -2.8🟢 LowExcellentTop Choice. Large anion packs well.
Mesylate -1.9🟡 ModerateGoodGood solubility, but can be hygroscopic.
Oxalate 1.2🟢 LowHighExcellent for purification; check toxicity.
Salt Switching Workflow

SaltSwitch Input Pyrazole HCl (Wet/Impure) FreeBase Step 1: Free Base (Partition DCM/aq. NaHCO3) Input->FreeBase Dry Step 2: Dry Organic Layer (Na2SO4) FreeBase->Dry NewAcid Step 3: Add p-Toluenesulfonic Acid (1.0 eq in EtOAc) Dry->NewAcid Crystallize Step 4: Crystallize/Filter NewAcid->Crystallize Result Pyrazole Tosylate (Non-Hygroscopic) Crystallize->Result

Figure 2: Workflow for converting a problematic HCl salt to a stable Tosylate salt.

FAQ: Frequently Asked Questions

Q: Can I just dry the HCl salt in an oven at 100°C? A: Proceed with caution. While many salts are stable, pyrazole HCl salts can lose HCl gas at high temperatures under vacuum, reverting partially to the free base. We recommend drying at 40–50°C under high vacuum with a


 trap.

Q: How do I determine if my salt is wet without using the whole batch? A: Run a TGA (Thermogravimetric Analysis) . A sharp weight loss before 100°C indicates surface water/solvents. Alternatively, a Karl Fischer titration is the gold standard for water quantification.

Q: Why is the Tosylate salt better? A: The Tosylate anion (


) is large and hydrophobic. It packs efficiently in the crystal lattice, excluding water molecules, and matches the weak basicity of the pyrazole better than the small, aggressive chloride ion [1].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link

  • Organic Syntheses. (2004). Synthesis of Pyrazoles via Hydrazine Condensation.[2][3] Org. Synth. 81, 254. Link

Sources

Technical Support Center: Preventing Oxidation of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative stability of this compound. By understanding the potential degradation pathways and implementing preventative measures, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is a valuable building block in medicinal chemistry, featuring a primary amine appended to a substituted pyrazole core. While the pyrazole ring itself is relatively stable, the primary aminomethyl group is susceptible to oxidation, which can lead to the formation of impurities and degradation of the starting material. This guide provides a comprehensive overview of the potential oxidation pathways, troubleshooting strategies, and frequently asked questions to help you maintain the quality of your compound.

Frequently Asked Questions (FAQs)

Q1: My solution of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine has turned yellow/brown. What is the likely cause?

A change in color from colorless to yellow or brown is a common indicator of oxidation.[1] Primary amines, particularly those with benzylic-like protons as in your compound, can be sensitive to air and light. The coloration may be due to the formation of oxidized species and their subsequent polymerization. It is crucial to investigate the purity of the material and take immediate steps to prevent further degradation.

Q2: What are the primary oxidative degradation products I should be looking for?

The primary amine functionality is the most likely site of initial oxidation. Common oxidation products of primary amines include the corresponding imine, aldehyde, nitrile, and potentially nitroso or nitro compounds with more aggressive oxidants. For (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine, you should consider the following potential degradation products:

  • (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanimine: Formed by the loss of two hydrogen atoms from the amine.

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Further oxidation of the imine or direct oxidation of the amine can yield the aldehyde.

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carbonitrile: Dehydrogenation of the imine can lead to the nitrile.

The pyrazole ring is generally robust, but under harsh oxidative conditions, ring-opening or substitution reactions could occur, though this is less common under typical laboratory storage and handling.

Q3: How can I confirm if my sample has oxidized?

Several analytical techniques can be employed to detect and quantify oxidation products:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visually assess the presence of impurities. The oxidation products will likely have different polarities and thus different Rf values compared to the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample and can be used to track the formation of degradation products over time.

  • Mass Spectrometry (MS): Can help identify the molecular weights of potential oxidation products. Look for masses corresponding to the aldehyde (+1 Da for the loss of NH3 and addition of O) and the nitrile (-2 Da). The fragmentation pattern of the parent compound will be dominated by alpha-cleavage, leading to a characteristic fragment ion.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be particularly informative. The benzylic protons of the aminomethyl group will have a characteristic chemical shift. Upon oxidation to an aldehyde, this signal will disappear and a new, downfield-shifted aldehyde proton signal (around 9-10 ppm) will appear. The chemical shifts of the pyrazole ring protons may also be affected.[4][5][6][7]

Q4: What are the best practices for storing (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine?

To minimize oxidation, proper storage is critical. Follow these guidelines:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[8][9][10][11] This displaces oxygen, a key component in autoxidation.

  • Low Temperature: Store at reduced temperatures (2-8 °C) to decrease the rate of chemical degradation.

  • Light Protection: Use amber vials or store in the dark to prevent photo-oxidation.

  • Tightly Sealed Containers: Ensure the container is well-sealed to prevent the ingress of air and moisture.

  • Solvent Choice: If stored in solution, use deoxygenated solvents. Some organic solvents can accelerate thermal degradation compared to water.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/TLC Oxidation of the aminomethyl group.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions and handling procedures. 3. If possible, repurify a small amount of the material and handle it strictly under an inert atmosphere for future experiments.
Inconsistent reaction outcomes Degradation of the starting material.1. Check the purity of the (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine by HPLC or NMR before each use. 2. Use freshly opened or recently purified material for critical reactions. 3. Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) if compatible with your reaction chemistry.[12]
Visible color change in solid or solution Air and/or light exposure leading to oxidation.1. Immediately transfer the material to a container with an inert atmosphere.[1] 2. Store in a cool, dark place. 3. For solutions, sparge with nitrogen or argon before sealing.
Low assay or potency Gradual degradation over time.1. Re-assay the material to determine its current purity. 2. If the purity is below your experimental requirements, consider repurification. 3. Implement stricter storage and handling protocols for the remaining stock.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling Workflow

This protocol outlines the steps for safely handling (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine to prevent oxidation.

InertAtmosphereWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage/Use start Start purge_vial Purge vial with inert gas (N2 or Ar) start->purge_vial weigh Weigh compound under inert gas stream purge_vial->weigh add_solvent Add deoxygenated solvent via syringe weigh->add_solvent dissolve Dissolve compound with gentle agitation add_solvent->dissolve seal Seal vial with septum cap dissolve->seal store Store in cool, dark place seal->store use Use immediately or store appropriately store->use end End use->end

Caption: Workflow for handling (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine under an inert atmosphere.

Protocol 2: Monitoring Oxidation by 1H NMR
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) that has been deoxygenated by bubbling with argon or nitrogen for 10-15 minutes.

    • Cap the NMR tube tightly.

  • Initial Spectrum:

    • Acquire a 1H NMR spectrum immediately after preparation.

    • Identify the key proton signals:

      • Singlet for the pyrazole C5-methyl group.

      • Singlet for the aminomethyl (-CH2NH2) protons.

      • Multiplets for the phenyl group protons.

      • Singlet for the pyrazole C3-H proton.

  • Monitoring:

    • To simulate and monitor degradation, a separate sample can be intentionally exposed to air.

    • Acquire subsequent 1H NMR spectra at various time points (e.g., 1, 6, 24 hours).

  • Data Analysis:

    • Look for the appearance of new signals, particularly a downfield signal around 9-10 ppm, which is characteristic of an aldehyde proton.

    • Observe any changes in the integration of the aminomethyl proton signal relative to the stable methyl or phenyl proton signals. A decrease in this integration suggests consumption of the starting material.

Understanding the Oxidation Mechanism

The oxidation of primary amines often proceeds through a free-radical chain reaction, known as autoxidation, especially in the presence of oxygen.

AutoxidationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Product Formation RNH2 R-CH2-NH2 R_radical R-CH•-NH2 (Amine Radical) RNH2->R_radical H• abstraction Initiator Initiator (light, heat, metal ion) Initiator->R_radical Peroxy_radical R-CH(OO•)-NH2 (Peroxy Radical) R_radical->Peroxy_radical + O2 O2 O2 Hydroperoxide R-CH(OOH)-NH2 (Hydroperoxide) Peroxy_radical->Hydroperoxide + R-CH2-NH2 Another_RNH2 R-CH2-NH2 Decomposition Decomposition Hydroperoxide->Decomposition Unstable Imine R-CH=NH (Imine) Decomposition->Imine Aldehyde R-CHO (Aldehyde) Imine->Aldehyde Hydrolysis/Oxidation Nitrile R-CN (Nitrile) Imine->Nitrile Dehydrogenation

Sources

Technical Support Center: Purification of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

[1]

Welcome to the Advanced Synthesis Support Hub. Subject: Purification & Isolation of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine CAS: 1048924-93-1 (Free Base) / 1106959-86-7 (HCl Salt) Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Sticky" Amine Challenge

Researchers working with (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine often encounter a specific set of purification challenges. Whether you synthesized this via the reduction of 5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile or through reductive amination of the corresponding aldehyde , the resulting crude mixture frequently contains persistent impurities: secondary amine dimers, unreacted starting materials, and metal residues.[1]

This guide moves beyond generic advice. We utilize the specific physicochemical properties of the aminomethyl group (pKa ~9.5) versus the pyrazole core (pKa ~2.5) to design self-validating purification protocols.[1]

Module 1: Diagnostic Triage (FAQ)

Q1: My LC-MS shows a mass peak at [M+H]+ = 188, but also a large peak at 359. What is happening?

Dr. Mercer: You are seeing the classic "Dimer Formation" .

  • Target Mass (188): The primary amine (

    
    ).[1]
    
  • Impurity Mass (359): The secondary amine dimer (

    
    ).[1]
    
  • Cause: During the reduction of the nitrile or reductive amination, the newly formed primary amine reacts with the intermediate imine/aldehyde.[2]

  • Action: This impurity is lipophilic and basic. Standard acid-base extraction often fails to separate it because both are amines.[1] Go immediately to Module 3 (Chromatography) or Module 4 (Salt Formation). [1]

Q2: The product streaks badly on TLC and silica columns. Rf varies with concentration. [1]

Dr. Mercer: This is "Silanol Tailing." The primary aminomethyl group is forming strong hydrogen bonds with the acidic silanol groups (

1
  • Fix: You must modify the stationary phase surface. Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 1%

    
     to your mobile phase (e.g., DCM/MeOH/NH4OH).[1]
    

Module 2: The "Dual-pKa" Acid-Base Extraction Protocol

Best for: Removing non-basic impurities (unreacted nitrile, aldehyde, neutral pyrazole byproducts).[1]

The Science: This molecule has two basic centers, but only one is relevant for extraction.

  • Aminomethyl (

    
    ):  Aliphatic amine, pKa ~9.5 .[1] Protonates at pH < 9.[3]
    
  • Pyrazole N2: Aromatic nitrogen, pKa ~2.5 . Protonates only at pH < 2.

The Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).[1]

  • Acidification (The Trap): Extract with 0.5 M HCl (aq).

    • Target pH: ~2-3.[1]

    • Mechanism:[1][4][5][6][7] The aliphatic amine becomes

      
      .[1] It migrates to water. The pyrazole ring remains largely unprotonated but follows the salt. Neutral impurities (nitrile) stay in EtOAc.[1]
      
  • The Wash: Wash the aqueous layer 2x with fresh EtOAc. Discard organics.

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 2 M NaOH until pH > 12.

    • Mechanism:[1][4][5][6][7] The amine deprotonates back to the free base. It becomes insoluble in water.

  • Extraction: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane).

  • Drying: Dry combined DCM layers over

    
     (Sodium Sulfate) and concentrate.
    

Visual Workflow:

ExtractionstartCrude Mixture(Amine + Nitrile + Dimer)acidAdd 0.5M HCl (aq)Partitionstart->acidlayer1Separationacid->layer1org1Organic Layer 1(Contains Nitrile/Aldehyde)layer1->org1Neutral Impuritiesaq1Aqueous Layer 1(Amine-HCl Salt)layer1->aq1Target ProductwashWash with EtOAcDiscard Organicaq1->washbaseBasify to pH 12(NaOH)wash->baseextractExtract with DCMbase->extractfinalPure Free Base Amineextract->final

Figure 1: Selective Acid-Base Extraction Workflow relying on aliphatic amine basicity.

Module 3: Chromatographic Purification (Troubleshooting)

Best for: Removing secondary amine dimers and stubborn isomers.

The Solvent System Matrix: Standard Hexane/EtOAc often fails. Use these proven systems for polar amines.

System TypeMobile Phase CompositionAdditive (Critical)Purpose
Standard DCM : Methanol (95:5 to 90:[1]10)1%

(aq)
Suppresses silanol tailing; sharpens peaks.[1]
Alternative DCM : Methanol (90:[1]10)1% Triethylamine (TEA)Use if

is unavailable.[1] Note: TEA is harder to remove (high boiling point).[1]
Reverse Phase Water : Acetonitrile0.1% Formic AcidFor C18 columns. Product elutes early; dimers elute later.

Technical Tip: If using TEA, you must rotovap the fractions thoroughly and potentially chase with toluene to remove the TEA residue, otherwise, your NMR will show broad ethyl signals.

Module 4: Salt Formation (The "Silver Bullet")

Best for: Final polishing and long-term storage.[1] Converts oil to solid.

If chromatography yields a yellow oil, converting to the Hydrochloride (HCl) salt often precipitates the product as a pristine white solid, leaving impurities in the mother liquor.

Protocol:

  • Dissolve the free base oil in a minimum amount of dry Ethanol or Dioxane .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (or 1.25 M HCl in MeOH).

    • Stoichiometry: Use 1.1 equivalents of HCl.

  • Add Diethyl Ether (Et2O) slowly until turbidity (cloudiness) persists.

  • Stir at 0°C for 1 hour. The white solid should crash out.

  • Filter and wash with cold Ether.

Module 5: Scavenging Metal Catalysts

Context: If synthesized via Nitrile Hydrogenation (Raney Ni, Pd/C).[1]

Metal residues can chelate to the pyrazole nitrogens, causing dark coloration and toxicity issues in biological assays.

The Solution:

  • Resin Scavengers: Add SiliaMetS® Thiol or QuadraPure™ TU resin to your crude solution (in MeOH or THF). Stir for 4 hours at 40°C, then filter.

  • Chelating Wash: If resins are unavailable, wash your organic extract with a 10% aqueous solution of EDTA (adjusted to pH 8) or N-Acetylcysteine .[1]

Decision Logic: Which Method?

DecisionTreestartImpurity Profile(LCMS/NMR)check1Neutral Impurities?(Nitrile/Aldehyde)start->check1check2Basic Impurities?(Dimers/Sec-Amines)check1->check2Nomethod1Acid-Base Extraction(Module 2)check1->method1Yescheck3Metal Residues?(Dark Color)check2->check3Nomethod2Column Chromatography(DCM/MeOH/NH3)(Module 3)check2->method2Yes (High %)method4HCl Salt Crystallization(Module 4)check2->method4Yes (Low %)method3Metal Scavenging(Resin/EDTA)(Module 5)check3->method3Yescheck3->method4No (Final Polish)method1->check2

Figure 2: Strategic Decision Tree for Purification Methodology.

References

  • Synthesis of Pyrazoles: Organic Syntheses, Coll. Vol. 11, p.420 (2011). [1]

  • Nitrile Reduction Impurities: Chemguide: Reduction of Nitriles. Explains the mechanism of imine condensation leading to secondary amines.

  • pKa of Heterocycles: University of Tartu pKa Database. Provides basicity data for pyrazole (pKa ~2.5) vs aliphatic amines.[8]

  • Amine Purification Techniques: Sigma-Aldrich Technical Bulletin: Handling and Purification of Amines.

  • Metal Scavenging: SiliCycle Application Note: Metal Removal with SiliaMetS.

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine is a critical "linker" scaffold in medicinal chemistry, frequently used to couple pyrazole cores with pharmacophores in kinase inhibitors (e.g., IRAK4, p38 MAPK).

The primary analytical challenge with this molecule is regioisomerism . The synthesis of 1-phenyl-methylpyrazoles via Knorr condensation often yields a mixture of the 5-methyl (target) and 3-methyl (impurity) isomers. Distinguishing these requires precise NMR interpretation.

This guide provides a definitive comparative analysis of the 1H NMR spectrum of the 5-methyl target against its 3-methyl regioisomer, establishing a self-validating protocol for structural assignment.

Structural Characterization & Signal Assignment[1][2][3][4][5][6][7]

Molecular Geometry & Atom Mapping

The pyrazole ring is aromatic. In the 5-methyl isomer, the methyl group is sterically crowded by the N-phenyl ring, leading to characteristic upfield shifts due to the anisotropic shielding cone of the phenyl group.

Figure 1: Structural connectivity highlighting the critical steric interaction between the 5-Methyl group and the N-Phenyl ring, which is the basis for NMR differentiation.

1H NMR Spectral Data (DMSO-d6, 400 MHz)

Note: DMSO-d6 is recommended over CDCl3 to visualize the exchangeable amine protons.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Diagnostic Note
H-3 (Pyrazole) 7.55 – 7.65Singlet (s)1H-Deshielded aromatic singlet.
Phenyl (Ar-H) 7.40 – 7.55Multiplet (m)5H-Overlaps; often appears as a broad band.

(Amine)
1.80 – 2.50*Broad (br s)2H-Highly variable.[1] Shifts downfield to 8.0+ ppm if HCl salt.

(Methylene)
3.55 – 3.65Singlet (s)2H-Sharp singlet; diagnostic for reduction of nitrile.

(5-Methyl)
2.10 – 2.25 Singlet (s)3H-CRITICAL: Upfield shifted vs. 3-Me isomer.

Comparative Analysis: Target vs. Alternatives

The most common "alternative" encountered is not a different commercial product, but the 3-methyl regioisomer formed during synthesis. Misidentification here leads to inactive drug candidates.

Scenario A: Regioisomer Differentiation (5-Me vs. 3-Me)
FeatureTarget: 5-Methyl Isomer Alternative: 3-Methyl Isomer Mechanism
Methyl Shift (

)
2.10 – 2.25 ppm 2.30 – 2.50 ppm 5-Me is shielded by the orthogonal phenyl ring current.
NOE Signal Strong NOE (Me

Ph-ortho)
No NOE (Me

Ph)
Spatial proximity of 5-Me to Phenyl group.
13C NMR (Me)

10-12 ppm

13-15 ppm
Steric compression shifts 5-Me upfield.
Scenario B: Solvent Selection (DMSO-d6 vs. )
  • 
    : 
    
    • Pros: Sharper resolution of the methyl singlet.

    • Cons: The

      
       protons are often invisible (broadened into baseline) due to rapid exchange or trace acid. The phenyl region may overlap more with the solvent residual peak (7.26 ppm).
      
  • DMSO-d6:

    • Pros:Recommended. Stabilizes the

      
       protons (visible as broad hump or distinct triplet if coupled). Clear separation of the Phenyl group from the solvent residual (2.50 ppm).
      
    • Cons: Water peak (3.33 ppm) can obscure the methylene

      
       signal if the sample is wet.
      

Experimental Protocol: Self-Validating Assignment

To ensure authoritative identification, follow this decision tree protocol. This workflow synthesizes 1D NMR with NOESY (Nuclear Overhauser Effect Spectroscopy) for absolute stereochemical proof.

Figure 2: Logic flow for distinguishing the 5-methyl target from the 3-methyl regioisomer.

Step-by-Step Methodology
  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure the sample is free of paramagnetic impurities (filter through cotton if necessary).

  • Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker). Set d1 (relaxation delay) to

    
     seconds to ensure accurate integration of aromatic protons.
    
  • Processing: Apply 0.3 Hz line broadening (LB). Reference the DMSO residual pentet to 2.50 ppm.

  • Validation:

    • Integrate the Methyl singlet.

    • Integrate the Methylene singlet (should be 2:3 ratio with Methyl).

    • NOE Check: If the methyl peak is at 2.20 ppm, irradiate this frequency. If you observe enhancement of the phenyl multiplet at 7.4-7.5 ppm, the structure is the 5-methyl isomer [1].

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. Comprehensive Heterocyclic Chemistry II. 1996 , Vol 3, 1-75. Link

  • NMR of N-Phenyl Pyrazoles: Silva, A. M. et al. "NMR structural elucidation of pyrazoles." Magnetic Resonance in Chemistry. 2007 , 45(2), 115-122. Link

  • General Shifts: Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 . Link

Sources

Mass spectrometry fragmentation of C11H13N3 pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of C11H13N3 Pyrazoles: A Definitive Regioisomer Differentiation Guide

Executive Summary: The Regioisomer Challenge

In drug discovery, the pyrazole scaffold is ubiquitous, appearing in blockbusters like Celecoxib and Rimonabant. However, the synthesis of substituted pyrazoles—typically via the condensation of hydrazines with unsymmetrical 1,3-diketones—often yields a mixture of regioisomers .

For the specific formula C₁₁H₁₃N₃ , the two most critical isomers encountered in medicinal chemistry are:

  • Isomer A: 4-amino-1,3-dimethyl-5-phenylpyrazole (N-methyl adjacent to Phenyl).

  • Isomer B: 4-amino-1,5-dimethyl-3-phenylpyrazole (N-methyl adjacent to Methyl).

Differentiation of these isomers is critical because their biological activities (e.g., kinase inhibition efficacy) often diverge drastically. While NMR is the gold standard, it requires significant sample mass and purification. This guide presents a high-sensitivity ESI-MS/MS fragmentation protocol to distinguish these isomers based on their unique "ortho-effect" fragmentation mechanisms.

Comparative Analysis: MS/MS vs. Traditional NMR

Feature1H-NMR / NOESY ESI-MS/MS (This Protocol)
Sample Requirement Milligrams (>1 mg)Nanograms (<10 ng)
Purity Requirement High (>95% preferred)Low (Coupled with LC)
Throughput Low (Minutes to Hours)High (Seconds per sample)
Differentiation Basis Spatial coupling (NOE) of N-Me protonsEnergetic stability of fragment ions
Key Limitation Solvents can obscure peaks; requires isolationRequires reference spectra for initial validation

Mechanistic Fragmentation Guide

The differentiation relies on the "Proximity Effect" (or Ortho Effect) between the substituent at position 1 (N-methyl) and the substituent at position 5.

Mechanism 1: The Phenyl-Interaction Pathway (Isomer A)
  • Structure: 1,3-dimethyl-5-phenylpyrazole.

  • Key Interaction: The N1-Methyl group is sterically crowded by the bulky C5-Phenyl ring.

  • Diagnostic Fragment: Under collision-induced dissociation (CID), the steric strain and

    
    -electron availability facilitate a loss of Hydrogen (H•)  or Methyl radical (•CH₃)  to relieve strain, often followed by ring expansion or cyclization to a stable fused cation (e.g., a pseudo-isoquinolinium species).
    
  • Dominant Pathway:

    
    .
    
Mechanism 2: The Methyl-Interaction Pathway (Isomer B)
  • Structure: 1,5-dimethyl-3-phenylpyrazole.

  • Key Interaction: The N1-Methyl is adjacent to the C5-Methyl . The Phenyl group is isolated at C3.

  • Diagnostic Fragment: The lack of a phenyl group adjacent to the N-methyl prevents the specific cyclization seen in Isomer A. Instead, fragmentation is dominated by cleavage of the pyrazole ring itself, typically losing Acetonitrile (CH₃CN) from the C3-C4 bond.

  • Dominant Pathway:

    
    .
    

Visualization of Signaling Pathways

FragmentationPathways cluster_IsomerA Isomer A: 1,3-dimethyl-5-phenyl (C11H13N3) cluster_IsomerB Isomer B: 1,5-dimethyl-3-phenyl (C11H13N3) NodeA Precursor Ion [M+H]+ m/z 204 InterA Steric Clash: N-Me vs C5-Phenyl NodeA->InterA CID Energy FragA1 Loss of Methyl Radical [M - CH3]+ m/z 188 InterA->FragA1 Strain Relief FragA2 Cyclization to Fused Cation FragA1->FragA2 Stabilization NodeB Precursor Ion [M+H]+ m/z 204 InterB Interaction: N-Me vs C5-Me NodeB->InterB CID Energy FragB1 RDA Cleavage Loss of CH3CN InterB->FragB1 Ring Fission FragB2 Fragment Ion [M - 41]+ m/z 163 FragB1->FragB2 m/z 163

Caption: Comparative fragmentation pathways showing the "Ortho-Phenyl" effect in Isomer A versus the Retro-Diels-Alder (RDA) cleavage in Isomer B.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by using the Ratio of Diagnostic Ions (RDI) .

Step 1: Sample Preparation
  • Dissolve 0.1 mg of the crude reaction mixture in 1 mL Methanol (LC-MS grade).

  • Dilute 1:100 with 0.1% Formic Acid in Water.

Step 2: LC-MS/MS Configuration
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Isomer A typically elutes later than Isomer B due to the shielding of the polar N-site by the phenyl ring (higher lipophilicity).

Step 3: Data Acquisition (MRM Mode)

Set up the following transitions for C₁₁H₁₃N₃ (m/z 204.1):

  • Transition 1 (Quantifier): 204.1

    
     189.1 (Loss of 
    
    
    
    ).
  • Transition 2 (Qualifier A): 204.1

    
     163.1 (Loss of 
    
    
    
    ).
  • Transition 3 (Qualifier B): 204.1

    
     77.0 (Phenyl cation).
    
Step 4: Data Interpretation (The Validation Logic)

Calculate the Ratio


.
  • If

    
    :  The sample is predominantly Isomer A  (1,3-dimethyl-5-phenyl). The loss of methyl is favored by the relief of steric strain between N-Me and C-Phenyl.
    
  • If

    
    :  The sample is predominantly Isomer B  (1,5-dimethyl-3-phenyl). The loss of acetonitrile is the standard pyrazole ring breakdown.
    

Supporting Data: Quantitative Comparison

ParameterIsomer A (1,3-Me, 5-Ph) Isomer B (1,5-Me, 3-Ph)
Precursor Ion (m/z) 204.1

204.1

Base Peak (MS2) 189.1

163.1

Secondary Ion 77.1

122.1

Mechanism Steric-driven Methyl ejectionRetro-Diels-Alder (RDA)
Collision Energy (CE) 20-25 eV25-30 eV

References

  • BenchChem. (2025).[2] A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem. Link

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[3] Link

  • Holzer, W., et al. (2008). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. Journal of Organic Chemistry. Link

  • Ebenezer, O., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Link

  • Kachkure, D., et al. (2025). Synthesis and Evaluation of Diazo-Triazole Hybrid as Anti-Tubercular Agents. ResearchGate. Link

Sources

HPLC Method Guide: (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists.[1]

This guide details the chromatographic strategy for (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine , a primary amine building block often used in kinase inhibitor synthesis.[2]

The Analytical Challenge

The molecule presents a classic "Hydrophobic Base" profile.

  • Basic Moiety: The primary methanamine group (estimated pKa ~9.0–9.5) exists as a protonated cation (

    
    ) under standard acidic HPLC conditions (pH < 4).
    
  • Hydrophobic Core: The 1-phenyl-pyrazole scaffold is moderately lipophilic.[2]

  • Chromatographic Risk: On traditional C18 silica columns at low pH, the protonated amine interacts with residual silanols (

    
    ), causing severe peak tailing , broad bandwidths, and reduced sensitivity.
    
The Strategic Solution

We compare two distinct, validated approaches to solve the "amine tailing" problem:

  • Method A (Kinetic Control): Uses Charged Surface Hybrid (CSH) technology at low pH to electrostatically repel the amine from silanols. Ideal for LC-MS compatibility and high throughput.[2]

  • Method B (Thermodynamic Control): Uses High pH (pH 10) on Hybrid (BEH/Evo) particles to deprotonate the amine (

    
    ), maximizing hydrophobic retention and peak symmetry.[1] Ideal for impurity profiling.[2]
    

Technical Comparison: Acidic vs. High pH Methodologies

The following table contrasts the two recommended workflows. Method A is the starting point for most R&D labs; Method B is the "Gold Standard" for purity determination if Method A fails to resolve polar impurities.

ParameterMethod A: Acidic CSH (Recommended Start) Method B: High pH Hybrid (Alternative)
Principle Silanol Repulsion: Positively charged column surface repels protonated amine.[1][2]Neutralization: High pH deprotonates amine, eliminating silanol interaction.[2]
Stationary Phase C18 with Charged Surface Hybrid (e.g., Waters CSH C18)Hybrid C18 (e.g., Waters XBridge BEH, Phenomenex Gemini NX)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 10.[2][3]0)
Mobile Phase B Acetonitrile (0.1% Formic Acid)Acetonitrile
Retention Moderate (Analyte is ionized/polar).[1]High (Analyte is neutral/hydrophobic).[2]
Peak Shape Excellent (Sharp, Tailing Factor < 1.2).Excellent (Symmetrical).
MS Compatibility High (Formic acid promotes ionization).[2]Moderate (Requires polarity switching or acidification post-column).
Selectivity Separates based on hydrophobicity of the core.Orthogonal: Elution order of basic impurities often reverses.[2]

Experimental Protocols

Method A: Acidic Screening Protocol (LC-MS Compatible)

Use this method for initial purity checks and reaction monitoring.

  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (or equivalent charged-surface column).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 40°C.[2]

  • Detection: UV at 254 nm (Phenyl/Pyrazole absorption) and 220 nm (Amine end absorption).[2]

  • Gradient:

    • 0.0 min: 5% B[2]

    • 8.0 min: 95% B[2]

    • 10.0 min: 95% B[2]

    • 10.1 min: 5% B (Re-equilibration)

Why this works: The CSH particle carries a low-level fixed positive charge.[2] This charge creates an electrostatic barrier that prevents the positively charged (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine from "sticking" to the silica surface, eliminating the need for ion-pairing reagents like TFA.[2]

Method B: High pH Impurity Profiling

Use this method if Method A shows co-eluting peaks or if the analyte elutes too early (in the void).

  • Column: Waters XBridge BEH C18, 3.5 µm, 4.6 x 100 mm (Must be High-pH Stable).

  • Buffer Prep: Dissolve 790 mg Ammonium Bicarbonate in 1L Water. Adjust pH to 10.0 with Ammonium Hydroxide.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Lower temperature preserves column life at high pH).[2]

  • Gradient:

    • 0.0 min: 5% B[2]

    • 10.0 min: 95% B[2]

    • 12.0 min: 95% B[2]

    • 12.1 min: 5% B[2]

Why this works: At pH 10, the amine is neutral (free base). It behaves like a simple hydrophobic molecule, interacting strongly with the C18 chains. This often results in 2-3x longer retention times compared to Method A, allowing polar impurities to resolve nicely before the main peak.

Visualizing the Mechanism & Workflow

Diagram 1: The "Amine Tailing" Problem & Solutions

This diagram illustrates the mechanistic difference between the two methods.

G cluster_problem Standard Low pH (Problem) cluster_solA Method A: CSH Technology cluster_solB Method B: High pH (pH 10) Analyte_Pos Analyte (NH3+) Interaction Ionic Drag (Tailing) Analyte_Pos->Interaction Silanol Silanol (Si-O-) Interaction->Silanol CSH_Surface CSH Surface (+) Repulsion Electrostatic Repulsion CSH_Surface->Repulsion Analyte_Pos_A Analyte (NH3+) Repulsion->Analyte_Pos_A Analyte_Neu Analyte (NH2) Neutral Retention Pure Hydrophobic Interaction Analyte_Neu->Retention C18_Chain C18 Ligand Retention->C18_Chain

Caption: Mechanism of Action. Left: Ionic interaction causes tailing.[2] Center: Method A uses surface charge repulsion.[2] Right: Method B neutralizes the analyte for pure hydrophobic retention.

Diagram 2: Method Selection Decision Tree

Follow this logic to select the correct protocol for your specific stage of development.

DecisionTree Start Start: Purity Analysis of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine Q1 Is Mass Spec (LC-MS) Required? Start->Q1 MethodA SELECT METHOD A (Acidic CSH C18) 0.1% Formic Acid Q1->MethodA Yes (Screening) MethodB SELECT METHOD B (High pH Hybrid C18) 10mM NH4HCO3 pH 10 Q1->MethodB No (Purity Only) Check Check Peak Shape & Retention (k' > 2) MethodA->Check Issue Issue: Early Elution or Co-eluting Impurities? Check->Issue Poor Resolution Success Validate Method Check->Success Good Separation Issue->MethodB Switch Mechanism

Caption: Decision tree for selecting the optimal HPLC method based on detection needs and separation challenges.

References

  • Waters Corporation. "Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations." Waters Application Notes. Link

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Guides. Link

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex Blog. Link

  • PubChem. "1-Phenylpyrazole | C9H8N2."[2] National Library of Medicine.[2] Link

  • Element Lab Solutions. "HPLC Method Development Kit: Where to Start?" Element Lab Solutions Technical Articles. Link

Sources

A Researcher's Guide to FTIR Spectroscopy of Primary Amine Pyrazoles: Identification, Comparison, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery and medicinal chemistry, the pyrazole scaffold is a cornerstone of molecular design, renowned for its diverse pharmacological activities.[1] Among its most valuable derivatives are the aminopyrazoles, where the introduction of an amino group provides a critical handle for further functionalization and a key pharmacophoric element. Verifying the successful synthesis and substitution pattern of these molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for this purpose.

This guide provides an in-depth analysis of the characteristic FTIR vibrational modes of primary amine pyrazoles. Moving beyond a simple list of wavenumbers, we will explore the mechanistic origins of these peaks and present a comparative analysis against logical alternatives—secondary and tertiary amine pyrazoles—to provide a clear framework for spectral interpretation. This is supplemented with field-tested experimental protocols to ensure the acquisition of high-quality, reproducible data.

The Vibrational Fingerprint of Primary Amine Pyrazoles

The FTIR spectrum of a primary amine pyrazole is a composite of vibrations from the pyrazole ring and the primary amine (-NH₂) group. Each functional group gives rise to a series of distinct absorption bands, creating a unique spectral fingerprint.

The Signature of the Primary Amine (-NH₂) Group

The most definitive features in the spectrum arise from the N-H bonds of the primary amine.

  • N-H Stretching (ν_NH): Unlike secondary amines which have one N-H bond, primary amines possess two. This results in two distinct stretching vibrations in the 3500-3300 cm⁻¹ region:

    • Asymmetric Stretch (ν_as): Occurs at a higher frequency (typically 3420-3500 cm⁻¹ for aromatic amines).[2] It involves the two N-H bonds stretching out of phase.

    • Symmetric Stretch (ν_s): Found at a lower frequency (typically 3340-3420 cm⁻¹ for aromatic amines).[2] Here, both N-H bonds stretch in phase. The presence of this doublet is the hallmark of a primary amine.[3] These bands are generally sharper and weaker than the broad O-H stretching bands found in the same region.[3]

  • N-H Bending / Scissoring (δ_NH₂): This vibration, analogous to a scissoring motion of the two hydrogen atoms, produces a strong, sharp absorption in the 1650-1580 cm⁻¹ range.[4] This band can sometimes be mistaken for a C=O stretch by the inexperienced eye, but its position and sharpness are characteristic of the NH₂ group.[3]

  • N-H Wagging: A broad, often strong band can be observed in the 910-665 cm⁻¹ region due to the out-of-plane wagging motion of the N-H bonds.[4]

Vibrations of the Aromatic Core: Pyrazole Ring and C-N Linkage

The pyrazole ring and its connection to the amine group also contribute key absorptions.

  • Aromatic C-N Stretching (ν_C-N): The stretching of the bond between the pyrazole ring carbon and the amine nitrogen results in a strong absorption in the 1335-1250 cm⁻¹ region, typical for aromatic amines.[3]

  • Pyrazole Ring Vibrations: The pyrazole ring itself has a set of characteristic vibrations. These include C=C and C=N stretching modes, which typically appear in the 1615-1400 cm⁻¹ region.[5][6] These bands confirm the presence of the heterocyclic core.

The diagram below illustrates the primary vibrational modes in a model 3-aminopyrazole molecule.

Caption: Key vibrational modes of a primary amine pyrazole.

Comparative FTIR Analysis: Distinguishing Amine Substitution

The true power of FTIR in structural elucidation comes from comparative analysis. By comparing the spectrum of a primary amine pyrazole to its secondary and tertiary amine analogues, the substitution pattern can be unequivocally confirmed. The key differentiator is the presence and nature of the N-H related bands.[7]

Vibrational ModePrimary Amine Pyrazole (R-NH₂)Secondary Amine Pyrazole (R₂-NH)Tertiary Amine Pyrazole (R₃-N)
N-H Stretch Two sharp bands (asymmetric & symmetric) between 3500-3300 cm⁻¹[3]One sharp band between 3350-3310 cm⁻¹[3]Absent [7]
N-H Bend Present , strong band at 1650-1580 cm⁻¹[4]Generally absent or very weak[3]Absent [7]
C-N Stretch (Aromatic) Present, strong band at 1335-1250 cm⁻¹[3]Present, strong band at 1350-1250 cm⁻¹[8]Present, strong band at 1360-1310 cm⁻¹
N-H Wag Present, broad band at 910-665 cm⁻¹Present, broad band at 750-700 cm⁻¹[8]Absent [4]

Supporting Experimental Data: In a study synthesizing various halogenoaminopyrazoles, researchers confirmed these differences. Their secondary amine derivatives (series 4a-f) showed characteristic N-H stretching bands between 3396–3124 cm⁻¹. In contrast, for the tertiary amine derivatives (series 5a-e), these absorption bands completely disappeared, providing clear evidence of the substitution pattern.[5] Similarly, the synthesis of a specific secondary amine pyrazole, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, showed a distinct N-H stretching peak at 3243 cm⁻¹.[9]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is highly dependent on meticulous sample preparation. For solid powder samples like most pyrazole derivatives, the Potassium Bromide (KBr) pellet method is the gold standard.

Objective: To prepare a thin, transparent KBr pellet containing a uniform dispersion of the analyte for transmission FTIR analysis.

Materials:

  • Spectroscopy-grade KBr powder (oven-dried at ~110°C and stored in a desiccator)[2]

  • Analyte (primary amine pyrazole)

  • Agate mortar and pestle

  • Pellet die set (e.g., 13 mm diameter)

  • Hydraulic press

  • Heat lamp (optional)

  • FTIR Spectrometer

Step-by-Step Methodology
  • Moisture Elimination (Critical Step): KBr is highly hygroscopic. Absorbed water will cause large, broad O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure analyte peaks.[10]

    • Ensure KBr powder is thoroughly dried.

    • Gently warm the mortar, pestle, and die set under a heat lamp to drive off any adsorbed moisture. Allow to cool to room temperature in a desiccator before use.[10]

  • Sample Grinding & Mixing:

    • Place ~1-2 mg of the pyrazole sample into the agate mortar.

    • Grind the sample into a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[2]

    • Add ~150-200 mg of the dried KBr powder to the mortar. The final concentration of the sample in KBr should be between 0.2% and 1%.[11][12]

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly aggressive grinding at this stage, which can create new reactive crystal faces on the KBr that readily absorb water.[2]

  • Pellet Pressing:

    • Assemble the pellet die. Transfer the KBr/sample mixture into the die barrel, ensuring an even distribution over the bottom anvil surface.

    • Insert the top anvil and place the die assembly into the hydraulic press.

    • Connect the die to a vacuum pump and evacuate for 1-2 minutes to remove trapped air, which can cause cloudy or opaque pellets.[2]

    • Gradually apply pressure to approximately 8-10 metric tons.[10] Hold this pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent disc.[10]

    • Slowly release the pressure, then release the vacuum.

  • Spectrum Acquisition:

    • Carefully disassemble the die and remove the transparent pellet.

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • Process the spectrum as needed (e.g., baseline correction).

The following diagram outlines the KBr pellet preparation workflow.

cluster_prep Phase 1: Preparation cluster_mix Phase 2: Grinding & Mixing cluster_press Phase 3: Pressing cluster_acq Phase 4: Analysis A Dry KBr Powder (Oven, 110°C) D Add 150-200 mg Dry KBr A->D B Warm Mortar, Pestle, & Die (Heat Lamp) C Grind 1-2 mg Analyte to Fine Powder B->C C->D E Gently Mix to Homogenize D->E F Load Mixture into Die E->F G Evacuate Die (1-2 min) F->G H Press (8-10 tons, 1-2 min) G->H I Release Pressure & Vacuum H->I J Mount Pellet in FTIR I->J K Acquire Spectrum J->K

Caption: Experimental workflow for KBr pellet preparation.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of primary amine pyrazoles. By understanding the specific vibrational frequencies of the N-H and C-N bonds in conjunction with the pyrazole ring absorptions, researchers can rapidly confirm the presence of the desired primary amine functionality. The true diagnostic power of the technique is realized through a comparative approach, where the unique two-band N-H stretch and the strong N-H bend of the primary amine provide a clear distinction from secondary and tertiary amine analogues. Adherence to rigorous, moisture-free sample preparation protocols is critical for obtaining clean, interpretable data, thereby ensuring the integrity and success of synthetic chemistry workflows in drug discovery.

References

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link]

  • Gualtieri, M., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyrazole. NIST WebBook. Retrieved from [Link]

  • Gherghiceanu, F. D., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Analytical data and colours of the methylpyrazole complexes. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Retrieved from [Link]

  • Unknown. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • AnalyzeTest. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). FTIR spectrum of compound (3). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

  • Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Vibrational analysis of some pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI. Retrieved from [Link]

  • Ouchene, L., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

  • Ghaffar, A., et al. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyrazole Mass Spectrum. NIST WebBook. Retrieved from [Link]

  • Mary, Y. S., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • B. Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved from [Link]

Sources

Melting point of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine Hydrochloride , a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., IRAK4) and other bioactive small molecules.

Part 1: Compound Identity & Physical Properties

Core Directive: Due to the specialized nature of this intermediate, specific physical constants like melting points are often batch-dependent and not centrally indexed in open peer-reviewed literature. The values below represent the expected range based on structural analogues and the free base/salt relationship, alongside the authoritative identifiers for verification.

PropertyData / Description
Compound Name (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine HCl
CAS (HCl Salt) 1031843-25-0
CAS (Free Base) 894779-67-0
Molecular Formula C₁₁H₁₃N₃[1] · HCl
Molecular Weight 223.70 g/mol (Salt) / 187.24 g/mol (Base)
Melting Point (HCl) Expected: >200 °C (Decomposition) Note: Amine hydrochlorides of this class typically exhibit high melting points with decomposition. No specific literature value is indexed; experimental verification via DSC is required.
Melting Point (Precursor) 167 °C (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane, Et₂O)

Part 2: Synthesis & Structural Characterization

The synthesis of this compound relies on the regioselective formation of the pyrazole ring followed by functionalization at the C4 position.[2] The Vilsmeier-Haack formylation is the pivotal step that introduces the carbon handle for the amine.

Synthetic Pathway (DOT Diagram)

SynthesisPathway Start Phenylhydrazine + 1,3-Dicarbonyl Intermediate1 5-Methyl-1-phenyl- 1H-pyrazole Start->Intermediate1 Cyclization Aldehyde 5-Methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde Intermediate1->Aldehyde Formylation Reagent1 Vilsmeier-Haack (POCl3 / DMF) Reagent1->Intermediate1 Product (5-Methyl-1-phenyl- 1H-pyrazol-4-yl)methanamine Aldehyde->Product Reduction Reagent2 Reductive Amination (NH4OAc / NaBH3CN) Reagent2->Aldehyde FinalSalt Target HCl Salt (CAS 1031843-25-0) Product->FinalSalt Salt Formation SaltStep HCl / Dioxane SaltStep->Product

Figure 1: Synthetic workflow from pyrazole ring construction to the final amine hydrochloride salt.

Detailed Mechanism & Causality
  • Regioselective Cyclization: The reaction of phenylhydrazine with a 1,3-dicarbonyl equivalent (e.g., acetylacetone or a masked derivative) must be controlled to favor the 5-methyl isomer over the 3-methyl isomer. Steric bulk and solvent polarity influence this ratio. The 5-methyl isomer places the methyl group adjacent to the N-phenyl ring.

  • Vilsmeier-Haack Formylation: The pyrazole ring is electron-rich. Electrophilic aromatic substitution with the chloroiminium ion (generated from DMF/POCl₃) occurs exclusively at the C4 position , the most nucleophilic site, yielding the 4-carbaldehyde.

  • Reductive Amination: The aldehyde is converted to the amine via an imine intermediate.[2] Using ammonium acetate and sodium cyanoborohydride allows for a "one-pot" transformation. The cyanoborohydride is selective for the imine protonation state, minimizing reduction of the aldehyde to the alcohol side-product.

Part 3: Comparative Analysis (Alternatives)

When selecting this building block, researchers often consider the Free Base or the 3-Methyl Isomer .

FeatureTarget: HCl Salt Alternative: Free Base Isomer: 3-Methyl Analog
Stability High (Non-hygroscopic, shelf-stable)Moderate (Oxidation prone, absorbs CO₂)Similar
Solubility Water/Methanol (Polar)DCM/Ethyl Acetate (Organic)Similar
Reactivity Requires neutralization (base) before couplingReady for nucleophilic attackDifferent Sterics (Methyl is distal to N-Ph)
Use Case Long-term storage, solid dispensingImmediate reaction useSAR studies (Structure-Activity Relationship)

Scientific Insight: The HCl salt is preferred for storage and handling because primary amines can react with atmospheric CO₂ to form carbamates. However, for coupling reactions (e.g., amide bond formation), the salt must be "freed" in situ using a tertiary base (DIPEA/TEA) to restore nucleophilicity.

Part 4: Self-Validating Experimental Protocol

Since the specific melting point is not standard in literature, you must validate the compound's identity and purity experimentally.

Protocol: Melting Point & Purity Determination
  • Instrument: Differential Scanning Calorimetry (DSC) is superior to capillary methods for salts that may decompose.

  • Sample Prep: Dry 2-5 mg of sample under vacuum (40°C, 2 hours) to remove residual solvent/moisture which depresses MP.

  • Method:

    • Equilibrate: 40°C.

    • Ramp: 10°C/min to 250°C.

    • Purge: Nitrogen (50 mL/min).

  • Validation Criteria:

    • Sharp Endotherm: Indicates melting (Pure crystalline phase).

    • Broad/Complex Peak: Indicates decomposition or solvate loss.

    • Expected Onset: Look for a transition >200°C. If a peak appears <150°C, check for the free base or solvent solvates.

Protocol: 1H-NMR Validation (DMSO-d6)
  • δ 8.0-8.5 ppm: Broad singlet (3H, NH₃⁺) – Disappears on D₂O shake.

  • δ 7.4-7.6 ppm: Multiplet (5H, Phenyl ring).

  • δ 7.8 ppm: Singlet (1H, Pyrazole C3-H).

  • δ 3.9-4.1 ppm: Singlet/Doublet (2H, CH₂-N).

  • δ 2.3-2.5 ppm: Singlet (3H, C5-Methyl).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965476, (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • Mani, N. S., et al. (2004). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses.[3] Retrieved from [Link]

Sources

Technical Comparison: 3-Amino-5-Methyl vs. 5-Amino-3-Methyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide objectively compares the 3-methyl and 5-methyl isomers of aminopyrazole, addressing both their tautomeric ambiguity in the unsubstituted state and their distinct physicochemical properties when N-substituted.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1][2][3][4][5]

Executive Summary: The Isomer vs. Tautomer Paradox

For researchers working with 3-amino-5-methylpyrazole (CAS 31230-17-8) , the primary challenge is distinguishing between dynamic tautomerism and static regioisomerism.[1][2][3][4][5]

  • In Unsubstituted Systems (N1-H): The molecules are tautomers .[2][3][4][5] They exist in rapid equilibrium.[4][5] In solution, the 3-amino-5-methyl tautomer is generally thermodynamically preferred (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) over the 5-amino-3-methyl form, though this is solvent-dependent.[1][4][5]
    
  • In Substituted Systems (N1-R): When the N1 nitrogen is alkylated or arylated, the tautomerism is locked.[3] The resulting molecules are distinct regioisomers with significantly different steric environments, electronic profiles, and binding modes in kinase pockets.

Bottom Line: If your pyrazole has a free N-H, you are dealing with a mixture dominated by the 3-amino form.[3][4][5] If your pyrazole is N-alkylated/arylated, you must select the specific regioisomer based on the steric tolerance of your target's binding pocket.

Structural Dynamics & Tautomerism

The unsubstituted parent molecule exists as a mixture.[5] The proton shift occurs between N1 and N2, simultaneously changing the formal bond order of the ring and the relative positions of the substituents.

Graphviz Diagram: Tautomeric Equilibrium

The following diagram illustrates the proton migration that interconverts the two forms.

Tautomerism Tautomer3 3-Amino-5-methylpyrazole (Major Tautomer) Stable H-bond donor Tautomer5 5-Amino-3-methylpyrazole (Minor Tautomer) Sterically exposed N-H Tautomer3->Tautomer5 Solvent/Temp Dependent

Figure 1: Annular tautomerism in N-unsubstituted aminopyrazoles. The equilibrium usually favors the 3-amino form due to internal electronic stabilization.[1][2]

N-Substituted Regioisomers: Performance Comparison

In drug discovery (particularly kinase inhibition), the N1 position is frequently substituted (e.g., with a phenyl or alkyl group).[3] This "locks" the isomer, creating two distinct chemical entities with divergent properties.

Comparative Data Table
Feature3-Amino-5-Methyl-1-R Pyrazole 5-Amino-3-Methyl-1-R Pyrazole
Structure Methyl is adjacent to N1-R; Amino is distal.[1][2][3][4][5]Amino is adjacent to N1-R; Methyl is distal.[1][2][3][4][5]
Steric Hindrance High at N1-C5 bond (Methyl vs. R group clash).[1][2][3][4][5]High at N1-C5 bond (Amino vs. R group clash).[1][2][3][4][5]
N1-Substituent Twist R-group often twisted out of plane (>45°) due to Methyl bulk.[1][2][3][4][5]R-group less twisted; Amino group is smaller than Methyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-value).[1][3][4][5]
Nucleophilicity (NH₂) Higher. The amino group is sterically accessible.[5]Lower. The amino group is shielded by the N1-R group.[1][2][3][4][5]
Kinase Binding Often binds as H-bond donor/acceptor (Adenine mimetic).[1][2][3][4][5]Often used to induce propeller-like twists for selectivity.[1][2][3][4][5]
Synthesis Yield Lower (Kinetic control required).[3][4][5]Higher (Thermodynamic product).[4][5][6]
Mechanism of Action Differences[7][8]
  • 3-Amino Isomers: Often function as "linear" binders.[1][2][3][4][5] The amino group at C3 and the nitrogen at N2 form a classic donor-acceptor motif (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) that mimics the hinge-binding of ATP.[1][4]
    
  • 5-Amino Isomers: The amino group at C5 is often involved in intramolecular hydrogen bonding with the N1-substituent (if the substituent has a heteroatom), or it suffers from steric repulsion, forcing the N1-phenyl ring to rotate.[1][2][3] This "twist" is exploited in drugs like Pazopanib to fill hydrophobic pockets adjacent to the ATP site.[5]

Regioselective Synthesis Protocols

Controlling which isomer forms during the condensation of hydrazines with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketonitriles is the critical process step.[1][4]
Graphviz Diagram: Regioselective Synthesis Pathways

This flowchart details how to steer the reaction toward the desired isomer using pH and temperature.

Synthesis Start Reagents: Substituted Hydrazine (R-NH-NH2) + 3-Aminocrotononitrile Cond_Acid Condition A: Acidic (AcOH/EtOH) Reflux (Thermodynamic) Start->Cond_Acid Cond_Base Condition B: Basic (NaOEt/EtOH) 0°C (Kinetic) Start->Cond_Base Prod_5Amino Product: 5-Amino-3-methyl-1-R (Standard Product) Cond_Acid->Prod_5Amino Direct Cyclization Prod_3Amino Product: 3-Amino-5-methyl-1-R (Kinetic Product) Cond_Base->Prod_3Amino Controlled Attack

Figure 2: Regiodivergent synthesis. Acidic/thermal conditions favor the 5-amino isomer, while basic/cryogenic conditions favor the 3-amino isomer.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 5-amino-3-methyl-1-phenylpyrazole (Thermodynamic Isomer).

  • Reagents:

    • Phenylhydrazine (1.0 eq)[3]

    • 3-Aminocrotononitrile (1.0 eq) or Diacetonitrile[1][2][3][4][5]

    • Solvent: Ethanol (Absolute)[3][5]

    • Catalyst: Glacial Acetic Acid (0.1 eq)[3][5]

  • Procedure:

    • Step 1: Dissolve 3-aminocrotononitrile (8.2 g, 0.1 mol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

    • Step 2: Add phenylhydrazine (10.8 g, 0.1 mol) dropwise over 10 minutes.

    • Step 3: Add glacial acetic acid (0.5 mL).

    • Step 4: Heat to reflux (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).[5] The 5-amino isomer typically has a lower 
      
      
      
      than the hydrazine.[1][4][5]
    • Step 5: Cool to room temperature. The product often crystallizes directly.[4][5] If not, concentrate under reduced pressure to 50% volume and chill at

      
      .
      
    • Step 6: Filter the solid and wash with cold ethanol.

  • Validation (Self-Check):

    • Melting Point: Expect

      
      .[5]
      
    • NMR Distinction: In ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       NMR (DMSO-
      
      
      
      ), the 5-amino isomer shows a characteristic NOE (Nuclear Overhauser Effect) between the amino protons (broad singlet, ~5.5 ppm) and the ortho-protons of the phenyl ring.[3] The 3-amino isomer (if formed) would show NOE between the 5-methyl group and the phenyl ring.[1][3][4]

Analytical Differentiation (QC Methods)

To ensure you have the correct isomer, rely on these spectroscopic markers:

  • 
     NMR (NOE):  This is the gold standard.[5]
    
    • 5-Amino-3-methyl-1-phenyl: Irradiation of the Phenyl-H (ortho) enhances the Amino-H signal.[1][2][3][4][5]

    • 3-Amino-5-methyl-1-phenyl: Irradiation of the Phenyl-H (ortho) enhances the Methyl-H signal.[1][2][3][4][5]

  • 
     NMR: 
    
    • The C3 and C5 carbons have distinct shifts.[5][7] In N-phenyl derivatives, the C5 carbon (attached to N1) is typically shielded relative to C3 due to the orthogonal twist of the phenyl ring reducing conjugation.

References

  • BenchChem. "Comparison of the stability of different substituted aminopyrazoles." BenchChem Technical Guides. Accessed 2025.[4][8][9] Link[3]

  • Fichez, J., Busca, P., & Prestat, G. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2016.[5] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 93146, 3-Amino-5-methylpyrazole."[1][2][3][4][5] PubChem, 2025.[5][8] Link[3]

  • Bagley, M. C., et al. "Regioselective synthesis of 5-amino- and 3-aminopyrazoles."[1][2][3][4][5] Journal of Organic Chemistry, 2015.[6] Link[3]

  • Sigma-Aldrich. "3-Amino-5-methylpyrazole Product Specification." Merck KGaA.[4][5] Link

Sources

Comparing reactivity of pyrazole-4-methanamine vs benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of pyrazole-4-methanamine vs benzylamine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Bioisosteric Utility, Reactivity Profiles, and Synthetic Protocols[1]

Executive Summary

In modern drug discovery, the transition from phenyl rings to heteroaromatic scaffolds is a primary strategy for optimizing physicochemical properties. Benzylamine represents the classical lipophilic spacer, offering robust stability and predictable reactivity. Its heteroaromatic analogue, pyrazole-4-methanamine (also known as C-(1H-pyrazol-4-yl)methylamine), serves as a critical bioisostere.

While benzylamine excels in lipophilic ligand efficiency, pyrazole-4-methanamine is superior for lowering LogP , increasing aqueous solubility , and introducing hydrogen bond donor/acceptor motifs . However, this functional gain comes with a trade-off: reduced nucleophilicity of the primary amine and the introduction of a competitive reactive site (the pyrazole ring nitrogen).

Molecular Architecture & Electronic Properties

The fundamental difference lies in the ring electronics. The benzene ring is electronically neutral and hydrophobic. The pyrazole ring is a


-excessive heterocycle but contains electronegative nitrogen atoms that exert an inductive electron-withdrawing effect (-I) on the exocyclic methylene group.
Comparative Data Table
FeatureBenzylaminePyrazole-4-methanamineImpact on Drug Design
Structure


Pyrazole reduces lipophilicity.
Amine pKa (Conjugate Acid)9.78 [1]~8.99 (Predicted) [2]Pyrazole analogue is less basic.
LogP (Octanol/Water)1.09 -0.90 (N-methyl deriv) [3]Massive shift toward hydrophilicity.
H-Bond Donors (HBD) 2 (Primary Amine)3 (Amine + Pyrazole NH)Pyrazole offers additional binding vectors.
H-Bond Acceptors (HBA) 1 (Primary Amine)2 (Amine + Pyrazole N)Enhanced solubility profile.
Electronic Effect Resonance donor (+M)Inductive withdrawal (-I)Reduced nucleophilicity of exocyclic amine.

Expert Insight: The shift in pKa from ~9.8 to ~9.0 is significant. While both are protonated at physiological pH (7.4), the pyrazole amine is easier to deprotonate in synthetic steps, potentially accelerating reaction rates in base-catalyzed nucleophilic substitutions, despite being intrinsically less nucleophilic.

Reactivity Benchmarking
A. Nucleophilicity & Amide Coupling

Benzylamine is a "gold standard" nucleophile. Pyrazole-4-methanamine is slightly less nucleophilic due to the electron-withdrawing nature of the pyrazole ring pulling density through the methylene spacer.

  • Implication: In standard HATU/EDC couplings, pyrazole-4-methanamine may require slightly longer reaction times or a stronger base (e.g., DIPEA) to ensure complete conversion compared to benzylamine.

B. Chemoselectivity & Tautomerism

The critical challenge with pyrazole-4-methanamine is the pyrazole ring NH .

  • Benzylamine: Monofunctional. Reacts exclusively at the exocyclic amine.

  • Pyrazole-4-methanamine: Bifunctional.

    • Primary Amine:[1] Kinetic nucleophile.

    • Pyrazole Ring NH: Thermodynamic acid (pKa ~14). Under basic conditions (e.g., NaH, K2CO3), the pyrazole nitrogen becomes a competitive nucleophile, leading to N-alkylation or N-acylation side products.

C. Stability

Both scaffolds are thermally stable. However, the pyrazole ring is susceptible to oxidation under harsh conditions and can coordinate transition metals (Pd, Cu) during cross-coupling reactions, potentially poisoning catalysts if not properly scavenged.

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways and electronic influences distinguishing these two building blocks.

G cluster_0 Electronic Effects Benzyl Benzylamine (Ph-CH2-NH2) Target Amide Product (Drug Scaffold) Benzyl->Target Fast Kinetics High Nucleophilicity Pyraz Pyrazole-4-methanamine (Pvz-CH2-NH2) Pyraz->Target Slower Kinetics (-I Effect reduces NH2 e- density) Side Side Product: N-Acylated Ring Pyraz->Side Competitive Pathway (If Pyrazole NH unprotected) Note1 Phenyl Ring: Hydrophobic Steric Bulk Note2 Pyrazole Ring: H-Bond Donor/Acceptor Metal Chelator

Figure 1: Comparative reactivity flow. Note the bifurcation in the pyrazole pathway due to the secondary ring nitrogen.

Experimental Protocol: Chemoselective Amide Coupling

This protocol validates the use of pyrazole-4-methanamine in amide coupling, specifically addressing the prevention of side reactions at the pyrazole ring nitrogen.

Objective: Synthesize an amide derivative using HATU, ensuring selectivity for the exocyclic primary amine over the pyrazole ring nitrogen.

Materials:
  • Amine A: Pyrazole-4-methanamine dihydrochloride (1.0 equiv)

  • Acid B: Benzoic acid derivative (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.5 equiv) — Extra equivalents needed to neutralize HCl salt.

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:
  • Activation (Pre-complexation):

    • In a dry vial, dissolve Acid B (1.0 mmol) in DMF (5 mL).

    • Add HATU (1.2 mmol) and DIPEA (1.0 mmol) at 0°C.

    • Critical Step: Stir for 15 minutes. This forms the activated O-At ester. Pre-activation prevents the pyrazole nitrogen from competing for the coupling agent directly.

  • Nucleophilic Attack:

    • Add Pyrazole-4-methanamine dihydrochloride (1.0 mmol) to the reaction mixture.

    • Add the remaining DIPEA (2.5 mmol) dropwise.

    • Why? The salt form protects the amine until it hits the basic solution. Gradual addition keeps the concentration of free pyrazole anion low.

  • Reaction Monitoring:

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor via LC-MS. Look for M+1 (Product) vs. M+1+Acid (Bis-acylated side product).

    • Checkpoint: If bis-acylation (reaction at ring NH) is observed (>5%), add 1.0 equiv of LiOH in MeOH to selectively hydrolyze the labile pyrazole-amide while keeping the stable exocyclic amide intact.

  • Workup:

    • Dilute with EtOAc. Wash with sat. NaHCO3 (remove acid) and Brine.

    • Note: Pyrazole derivatives are water-soluble. Do not use acidic washes (1N HCl), or the product will protonate and remain in the aqueous layer.

Drug Design Implications

When should you switch from Benzylamine to Pyrazole-4-methanamine?

  • Solubility Issues: If your benzylamine lead compound has high potency but poor solubility (Class II/IV), the pyrazole switch can lower LogP by ~2 units.

  • Metabolic Hotspots: The benzyl ring is prone to CYP450 oxidation (hydroxylation). The pyrazole ring is generally more metabolically stable but can be susceptible to N-glucuronidation.

  • Fragment Growing: The pyrazole NH offers a vector to grow the molecule further (e.g., alkylation to reach a new pocket), whereas the phenyl ring is "dead end" unless pre-functionalized.

References
  • University of Liverpool Repository. (2025). Efficient pKa Determination in a Non-Aqueous Solvent using Chemical Shift Imaging. Retrieved from 2

  • LookChem. (2025). 1-(1-ETHYL-1H-PYRAZOL-4-YL)METHANAMINE Chemical Properties and pKa Data. Retrieved from 3

  • PubChem. (2025).[4][5] Pyrazole, 4-(methylamino)-1-phenyl- Compound Summary and LogP Data. Retrieved from 6

  • Royal Society of Chemistry. (2025). Cu(II)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Dalton Transactions. Retrieved from 7

  • National Institutes of Health (NIH). (2025). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Retrieved from 8

Sources

A Researcher's Guide to Confirming Regioselectivity in the Synthesis of 1-Phenyl-5-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in blockbuster drugs like Celecoxib. The synthesis of substituted pyrazoles, however, presents a classic chemical challenge: regioselectivity. When reacting an unsymmetrical precursor like phenylhydrazine with an unsymmetrical 1,3-dicarbonyl compound, the reaction can yield two distinct regioisomers. This guide provides an in-depth comparison of analytical methodologies to unambiguously confirm the formation of the desired 1-phenyl-5-methylpyrazole isomer over its 1-phenyl-3-methylpyrazole counterpart, ensuring the integrity of your synthetic outcomes.

The Synthetic Challenge: A Tale of Two Isomers

The most common route to 1-phenyl-5-methylpyrazole is the Knorr (or Paal-Knorr) pyrazole synthesis, which involves the condensation of phenylhydrazine with an unsymmetrical β-diketone, typically acetylacetone (2,4-pentanedione).[1] The reaction proceeds via the initial nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons. Due to the unsymmetrical nature of the reactants, this attack can occur at two different sites, leading to a mixture of regioisomers.[2]

The regiochemical outcome is a delicate balance of steric and electronic factors, often influenced by reaction conditions such as pH, solvent, and temperature.[2][3] For instance, acidic conditions can alter the rate-determining step, thereby influencing which isomer is preferentially formed.[2]

Reaction_Pathway cluster_pathways Reaction Pathways Reactants Phenylhydrazine + Acetylacetone Attack_C2 Attack at C2 (Less hindered) Reactants->Attack_C2 Pathway A Attack_C4 Attack at C4 (More hindered) Reactants->Attack_C4 Pathway B Isomer_1_5 1-Phenyl-5-methylpyrazole (Desired Product) Attack_C2->Isomer_1_5 Cyclization Isomer_1_3 1-Phenyl-3-methylpyrazole (Isomeric Impurity) Attack_C4->Isomer_1_3 Cyclization

Caption: Reaction pathways in the synthesis of 1-phenyl-methylpyrazole.

Definitive Confirmation: A Comparative Analysis of Techniques

Once the synthesis is complete, the crucial step is to unequivocally determine the structure of the product. While chromatographic methods like TLC and column chromatography can separate the isomers, spectroscopic and crystallographic techniques are required for absolute confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique

NMR is the most powerful and routinely used tool for distinguishing between the 1-phenyl-5-methylpyrazole and 1-phenyl-3-methylpyrazole isomers. Both ¹H and ¹³C NMR provide diagnostic signals that allow for clear identification.

Expert Insight: The key to differentiation lies in the anisotropic effect of the N-phenyl ring. In the 1,5-isomer, the phenyl ring is adjacent to the C5-methyl group, influencing its chemical environment. In the 1,3-isomer, the phenyl ring is adjacent to the C5-proton. This proximity difference is the foundation for spectroscopic assignment.

Comparative NMR Data

Signal 1-Phenyl-5-methylpyrazole (Desired) 1-Phenyl-3-methylpyrazole (Isomer) Rationale for Differentiation
¹H NMR (CH₃) ~2.3 ppm (s, 3H)~2.3 ppm (s, 3H)The methyl signals are often similar and not primary indicators.
¹H NMR (Pyrazole H) ~6.1 ppm (s, 1H, H4)~6.3 ppm (d, 1H, H4), ~7.7 ppm (d, 1H, H5)The key difference is the presence of a C5-H in the 1,3-isomer, which appears as a distinct doublet coupled to H4. The 1,5-isomer shows only a singlet for H4.
¹H NMR (Phenyl H) ~7.2-7.5 ppm (m, 5H)~7.2-7.5 ppm (m, 5H)Phenyl proton signals are typically complex and less useful for initial differentiation.
¹³C NMR (CH₃) ~11-14 ppm~11-14 ppmSimilar to proton NMR, the methyl carbon shifts are not the most reliable diagnostic tool.
¹³C NMR (Pyrazole C) C3: ~148 ppm, C4: ~106 ppm, C5: ~139 ppmC3: ~151 ppm, C4: ~104 ppm, C5: ~128 ppmThe chemical shift of C5 is significantly different between the two isomers due to the direct attachment of the phenyl group in the 1,3-isomer.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified pyrazole product.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure complete dissolution.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[4]

  • Data Analysis: Process the spectra and compare the chemical shifts and coupling patterns with the reference data in the table above to assign the regiochemistry.

2D NMR Spectroscopy (NOESY): Unambiguous Proof

For absolute, irrefutable confirmation, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard.[2][5] This technique detects through-space correlations between protons that are in close proximity (< 5 Å).

  • Expected Result for 1-Phenyl-5-methylpyrazole: A clear cross-peak will be observed between the protons of the C5-methyl group (~2.3 ppm) and the ortho-protons of the N1-phenyl ring (~7.4 ppm).

  • Expected Result for 1-Phenyl-3-methylpyrazole: No such correlation will be present. Instead, a correlation would be seen between the C5-proton and the ortho-protons of the phenyl ring.[5]

The presence or absence of this specific NOE correlation provides a definitive "yes/no" answer to the regiochemical assignment.[6][7]

X-ray Crystallography: The Ultimate Arbiter

When a crystalline sample can be obtained, single-crystal X-ray diffraction provides an absolute, three-dimensional structure of the molecule.[8][9][10] This method leaves no room for ambiguity and is considered the ultimate proof of structure.[11] However, it is contingent on the ability to grow suitable single crystals and requires access to specialized instrumentation, making it less of a routine technique compared to NMR.[12]

Workflow for Regioselectivity Confirmation

The following workflow is recommended for any researcher synthesizing substituted pyrazoles where regioselectivity is a concern.

Analytical_Workflow Start Synthesis & Purification NMR_1D Acquire ¹H and ¹³C NMR Spectra Start->NMR_1D Compare Compare Spectra to Reference Data NMR_1D->Compare Ambiguous Is the Assignment Clear? Compare->Ambiguous NMR_2D Perform 2D NOESY Experiment Ambiguous->NMR_2D No Confirmed Regiochemistry Confirmed: 1-Phenyl-5-methylpyrazole Ambiguous->Confirmed Yes Check_NOE Check for Key NOE Correlation (C5-Me to N-Ph) NMR_2D->Check_NOE Check_NOE->Confirmed Present Isomer Incorrect Isomer or Mixture Identified Check_NOE->Isomer Absent XRay Optional: Grow Crystals for X-ray Crystallography Confirmed->XRay Absolute Absolute Structure Confirmed XRay->Absolute

Caption: A systematic workflow for confirming pyrazole regiochemistry.

Conclusion

Controlling and confirming regioselectivity is paramount in the synthesis of 1-phenyl-5-methylpyrazole and its analogues. While reaction conditions can be optimized to favor the desired isomer, robust analytical validation is non-negotiable. A combination of ¹H and ¹³C NMR provides a strong primary assessment, but for definitive and publishable proof, a 2D NOESY experiment is the recommended gold standard for routine analysis. For ultimate structural confirmation, particularly for novel compounds, single-crystal X-ray analysis remains the unparalleled technique. By employing this multi-faceted analytical approach, researchers can proceed with confidence in the structural integrity of their synthesized molecules.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Adam, F., Charishma, S. P., Prabhu, B. R., Samshuddin, S., & Ameram, N. (n.d.). Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • El-Faham, A., Basha, A. F., & El-Aal, A. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(4), M782. Available at: [Link]

  • 2D NOESY H¹NMR of compounds 18a showing correlation between the... ResearchGate. (n.d.). Available at: [Link]

  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8... ResearchGate. (n.d.). Available at: [Link]

  • Russo, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5854. Available at: [Link]

  • Shablykin, O. V., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1494. Available at: [Link]

  • Singh, T. P. (1977). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Indian Institute of Science. Available at: [Link]

  • Deneva, T., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports, 12(1), 17616. Available at: [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. (n.d.). Available at: [Link]

  • Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2646. Available at: [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1119, 138-147. Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. (2020). Available at: [Link]

  • Svete, J., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. Available at: [Link]

  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. Available at: [Link]

  • 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. (n.d.). Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Available at: [Link]

  • Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-76. Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. (2019). Available at: [Link]

  • Knorr pyrazole synthesis. ResearchGate. (n.d.). Available at: [Link]

  • Hockstedler, A. N., et al. (2020). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 58(12), 1127-1132. Available at: [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. (n.d.). Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. (2020). Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Hazard Classification: CORROSIVE / ACUTE TOXICITY Primary CAS: 894779-67-0 (Referenced for specific isomer; verify against vendor SDS)[1][2][3]

Handling (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine requires strict adherence to Biosafety Level 2 (BSL-2) chemical hygiene standards due to its classification as a primary benzylic-type amine.[1][2][3] These compounds are potent lachrymators and corrosives , capable of causing irreversible tissue damage (chemical burns) upon contact and severe respiratory distress if inhaled.[1][2]

Critical Operational Rule:

"Zero Skin Contact, Zero Inhalation." All manipulations involving the neat substance must occur inside a certified chemical fume hood.[1][2] Dependence on benchtop handling with N95 masks is prohibited for this compound class.

Part 2: Risk Assessment & Hazard Identification[1][3][4]

The following hazard profile is synthesized from structural analysis of primary aminomethyl-pyrazoles and specific SDS data for CAS 894779-67-0.

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion Category 1BDANGER Causes severe skin burns and eye damage.[1][2][3][4]
Acute Toxicity Category 4 (Oral)WarningHarmful if swallowed.[1][2][3][5][6]
Eye Damage Category 1DANGER Causes serious eye damage (irreversible).[1][2][3]
STOT-SE Category 3WarningMay cause respiratory irritation.[1][2][3][6]

Mechanistic Insight: The primary amine group (-CH₂NH₂) attached to the electron-rich pyrazole ring creates a highly basic local environment.[1][2][3] Upon contact with moist mucous membranes (eyes, lungs), it rapidly protonates, releasing hydroxide ions (OH⁻) that saponify fatty tissues (lipids) in cell membranes.[2] This results in deep, penetrating liquefactive necrosis, which heals slower than acid burns.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy System .[1][2][3] We do not rely on a single layer of protection.[1][2]

PPE Specifications Table
Protection ZoneTier 1 (Routine Handling)Tier 2 (Spill / High Risk)Technical Justification
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate / Composite: Silver Shield® or 4H® LinerOuter: Nitrile (for grip)Nitrile provides fair splash protection but degrades upon prolonged contact with aromatic amines.[1][2][3] Laminate films offer >480 min breakthrough time.[1][2]
Eye/Face Chemical Splash Goggles (Indirect Vent)Goggles + 8-inch Face ShieldStandard safety glasses allow vapors to bypass side-shields, irritating the lacrimal glands.[1][2][3] Goggles provide a vapor seal.[1][2]
Respiratory Engineering Control: Fume Hood (Face velocity: 100 fpm)Respirator: Full-face elastomeric mask with Multi-Gas/Vapor (OV/AG) cartridgesAmine vapors penetrate standard N95 particulate filters.[1][2][3] Activated carbon (OV) is required to adsorb the organic base.[1][2]
Body Chemical-Resistant Lab Coat (Buttoned to neck)Tyvek® Coverall + Chemical ApronCotton absorbs amines, keeping the corrosive agent against the skin.[1][2][3] Tyvek repels liquids and particulates.[1][2]

Part 4: Operational Protocols

Workflow Logic (Graphviz Visualization)

The following diagram outlines the mandatory decision logic for handling this compound.

G Start Start: Handling (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine RiskCheck Risk Assessment: Quantity > 100mg or Liquid State? Start->RiskCheck LowRisk Routine Protocol: Fume Hood + Double Nitrile Gloves RiskCheck->LowRisk No HighRisk High Hazard Protocol: Silver Shield Gloves + Face Shield Notify Lab Manager RiskCheck->HighRisk Yes Weighing Weighing: Use Anti-Static Gun Closed Balance Sash LowRisk->Weighing Solubilization Solubilization: Add Solvent SLOWLY (Exothermic Risk) Use Vented Vial Weighing->Solubilization Waste Disposal: Segregate into Basic/Organic Waste Do NOT mix with Acids Solubilization->Waste HighRisk->Weighing Finish End: Decontaminate Workspace Waste->Finish

Caption: Operational decision tree for handling corrosive aromatic amines. Note the escalation to High Hazard Protocol for larger quantities.

Step-by-Step Handling Procedure

A. Preparation (The "Clean-to-Dirty" Rule)

  • Workspace: Clear the fume hood of incompatible chemicals (specifically acids and oxidizers ).[1][2] Amines react violently with strong acids and can form explosive N-oxides with oxidizers.[1][2][3]

  • Equipment: Pre-place a dedicated solid waste container and a "fume trap" (beaker with dilute citric acid) inside the hood to soak contaminated spatulas immediately.[1][2]

B. Weighing & Transfer

  • Static Hazard: Aromatic amine salts are often fluffy, electrostatic powders.[1][2] Use an ionizing fan or anti-static gun before opening the vial to prevent powder dispersal.[1][2]

  • Technique: Never weigh outside the hood. If the balance is external, tare the vial, move to the hood, add the solid, cap tightly, and return to the balance.

  • Solubilization: When dissolving in DMSO or Methanol, add solvent slowly.[1][2] The heat of solution can increase vapor pressure, causing a "puff" of amine vapor if the vial is capped too quickly.[2]

C. Decontamination (The "Doffing" Sequence) [1][2][3]

  • Wipe the exterior of the stock vial with a dry Kimwipe, then a methanol-dampened wipe.[1][2][3] Dispose of wipes as hazardous waste.[1][2]

  • Remove outer gloves inside the hood (turn inside out).[1][2]

  • Wash inner gloves with soap and water before removing them.[1][2]

  • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[2]

Part 5: Emergency Response & Disposal[1][3][5]

Spill Management (Decision Logic)

Minor Spill (< 5 mL/g):

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2][3]

  • Absorb: Do NOT use paper towels (rapid evaporation surface).[1][2][3] Use Vermiculite or Dry Sand .[1][2][3]

  • Neutralize (Optional but Risky): You may treat the absorbed material with dilute (5%) acetic acid or citric acid to reduce volatility, but only if you are wearing a respirator, as this generates heat.[1][2]

  • Collect: Scoop into a jar labeled "Hazardous Waste: Corrosive Amine Debris."

Major Spill (> 5 mL/g):

  • Evacuate: Pull the fire alarm/evacuation alarm.

  • Secure: Close the lab door.

  • Report: Contact EHS immediately.[1][2] Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).[1][2][3]

First Aid (Self-Validating Protocol)
  • Eye Contact: Flush for 15 minutes minimum .[1][2][3][4][5][6][7] Validation: Use a timer.[1][2] The natural instinct is to stop after 2 minutes when pain subsides; this leads to corneal blindness.[1][2] Force eyelids open.

  • Skin Contact: Flush with water for 15 minutes.[1][2][3][4][5][6][7] Do not apply vinegar (acid) to the burn; the heat of neutralization will worsen the tissue damage.[1][2]

Waste Disposal[2][3][5][8]
  • Stream: Basic Organic Waste (pH > 7).[1][2][3]

  • Incompatibility: NEVER pour into a container containing acidic waste streams (e.g., HPLC waste with TFA/Formic Acid).[1][2] This will cause rapid pressurization and container rupture.[1][2]

References

  • American Chemical Society (ACS). (2023).[1][2] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega.[1][2][7] Retrieved from [Link]

  • Diplomata Comercial. (2024). How to Handle Amines Safely in Industrial Environments. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.